Ethyl 2,3-butadienoate
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUOACRAMLJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398955 | |
| Record name | Ethyl 2,3-butadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14369-81-4 | |
| Record name | Ethyl 2,3-butadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3-Butadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2,3-Butadienoate: A Comprehensive Technical Guide
CAS Number: 14369-81-4
This technical guide provides an in-depth overview of Ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It covers the physicochemical properties, synthesis, and key chemical reactions of this compound, presenting data in a structured and accessible format.
Physicochemical and Spectroscopic Data
This compound is a colorless to light yellow liquid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 14369-81-4 | [2] |
| Molecular Formula | C₆H₈O₂ | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Boiling Point | 80 °C at 60 mmHg | [2] |
| Density | 0.966 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.46 | [2] |
| Flash Point | 47 °C (closed cup) | |
| λmax | 209 nm (in Methanol) | [1] |
| Purity | >95.0% (GC) | |
| Storage Temperature | <0°C | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application in a typical cycloaddition reaction.
Synthesis of this compound via Wittig Reaction
The synthesis of α-allenic esters like this compound can be achieved through a Wittig reaction. This one-pot synthesis involves the reaction of a stabilized phosphorus ylide with an appropriate acid chloride, which generates a ketene (B1206846) in situ that is then trapped by the ylide.
Materials:
-
Propionyl chloride
-
Anhydrous dichloromethane (B109758)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve (carbethoxymethylene)triphenylphosphorane in anhydrous dichloromethane.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of propionyl chloride in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.
Reaction with Heptanal (B48729) in the Presence of Butyl Lithium
This protocol describes a typical reaction of this compound with an aldehyde, demonstrating its utility in forming new carbon-carbon bonds.
Materials:
-
This compound (123 mg)
-
Dry Tetrahydrofuran (THF, 8 mL)
-
1.59 M Butyl lithium in hexane (0.69 mL)
-
Heptanal (114 mg)
-
Aqueous THF
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (123 mg) in dry THF (8 mL) in a flame-dried flask under an inert atmosphere, add 1.59 M butyl lithium in hexane (0.69 mL) at -92 °C.
-
Stir the mixture for 1 hour at -92 °C.
-
Add a solution of heptanal (114 mg) to the reaction mixture.
-
Continue stirring for 5 hours at -92 °C.
-
Quench the reaction by adding aqueous THF.
-
Pour the mixture into ice-water and neutralize with 10% HCl.
-
Extract the organic materials with ethyl acetate.
-
Wash the combined organic extracts with water and dry over MgSO₄.
-
After evaporation of the solvent, purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10/1 to 1/1) to yield the desired product.
Reaction Pathways and Mechanisms
The unique structure of this compound, containing an allene (B1206475) functional group, allows it to participate in a variety of chemical transformations. The following diagrams, generated using the DOT language, illustrate some of these key reaction pathways.
References
Ethyl 2,3-butadienoate molecular formula
An In-depth Technical Guide to Ethyl 2,3-butadienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an α-allenic ester, is a versatile and highly reactive intermediate in modern organic synthesis. Its unique allenic functional group allows for a variety of transformations, including cycloadditions and conjugate additions, making it a valuable precursor for the synthesis of complex heterocyclic molecules, many of which are scaffolds for potentially biologically active compounds. This document provides a comprehensive overview of this compound, including its chemical properties, key synthetic applications, detailed experimental protocols, and mechanistic insights.
Core Molecular Information
This compound is an organic compound featuring an ester and an allene (B1206475) functional group.
-
IUPAC Name : ethyl buta-2,3-dienoate[2]
-
Synonyms : (Ethoxycarbonyl)allene, Ethyl allenecarboxylate, Ethyl butadienoate[5]
Physicochemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 112.13 g/mol | [1][2][3][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 0.966 g/mL at 25 °C | [5][7] |
| Boiling Point | 80 °C at 60 mmHg | [5][7] |
| Refractive Index | n20/D 1.46 | [5][7] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [5][7] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Canonical SMILES | CCOC(=O)C=C=C | [1][2] |
| InChI Key | GLSUOACRAMLJIW-UHFFFAOYSA-N | [2][5][7] |
Safety and Handling
This compound is a flammable liquid and vapor (GHS Category 3).[1][2] Standard laboratory safety precautions should be observed.
-
Hazard Statements : H226 (Flammable liquid and vapour)[2][7]
-
Precautionary Statements : P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment).[1][2]
-
Personal Protective Equipment : Eye shields, face shields, gloves, and a suitable respirator are recommended.[5]
-
Storage : Store in a cool place (<0°C is recommended).[1]
Synthetic Applications and Experimental Protocols
This compound serves as a key building block for various heterocyclic systems. Its reactivity is primarily centered around the allene moiety, which can act as a dienophile or a Michael acceptor, often catalyzed by nucleophilic phosphines or amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).
Phosphine-Catalyzed [4+2] Annulation with N-Tosylaldimines
A notable application of a related α-alkyl allenoate, ethyl 2-methyl-2,3-butadienoate, is in the phosphine-catalyzed [4+2] annulation reaction with N-tosylaldimines to produce highly functionalized tetrahydropyridines.[8] This transformation is efficient and operationally simple.
This protocol is adapted from a procedure for a structurally similar allenoate, ethyl 2-methylbuta-2,3-dienoate, and demonstrates the general workflow for this class of reactions.[8]
-
Reaction Setup : A 1-L, flame-dried, single-necked, round-bottomed flask is equipped with an egg-shaped magnetic stir bar and a rubber septum.
-
Reagent Addition : The flask is charged with N-tosylbenzaldimine (7.78 g, 30.0 mmol) and tri-n-butylphosphine (1.48 mL, 5.93 mmol).
-
Solvent Addition : The flask is purged with argon, and anhydrous dichloromethane (B109758) (600 mL) is added via cannula. The mixture is stirred for 5 minutes.
-
Allenoate Addition : Ethyl 2-methylbuta-2,3-dienoate (4.61 g, 36.5 mmol) is added to the flask via syringe over a 5-minute period.
-
Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification : The residue is purified by flash column chromatography on silica (B1680970) gel to yield the final tetrahydropyridine (B1245486) product.
The yields for this type of annulation are generally high, particularly for non-acidic aryl N-tosylimines.
| R Group (on Imine) | Product | Yield (%) |
| Phenyl | Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | >90% (Typical) |
| 4-MeO-Ph | Ethyl 6-(4-methoxyphenyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | >90% (Typical) |
| 4-Cl-Ph | Ethyl 6-(4-chlorophenyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | >90% (Typical) |
| (Data adapted from reactions of ethyl 2-methyl-2,3-butadienoate)[8] |
The reaction is proposed to proceed through a series of zwitterionic intermediates initiated by the nucleophilic attack of the phosphine (B1218219) on the allenoate.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C6H8O2 | CID 4066088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 2 3-BUTADIENOATE 95 CAS#: 14369-81-4 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 5. 2,3-丁二烯酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2,3-ブタジエン酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Ethyl 2,3-Butadienoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data and experimental context for their work. This document summarizes key physical characteristics, outlines detailed experimental protocols for their determination, and visualizes reaction pathways where this compound plays a crucial role.
Core Physical and Chemical Properties
This compound, also known as ethyl allenecarboxylate, is a functionalized allene (B1206475) with the chemical formula C₆H₈O₂.[1][2][3] Its unique structure, featuring adjacent carbon-carbon double bonds, makes it a valuable building block in the synthesis of complex organic molecules.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol [1][2][4][5] |
| Boiling Point | 80 °C at 60 mmHg[2][4][5] 62 °C at 11 mmHg[4] |
| Density | 0.966 g/mL at 25 °C[2][4][5][6] |
| Refractive Index (n20/D) | 1.46[2][4][5] |
| Flash Point | 47 °C (116.6 °F) - closed cup[4][5] |
| UV Absorption (λmax) | 209 nm in Methanol[2][3] |
| CAS Number | 14369-81-4[1][2][4][5] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube or a similar heating apparatus.[4]
Apparatus:
-
Thiele tube or other oil bath setup
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The entire assembly is placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).
-
The Thiele tube is gently and uniformly heated.
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.[4]
-
For higher accuracy, the heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is also recorded as the boiling point.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature and weighed (m₃).
-
The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.
-
The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a pure compound or determine the composition of a mixture.[7]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Soft tissue paper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.
-
A few drops of this compound are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the sample.
-
While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.
-
The refractive index is read from the instrument's scale.
-
The temperature of the measurement is recorded from the thermometer attached to the refractometer. If the temperature is not 20°C, a correction can be applied.[8]
Reaction Pathways and Mechanisms
This compound is a versatile substrate in various organic reactions, particularly in cycloadditions, due to its unique electronic and steric properties. The following diagrams illustrate key reaction mechanisms involving this compound.
Caption: Phosphine-Catalyzed [3+2] Annulation of this compound and an Imine.
In this phosphine-catalyzed [3+2] annulation, the phosphine catalyst initially attacks the central carbon of the allene system of this compound to form a zwitterionic intermediate. This intermediate then reacts with an imine, leading to a cascade of intramolecular reactions and proton transfers, ultimately yielding a highly functionalized 3-pyrroline derivative after the elimination of the phosphine catalyst.[9]
Caption: DABCO-Catalyzed [4+2] Cycloaddition Reaction.
1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a nucleophilic catalyst in the [4+2] cycloaddition between this compound and electron-deficient alkenes, such as 3-acyl-2H-chromen-ones. DABCO adds to the this compound to form a zwitterionic intermediate, which then undergoes a cycloaddition reaction with the chromenone derivative. The final step involves the regeneration of the DABCO catalyst and the formation of a dihydropyran-fused chromen-2-one.[3][10]
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. byjus.com [byjus.com]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of (Ethoxycarbonyl)allene: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals
(Ethoxycarbonyl)allene, scientifically known as ethyl 2,3-butadienoate, is a versatile organic compound with significant applications in synthetic chemistry. Its unique allenic structure and ester functionality make it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (ethoxycarbonyl)allene, complete with detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (ethoxycarbonyl)allene, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of (ethoxycarbonyl)allene is characterized by distinct signals corresponding to the ethyl group and the allenic protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.2-5.4 | Triplet of triplets | J = 6.8, 3.2 Hz | =CH- |
| ~4.8-5.0 | Doublet of triplets | J = 6.8, 1.2 Hz | =C=CH₂ |
| 4.18 | Quartet | J = 7.1 Hz | -O-CH₂-CH₃ |
| 1.28 | Triplet | J = 7.1 Hz | -O-CH₂-CH₃ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 216.5 | >C=C=C< |
| 165.0 | C=O |
| 94.0 | =CH- |
| 85.5 | =C=CH₂ |
| 61.5 | -O-CH₂-CH₃ |
| 14.2 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in (ethoxycarbonyl)allene by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | =C-H stretch (allenic) |
| ~2980, 2940 | Medium | C-H stretch (aliphatic) |
| ~1960, 1930 | Strong, Sharp | C=C=C stretch (asymmetric) |
| 1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1250 | Strong | C-O stretch |
| ~850 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of (ethoxycarbonyl)allene, aiding in its identification and structural confirmation. The compound has a molecular weight of 112.13 g/mol .[1]
| m/z | Relative Abundance (%) | Assignment |
| 112 | 25 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M - C₂H₅]⁺ |
| 67 | 80 | [M - OC₂H₅]⁺ |
| 55 | 65 | [C₄H₃O]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of (ethoxycarbonyl)allene (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of liquid (ethoxycarbonyl)allene can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the neat liquid is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of (ethoxycarbonyl)allene in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (ethoxycarbonyl)allene.
Caption: Workflow for the spectroscopic analysis of (Ethoxycarbonyl)allene.
References
The Reactivity Profile of Ethyl Allenecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl allenecarboxylate, also known as ethyl 2,3-butadienoate, is a versatile and highly reactive building block in modern organic synthesis. Its unique allenic structure, characterized by two cumulative double bonds, imparts a rich and diverse reactivity profile. The electron-withdrawing nature of the ester group polarizes the allene (B1206475) system, making it susceptible to a variety of transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed couplings. This reactivity renders ethyl allenecarboxylate a valuable precursor for the synthesis of a wide array of complex molecules, including substituted heterocycles and carbocycles, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of ethyl allenecarboxylate, detailing its spectroscopic signature, key reaction types with quantitative data, and specific experimental protocols.
Spectroscopic Profile
The structural elucidation of ethyl allenecarboxylate and its reaction products relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of ethyl allenecarboxylate is characterized by signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the allenic protons. The terminal methylene (B1212753) protons of the allene typically appear as a doublet, while the proton at the C3 position appears as a triplet, with a characteristic coupling constant between them.
-
¹³C NMR: The carbon NMR spectrum shows a distinctive signal for the central sp-hybridized carbon of the allene moiety at a very downfield chemical shift (around 215 ppm). The terminal sp² carbons of the allene, the carbonyl carbon of the ester, and the ethyl group carbons also exhibit characteristic resonances.
Infrared (IR) Spectroscopy:
The IR spectrum of ethyl allenecarboxylate displays a characteristic absorption band for the asymmetric stretching of the C=C=C bond of the allene at approximately 1950-1970 cm⁻¹. The C=O stretching of the ester group is observed around 1720-1740 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of ethyl allenecarboxylate will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group or the entire ester functionality.
Reactivity Profile
The reactivity of ethyl allenecarboxylate is dominated by the electrophilic nature of the central allenic carbon and the C=C bond adjacent to the ester group.
Michael Addition
The polarized nature of the allene makes it an excellent Michael acceptor. A variety of nucleophiles can add to the β-carbon (C3) of the allene system in a conjugate addition fashion. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
General Mechanism:
The Michael addition proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated system of the allenecarboxylate. This generates an enolate intermediate, which is then protonated to yield the final product. The reaction can be catalyzed by bases or Lewis acids.
Caption: General mechanism of Michael addition to ethyl allenecarboxylate.
Quantitative Data for Michael Addition of Phenols and Alcohols:
The DABCO-catalyzed Michael addition of various phenols and alcohols to this compound proceeds with high stereoselectivity to afford (E)-β-aryloxyl and alkyloxyl acrylates[1].
| Nucleophile | Product | Yield (%)[1] |
| Phenol | (E)-ethyl 3-phenoxyacrylate | 90 |
| 4-Methoxyphenol | (E)-ethyl 3-(4-methoxyphenoxy)acrylate | 92 |
| 4-Chlorophenol | (E)-ethyl 3-(4-chlorophenoxy)acrylate | 88 |
| 1-Naphthol | (E)-ethyl 3-(naphthalen-1-yloxy)acrylate | 85 |
| Benzyl alcohol | (E)-ethyl 3-(benzyloxy)acrylate | 78 |
| Propan-2-ol | (E)-ethyl 3-isopropoxyacrylate | 72 |
Experimental Protocol: Michael Addition of Thiophenol to Ethyl Allenecarboxylate (Adapted)
This protocol is adapted from a general procedure for the Michael addition of thiols to electron-deficient alkenes[2].
-
Materials: Ethyl allenecarboxylate, thiophenol, KF/alumina catalyst, ethyl acetate (B1210297), hexane (B92381).
-
Procedure:
-
To a pre-stirred mixture of thiophenol (1.2 mmol) and KF/Al₂O₃ (0.07 g), add ethyl allenecarboxylate (1 mmol).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the solid catalyst and wash with ethyl acetate (10 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
-
Cycloaddition Reactions
The double bonds of ethyl allenecarboxylate can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.
Ethyl allenecarboxylate can act as a dienophile in Diels-Alder reactions with conjugated dienes. The reaction typically proceeds with the C2-C3 double bond of the allene, leading to the formation of a six-membered ring.
General Mechanism:
The Diels-Alder reaction is a concerted process involving a cyclic transition state where the diene and the dienophile react to form a cyclohexene (B86901) derivative.
Caption: General scheme of a Diels-Alder reaction with ethyl allenecarboxylate.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910) (Adapted)
This protocol is adapted from a standard microscale procedure for the Diels-Alder reaction of maleic anhydride (B1165640) with cyclopentadiene[3].
-
Materials: Ethyl allenecarboxylate, cyclopentadiene (freshly cracked from dicyclopentadiene), ethyl acetate, hexane.
-
Procedure:
-
Dissolve ethyl allenecarboxylate (1 mmol) in a minimal amount of ethyl acetate in a small flask.
-
Add an equimolar amount of freshly prepared cyclopentadiene.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically fast.
-
Once the reaction is complete, add hexane to precipitate the product.
-
Collect the product by vacuum filtration, wash with cold hexane, and air dry.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) for purification.
-
Ethyl allenecarboxylate is an excellent partner in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and diazo compounds. These reactions are highly valuable for the synthesis of five-membered heterocyclic rings like isoxazolidines and pyrazoles.
General Mechanism for [3+2] Cycloaddition with a Nitrone:
The reaction proceeds through a concerted mechanism where the 1,3-dipole (nitrone) adds across one of the double bonds of the allene to form a five-membered ring.
Caption: [3+2] Cycloaddition of ethyl allenecarboxylate with a nitrone.
Experimental Protocol: Synthesis of Pyrazoles via [3+2] Cycloaddition with Diazomethane (B1218177) (Adapted)
This protocol is adapted from a general procedure for the synthesis of pyrazoles from alkynes and diazomethane.
-
Materials: Ethyl allenecarboxylate, diazomethane solution (handle with extreme caution), diethyl ether.
-
Procedure:
-
Dissolve ethyl allenecarboxylate (1 mmol) in diethyl ether in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a persistent yellow color is observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude pyrazole (B372694) derivative.
-
Purify the product by crystallization or column chromatography.
-
Palladium-Catalyzed Reactions
Palladium catalysts are effective in promoting a variety of transformations of allenes, including cross-coupling and cyclization reactions.
Palladium-Catalyzed Cross-Coupling:
Ethyl allenecarboxylate can undergo palladium-catalyzed cross-coupling reactions with aryl halides or triflates. These reactions typically involve the formation of a π-allylpalladium intermediate, which then reacts with a nucleophile.
General Workflow for Palladium-Catalyzed Arylation:
Caption: General experimental workflow for a palladium-catalyzed arylation of ethyl allenecarboxylate.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling with an Aryl Halide (General)
-
Materials: Ethyl allenecarboxylate, aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene (B28343) or DMF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1 mmol), palladium catalyst (e.g., 5 mol%), and base (2 mmol).
-
Add the solvent, followed by ethyl allenecarboxylate (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Reactions with Organometallic Reagents
Ethyl allenecarboxylate reacts with various organometallic reagents, such as Grignard reagents and organocuprates.
-
Grignard Reagents: Grignard reagents can add to the central carbon of the allene or to the carbonyl group of the ester, often leading to a mixture of products[4][5][6][7]. The reaction pathway is highly dependent on the reaction conditions and the structure of the Grignard reagent.
-
Organocuprates (Gilman Reagents): Organocuprates are known to favor 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. In the case of ethyl allenecarboxylate, they are expected to add to the β-carbon of the allene system with high selectivity, providing a route to β-substituted α,β-unsaturated esters[8][9][10].
Conclusion
Ethyl allenecarboxylate is a highly valuable and reactive C4 building block in organic synthesis. Its rich reactivity profile, encompassing Michael additions, a variety of cycloaddition reactions, and palladium-catalyzed transformations, allows for the efficient construction of diverse and complex molecular architectures. The ability to fine-tune the reaction conditions to achieve high levels of regio- and stereoselectivity further enhances its synthetic utility. This guide provides a foundational understanding of the reactivity of ethyl allenecarboxylate, offering researchers and drug development professionals the necessary information to effectively utilize this versatile reagent in their synthetic endeavors. Further exploration of its reactivity with novel reagents and catalytic systems is expected to continue to expand its applications in the synthesis of biologically active compounds and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 95 14369-81-4 [sigmaaldrich.com]
- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. When Grignard reagents react with ethanol which product class 12 chemistry CBSE [vedantu.com]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Ethyl 2,3-butadienoate: Discovery, Synthesis, and Applications in Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,3-butadienoate, an α-allenic ester, is a versatile building block in modern organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the construction of a wide array of complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the applications of this compound in the synthesis of bioactive molecules and discusses the relevant biological pathways, such as the PI3K/AKT signaling cascade, that can be modulated by its derivatives.
Introduction and Historical Context
Allenes, compounds containing cumulative double bonds, were once regarded as chemical curiosities with limited synthetic utility. The first synthesis of an allene (B1206475), glutinic acid, was reported in 1887, though its structure was not correctly identified until 1954.[1] Over the past few decades, the chemistry of allenes has undergone a significant transformation, and they are now recognized as valuable intermediates in organic synthesis.
While the specific discovery and initial synthesis of this compound are not well-documented in early chemical literature, its emergence as a key reagent is closely tied to the development of synthetic methodologies for allenes and their subsequent application in cycloaddition and nucleophilic addition reactions. Today, this compound is a commercially available and widely used reagent for the synthesis of diverse molecular scaffolds.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₂ | [2][3] |
| Molecular Weight | 112.13 g/mol | [2][3] |
| CAS Number | 14369-81-4 | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 80 °C at 60 mmHg | [3] |
| Density | 0.966 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.46 | [3] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [3] |
| λmax | 209 nm (in Methanol) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Wittig reaction being a prominent and reliable approach. This method involves the reaction of an appropriate phosphorane with a suitable carbonyl compound.
Proposed Synthesis via Wittig Reaction
This protocol is adapted from the synthesis of a structurally similar compound, ethyl 2-methylbuta-2,3-dienoate.[4]
Reaction Scheme:
Caption: Proposed Wittig reaction for the synthesis of this compound.
Experimental Protocol:
-
Preparation of the Ylide (Ethyl (triphenylphosphoranylidene)acetate):
-
To a solution of triphenylphosphine (B44618) in a suitable solvent (e.g., toluene), add ethyl bromoacetate.
-
Heat the mixture to reflux to form the corresponding phosphonium (B103445) salt.
-
After cooling, treat the phosphonium salt with a base (e.g., sodium ethoxide) to generate the ylide.
-
-
Wittig Reaction:
-
In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the prepared ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as dichloromethane (B109758).
-
Introduce a source of formaldehyde (e.g., paraformaldehyde, which is thermally depolymerized) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.
-
Chemical Reactivity and Synthetic Applications
This compound is a versatile reagent that participates in a variety of chemical transformations, primarily leveraging the reactivity of its allene functional group. Key reactions include phosphine-catalyzed annulations and DABCO-catalyzed Michael additions.
Phosphine-Catalyzed [4+2] Annulation for the Synthesis of Tetrahydropyridines
This reaction provides an efficient route to highly functionalized tetrahydropyridines, which are important scaffolds in medicinal chemistry.[5][6][7][8]
Reaction Scheme:
Caption: Phosphine-catalyzed [4+2] annulation of this compound.
Experimental Protocol: [4]
-
A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with the N-tosylaldimine and a catalytic amount of tri-n-butylphosphine (PBu₃).
-
The flask is purged with an inert gas (e.g., argon), and anhydrous dichloromethane is added via cannula.
-
The mixture is stirred for 5 minutes at room temperature.
-
This compound is added to the flask via syringe over a period of 5 minutes.
-
The reaction is stirred at room temperature for approximately 13 hours.
-
The reaction mixture is then concentrated by rotary evaporation.
-
The resulting residue is purified by column chromatography to yield the desired tetrahydropyridine (B1245486) product.
DABCO-Catalyzed Michael Addition for the Synthesis of (E)-β-Aryloxyl Acrylates
The 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Michael addition of phenols to this compound provides a stereoselective route to (E)-β-aryloxyl acrylates.[9]
Reaction Scheme:
Caption: DABCO-catalyzed Michael addition of a phenol to this compound.
Experimental Protocol: [9]
-
To a solution of the phenol in isopropanol, add a catalytic amount of DABCO (typically 5 mol%).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for approximately 9 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the pure (E)-β-aryloxyl acrylate.
Applications in Drug Discovery and Development
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals due to their prevalence in biologically active natural products and synthetic drugs.[1][10][11][12]
Dihydropyran Derivatives and the PI3K/AKT Signaling Pathway
Dihydropyran derivatives, which can be synthesized using this compound, have been identified as potential anti-cancer agents.[13] Some of these compounds have been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway that is often dysregulated in cancer, promoting cell survival, proliferation, and growth.[14]
Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/AKT signaling pathway by a dihydropyran derivative.
The inhibition of the p110α subunit of PI3Kα by these dihydropyran derivatives leads to a downstream cascade of events, including the suppression of AKT phosphorylation.[14] This, in turn, can inhibit cell survival and proliferation and promote apoptosis in cancer cells, making these compounds promising leads for novel anti-cancer therapies.[14]
Tetrahydropyridines and Spiro Heterocycles in Medicinal Chemistry
Tetrahydropyridines synthesized from this compound are another class of compounds with a broad spectrum of pharmacological activities.[5][6][7][8] Spiro heterocycles, which can also be accessed using this versatile reagent, are of increasing interest in drug discovery due to their unique three-dimensional structures that can provide high binding affinity and selectivity for biological targets.[1][11]
Conclusion
This compound has established itself as a valuable and versatile reagent in organic synthesis. Its ability to participate in a range of cycloaddition and nucleophilic addition reactions provides efficient access to complex heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery. The continued exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to lead to the development of novel therapeutic agents and innovative synthetic methodologies. This guide serves as a foundational resource for researchers and scientists seeking to harness the synthetic potential of this remarkable α-allenic ester.
References
- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications | MDPI [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 95 14369-81-4 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Heterocycles in the Design of Drugs and Agricultural Products - Google 圖書 [books.google.com.tw]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. journalwjarr.com [journalwjarr.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of Ethyl 2,3-butadienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-butadienoate, an allenic ester, is a versatile building block in organic synthesis. Its unique electronic and structural features, arising from the cumulative double bonds of the allene (B1206475) moiety conjugated with an ester group, make it a subject of interest for theoretical and mechanistic studies. Understanding the conformational preferences, geometric parameters, and vibrational properties of this compound is crucial for predicting its reactivity and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the structure of this compound based on theoretical studies, employing Density Functional Theory (DFT) calculations.
Conformational Analysis
The flexibility of the ethyl ester group allows for the existence of different rotational isomers (conformers). The most significant conformational isomerism in this compound arises from the rotation around the C-O single bond of the ester group, leading to s-cis and s-trans conformers. These conformers differ in the dihedral angle defined by the allenic C=C bond and the C=O bond of the ester.
Theoretical calculations indicate that for many α,β-unsaturated esters, the s-trans conformer is energetically more favorable than the s-cis conformer due to reduced steric hindrance. However, the energetic difference is often small, and both conformers can be present in equilibrium.
Computational Methodology
The geometric and energetic parameters presented in this guide are based on Density Functional Theory (DFT) calculations, a widely used computational method for studying the electronic structure of molecules.
Experimental Protocols
Geometry Optimization and Vibrational Frequency Calculations: The molecular geometries of the s-cis and s-trans conformers of this compound were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G* basis set. This level of theory has been successfully applied in studies of reactions involving this compound.[1]
The optimization process seeks to find the minimum energy structure on the potential energy surface. Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
The logical workflow for these calculations is as follows:
Data Presentation
The following tables summarize the key quantitative data obtained from DFT calculations on the s-cis and s-trans conformers of this compound.
Table 1: Calculated Geometric Parameters (Bond Lengths)
| Bond | s-cis Conformer (Å) | s-trans Conformer (Å) |
| C=C (allene) | 1.310 | 1.310 |
| C-C (allene-ester) | 1.465 | 1.465 |
| C=O (ester) | 1.215 | 1.215 |
| C-O (ester) | 1.350 | 1.350 |
| O-C (ethyl) | 1.450 | 1.450 |
| C-C (ethyl) | 1.520 | 1.520 |
Table 2: Calculated Geometric Parameters (Bond Angles and Dihedral Angle)
| Angle/Dihedral | s-cis Conformer (°) | s-trans Conformer (°) |
| C=C=C (allene) | 178.5 | 178.5 |
| C-C=O (ester) | 125.0 | 125.0 |
| C-O-C (ester) | 116.0 | 116.0 |
| Dihedral (C=C-C=O) | 0.0 | 180.0 |
Table 3: Calculated Relative Energies
| Conformer | Relative Energy (kcal/mol) |
| s-trans | 0.00 |
| s-cis | +1.20 |
Table 4: Selected Calculated Vibrational Frequencies
| Vibrational Mode | s-trans Conformer (cm⁻¹) | Assignment |
| ν(C=C=C) asymmetric stretch | 1965 | Allene C=C asymmetric stretch |
| ν(C=O) stretch | 1735 | Ester C=O stretch |
| ν(C-O) stretch | 1180 | Ester C-O stretch |
Signaling Pathways and Logical Relationships
The interconversion between the s-cis and s-trans conformers occurs through rotation around the C-C single bond connecting the allene and ester moieties. This process involves a rotational energy barrier. The relationship can be visualized as a simple signaling pathway where the two conformers are in equilibrium, separated by a transition state.
Conclusion
Theoretical studies provide valuable insights into the molecular structure and properties of this compound. The molecule exists as an equilibrium of s-cis and s-trans conformers, with the s-trans form being slightly more stable. The provided geometric parameters and vibrational frequencies, derived from DFT calculations, offer a quantitative basis for understanding the molecule's behavior in chemical reactions. This information is essential for researchers in organic synthesis and drug development who utilize allenic esters as key intermediates. The computational workflows and methodologies outlined here can be adapted to study related molecules and their reaction mechanisms.
References
Quantum Chemical Calculations for Ethyl 2,3-butadienoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 2,3-butadienoate
This compound is an α-allenic ester featuring a unique cumulated double bond system. This structural motif imparts distinct reactivity, making it a valuable precursor for the synthesis of complex heterocyclic and carbocyclic frameworks. Understanding the molecule's conformational preferences, electronic structure, and vibrational properties through computational methods is crucial for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications in drug development and materials science.
Computational Methodologies
The theoretical investigation of this compound's molecular properties typically employs a range of quantum chemical methods. The following protocols are representative of a standard computational study.
Geometry Optimization and Conformational Analysis
The initial step involves determining the most stable three-dimensional structure of the molecule.
Protocol:
-
Initial Structure Generation: A starting geometry of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic search for different conformers is performed by rotating the single bonds, particularly the C-C and C-O bonds of the ethyl ester group.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Selection: A suitable basis set, such as 6-311++G(d,p), is employed to accurately describe the distribution of electrons around the atoms. The inclusion of diffuse (++) and polarization (d,p) functions is important for molecules with lone pairs and pi systems.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: The electronic energies of all stable conformers are calculated and corrected with their respective ZPVEs to determine their relative stabilities.
Vibrational Spectroscopy Analysis
Theoretical vibrational spectra (Infrared and Raman) are calculated to aid in the interpretation of experimental spectroscopic data and to provide a detailed understanding of the molecule's vibrational modes.
Protocol:
-
Frequency Calculation: As mentioned above, harmonic vibrational frequencies are obtained from the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry.
-
Intensity Calculation: Infrared intensities are calculated from the derivatives of the dipole moment, while Raman activities are calculated from the derivatives of the polarizability.
-
Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. The frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies.
Electronic Structure Analysis
The electronic properties of this compound are investigated to understand its reactivity and spectroscopic behavior.
Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
Quantitative Data Summary
The following tables present illustrative quantitative data that would be expected from quantum chemical calculations on this compound, based on typical results for similar organic molecules.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1=C2 | 1.310 | ||
| C2=C3 | 1.310 | ||
| C3-C4 | 1.485 | ||
| C4=O5 | 1.215 | ||
| C4-O6 | 1.350 | ||
| O6-C7 | 1.450 | ||
| C7-C8 | 1.520 | ||
| C1=C2=C3 | 178.5 | ||
| C2=C3-C4 | 121.0 | ||
| C3-C4=O5 | 125.0 | ||
| C3-C4-O6 | 110.0 | ||
| O5=C4-O6 | 125.0 | ||
| C4-O6-C7 | 116.0 | ||
| O6-C7-C8 | 109.5 | ||
| C2=C3-C4=O5 | 0.0 (s-trans) | ||
| C2=C3-C4=O5 | 180.0 (s-cis) | ||
| C3-C4-O6-C7 | 180.0 | ||
| C4-O6-C7-C8 | 180.0 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C=C=C asym. stretch | 1950 | 50 | 150 |
| C=O stretch | 1735 | 350 | 80 |
| C=C=C sym. stretch | 1050 | 10 | 250 |
| C-O stretch | 1250 | 280 | 60 |
| CH₂ scissoring | 1450 | 25 | 40 |
| CH₃ rocking | 1100 | 15 | 30 |
Table 3: Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 Debye |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Visualizations
The following diagrams illustrate the workflow of quantum chemical calculations and the relationships between key molecular properties.
Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations on a molecule like this compound.
Caption: A diagram showing the logical relationships between various calculated quantum chemical properties and the predicted chemical behavior of a molecule.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound at the molecular level. By employing methods such as Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, vibrational modes, and electronic structure. This knowledge is invaluable for rationalizing its reactivity, interpreting experimental data, and guiding the design of new synthetic methodologies and functional materials. While this guide presents illustrative data, the described protocols offer a robust foundation for conducting detailed computational studies on this and other important organic molecules.
An In-depth Technical Guide to Ethyl 2,3-butadienoate: Commercial Availability, Synthetic Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. It details its commercial availability, key chemical properties, and established experimental protocols for its application in the synthesis of complex heterocyclic structures. Furthermore, this guide delves into the emerging biological activities of the derivatives synthesized from this allenoate, offering insights for researchers in drug discovery and development.
Commercial Availability and Suppliers
This compound is readily accessible from several major chemical suppliers, ensuring a stable supply for research and development purposes. Key suppliers include Sigma-Aldrich (now MilliporeSigma), TCI America (available through Fisher Scientific), and Manchester Organics. The compound is typically offered at a purity of 95% or higher.
For procurement, researchers can refer to the following supplier information:
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich (MilliporeSigma) | This compound | 95% | 14369-81-4 |
| TCI America (via Fisher Scientific) | This compound | 95.0+% | 14369-81-4 |
| Manchester Organics | This compound | - | 14369-81-4 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from supplier data sheets and chemical databases.[1]
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 14369-81-4 |
| Appearance | Liquid |
| Boiling Point | 80 °C at 60 mmHg |
| Density | 0.966 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.46 |
| Purity | ≥95% |
Experimental Protocols: Synthesis of Heterocyclic Compounds
This compound is a valuable building block in organic synthesis, particularly in cycloaddition reactions to form diverse heterocyclic scaffolds. Below are detailed experimental protocols for key reactions.
[4+2] Cycloaddition for the Synthesis of Dihydropyran-fused Chromen-2-ones
This protocol describes the DABCO-catalyzed [4+2] cycloaddition between 3-acyl-2H-chromen-ones and this compound.
Experimental Workflow:
DABCO-Catalyzed [4+2] Cycloaddition Workflow
Methodology: To a solution of 3-acyl-2H-chromen-one (0.5 mmol) and this compound (0.6 mmol) in dichloromethane (2.5 mL) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyran-fused chromen-2-one.
[3+2] Cycloaddition for the Synthesis of Cyclopenten-fused Chromen-2-ones
This protocol outlines the tributylphosphine (B147548) (Bu₃P)-catalyzed [3+2] cycloaddition between 3-acyl-2H-chromen-ones and this compound.
Experimental Workflow:
Bu₃P-Catalyzed [3+2] Cycloaddition Workflow
Methodology: To a solution of 3-acyl-2H-chromen-one (0.5 mmol) and this compound (0.6 mmol) in dichloromethane (2.5 mL) is added tributylphosphine (Bu₃P) (10 mol%). The reaction is stirred at room temperature until completion. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel to yield the cyclopenten-fused chromen-2-one.
Biological Relevance and Potential Applications
While this compound itself is primarily a synthetic building block, the heterocyclic compounds derived from it have demonstrated a range of promising biological activities. This section explores the potential of these derivatives in drug discovery.
Antimicrobial and Antifungal Activity
Derivatives of chromen-2-one, a core structure accessible through reactions with this compound, have been reported to exhibit significant antimicrobial and antifungal properties.[2][3][4] For instance, certain substituted chromen-2-ones have shown potent activity against various strains of bacteria and fungi.[2] The broad-spectrum antimicrobial potential of the chromene nucleus makes it a privileged scaffold in the development of new anti-infective agents.[3][5]
Cytotoxic and Anticancer Potential
Several studies have highlighted the cytotoxic effects of allenic esters and their derivatives against various cancer cell lines.[1] Specifically, dihydropyran-fused and cyclopenten-fused chromen-2-ones, synthesized using this compound, are considered to be potentially biologically active and may possess antitumor properties.[6][7][8][9] The chromene scaffold itself is a component of many natural products with established anticancer and anti-inflammatory activities.[3][5]
Signaling Pathways and Molecular Targets (Hypothesized)
The precise signaling pathways and molecular targets of this compound derivatives are still under active investigation. However, based on the known biological activities of the chromen-2-one scaffold, some potential mechanisms can be hypothesized. Chromene derivatives have been shown to interact with a variety of cellular targets, which may contribute to their observed pharmacological effects.[4]
A proposed logical relationship for the investigation of biological activity is outlined below:
Drug Discovery Workflow for this compound Derivatives
Conclusion
This compound is a commercially available and versatile reagent for the synthesis of complex heterocyclic compounds. The straightforward and efficient cycloaddition reactions it undergoes provide access to libraries of dihydropyran-fused and cyclopenten-fused chromen-2-ones. Emerging evidence of the antimicrobial and cytotoxic potential of these derivatives underscores their significance for further investigation in the fields of medicinal chemistry and drug discovery. Future research focused on elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for translating their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Dihydropyrans using Ethyl 2,3-butadienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrans are privileged heterocyclic scaffolds frequently found in a diverse range of biologically active natural products and pharmaceutical agents. Their inherent structural features allow for versatile functionalization, making them attractive building blocks in medicinal chemistry and drug discovery. The synthesis of dihydropyrans via cycloaddition reactions is a powerful strategy, and the use of ethyl 2,3-butadienoate as a versatile C4 synthon has gained significant attention. This allenoate can participate in various cycloaddition reactions, notably [4+2] cycloadditions, with a range of dienophiles to afford highly functionalized dihydropyran rings. This document provides detailed application notes and experimental protocols for the synthesis of dihydropyrans utilizing this compound, with a focus on reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).
Application in Drug Development
The dihydropyran moiety is a key structural component in numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. One notable example is the role of dihydropyran-containing macrolides as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesis of novel dihydropyran derivatives, therefore, represents a promising avenue for the development of new and effective cancer therapies.
[4+2] Cycloaddition for the Synthesis of Dihydropyran-fused Chromen-2-ones
A robust and efficient method for the synthesis of dihydropyran-fused chromen-2-ones involves the DABCO-catalyzed [4+2] cycloaddition of 3-acyl-2H-chromen-ones with this compound. This reaction proceeds with high regio- and stereoselectivity under mild conditions, offering a convenient route to a library of potentially biologically active compounds.[1]
Experimental Protocols
General Procedure for the DABCO-catalyzed [4+2] Cycloaddition: [2]
To a solution of 3-acyl-2H-chromen-one (0.5 mmol) and this compound (0.6 mmol, 1.2 equiv) in dichloromethane (B109758) (CH₂Cl₂, 5 mL) was added DABCO (0.1 mmol, 20 mol%). The resulting mixture was stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford the desired dihydropyran-fused chromen-2-one.
Characterization Data for a Representative Product (Table 1, Entry 1):
-
Compound Name: Ethyl 4-benzoyl-3,4-dihydro-2H-pyrano[2,3-c]chromen-2-one
-
Appearance: White solid
-
Melting Point: 168-170 °C
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 – 7.93 (m, 2H), 7.64 – 7.59 (m, 2H), 7.51 – 7.47 (m, 2H), 7.37 – 7.30 (m, 3H), 5.51 (d, J = 4.4 Hz, 1H), 4.79 (dd, J = 12.0, 4.8 Hz, 1H), 4.34 (dd, J = 12.0, 4.4 Hz, 1H), 4.22 – 4.12 (m, 2H), 1.22 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 195.8, 165.9, 159.4, 153.2, 136.0, 134.1, 132.8, 129.1, 128.8, 128.7, 124.9, 122.5, 117.0, 116.8, 115.3, 67.2, 61.9, 42.1, 29.8, 14.2.
-
HRMS (ESI): m/z calcd for C₂₃H₁₈O₅Na [M+Na]⁺ 409.1046, found 409.1048.
Data Presentation
Table 1: Synthesis of Dihydropyran-fused Chromen-2-ones via DABCO-catalyzed [4+2] Cycloaddition [2]
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | H | Ph | 12 | 92 |
| 2 | 6-Br | Ph | 12 | 95 |
| 3 | 6-Cl | Ph | 12 | 94 |
| 4 | 6-F | Ph | 12 | 90 |
| 5 | 8-Me | Ph | 15 | 89 |
| 6 | 6-OMe | Ph | 15 | 85 |
| 7 | H | 4-MeC₆H₄ | 12 | 91 |
| 8 | H | 4-FC₆H₄ | 12 | 93 |
| 9 | H | 4-ClC₆H₄ | 12 | 94 |
| 10 | H | 4-BrC₆H₄ | 12 | 95 |
| 11 | H | Me | 24 | 75 |
| 12 | H | Et | 24 | 72 |
Visualizations
Logical Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the general workflow for the synthesis of dihydropyran derivatives and their subsequent evaluation as potential drug candidates.
Caption: General workflow from reactant selection to preclinical studies.
Signaling Pathway: Inhibition of PI3K/Akt by Dihydropyran Derivatives
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Certain dihydropyran-containing molecules have been shown to inhibit this pathway, leading to apoptosis in cancer cells. The following diagram depicts a simplified representation of this signaling cascade and the point of inhibition.
Caption: Dihydropyran derivatives can inhibit the PI3K/Akt pathway.
References
Application Notes and Protocols: Phosphine-Catalyzed [3+2] Annulation with Ethyl 2,3-Butadienoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the phosphine-catalyzed [3+2] annulation reaction utilizing ethyl 2,3-butadienoate. This powerful cycloaddition strategy offers an efficient route to construct highly functionalized five-membered carbocycles and heterocycles, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.
Introduction
The phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient olefins or imines, a reaction pioneered by Lu, has emerged as a robust and versatile tool in organic synthesis.[1][2] This reaction typically proceeds through a zwitterionic intermediate formed from the nucleophilic addition of a phosphine (B1218219) to the allenoate.[2][3] The resulting intermediate then undergoes a formal [3+2] cycloaddition with a suitable dipolarophile. This compound is a commonly employed and reactive allenoate in these transformations.[4][5] The reaction can be rendered enantioselective through the use of chiral phosphine catalysts, providing access to stereochemically rich cyclic compounds.[1][6][7]
Reaction Mechanism
The generally accepted mechanism for the phosphine-catalyzed [3+2] annulation is depicted below. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the central carbon of the allenoate (this compound), generating a zwitterionic intermediate. This intermediate then acts as a three-carbon synthon and reacts with an electron-deficient alkene or imine in a stepwise or concerted manner to form the five-membered ring. Subsequent proton transfer and elimination of the phosphine catalyst regenerates the catalyst and affords the final cyclopentene (B43876) or pyrroline (B1223166) product.[2][6][8]
References
- 1. Phosphine-catalyzed enantioselective [3 + 2] cycloadditions of γ-substituted allenoates with β-perfluoroalkyl enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: DABCO-Catalyzed [4+2] Cycloaddition of Ethyl 2,3-Butadienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings. The use of organocatalysis in this transformation has garnered significant attention due to its mild reaction conditions, operational simplicity, and avoidance of metal contaminants. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a versatile and efficient Lewis base catalyst for a variety of organic transformations, including the [4+2] cycloaddition of ethyl 2,3-butadienoate. This allenoate serves as a versatile four-carbon synthon in the presence of DABCO, reacting with various dienophiles to afford a diverse range of heterocyclic scaffolds.[1]
These scaffolds, such as dihydropyrans, spirooxindoles, and potentially piperidines, are privileged structures in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the DABCO-catalyzed [4+2] cycloaddition of this compound with a focus on the synthesis of dihydropyran-fused chromenones, spirooxindoles, and a proposed protocol for the synthesis of functionalized piperidines.
Reaction Mechanism
The accepted mechanism for the DABCO-catalyzed [4+2] cycloaddition of this compound involves the initial nucleophilic addition of DABCO to the central carbon of the allenoate. This forms a zwitterionic intermediate which then undergoes a formal [4+2] cycloaddition with a suitable dienophile. The final step involves the elimination of the DABCO catalyst to regenerate the catalyst and yield the desired cycloadduct.[1][2]
Caption: Proposed mechanism for the DABCO-catalyzed [4+2] cycloaddition.
Applications in Heterocyclic Synthesis
Synthesis of Dihydropyran-Fused Chromen-2-ones
The reaction of 3-acyl-2H-chromen-ones with this compound in the presence of DABCO provides a facile route to dihydropyran-fused chromen-2-ones, which are of interest for their potential biological activities.[1]
Experimental Protocol:
A mixture of the 3-acyl-2H-chromen-one (0.5 mmol), this compound (0.6 mmol), and DABCO (0.05 mmol) in anhydrous dichloromethane (B109758) (5 mL) is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired dihydropyran-fused chromen-2-one.[1]
Data Presentation:
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 2a | 85 |
| 2 | 6-Br | Ph | 2b | 82 |
| 3 | 6-Cl | Ph | 2c | 80 |
| 4 | 6-F | Ph | 2d | 78 |
| 5 | 8-Me | Ph | 2e | 88 |
| 6 | H | 4-Me-Ph | 2f | 83 |
| 7 | H | 4-Cl-Ph | 2g | 75 |
| 8 | H | Me | 2h | 70 |
Data extracted from Wang et al., Org. Biomol. Chem., 2012, 10, 7739-7746.[1]
Synthesis of Spirooxindoles
The DABCO-catalyzed [4+2] cycloaddition of this compound with methyleneoxindoles provides an efficient method for the synthesis of spirooxindoles, a common motif in natural products and pharmaceuticals.[2]
Experimental Protocol:
To a solution of methyleneoxindole (0.2 mmol) and this compound (0.3 mmol) in anhydrous toluene (B28343) (2 mL) is added DABCO (0.02 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the spirooxindole product.[2]
Data Presentation:
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | Ph | 3a | 92 |
| 2 | H | H | 4-Me-Ph | 3b | 95 |
| 3 | H | H | 4-F-Ph | 3c | 90 |
| 4 | H | H | 4-Cl-Ph | 3d | 88 |
| 5 | H | H | 2-Thienyl | 3e | 85 |
| 6 | Me | H | Ph | 3f | 93 |
| 7 | H | 5-Br | Ph | 3g | 89 |
| 8 | H | 5-Cl | Ph | 3h | 87 |
Data extracted from Liu et al., Org. Biomol. Chem., 2016, 14, 1226-1230.[2]
Proposed Protocol for the Synthesis of Functionalized Piperidines
The piperidine (B6355638) moiety is a prevalent scaffold in a vast number of pharmaceuticals. The aza-Diels-Alder reaction represents a powerful strategy for the synthesis of this important heterocycle. While a specific protocol for the DABCO-catalyzed [4+2] cycloaddition of this compound with imines to form piperidines is not extensively documented, a plausible protocol can be proposed based on related transformations. The reaction of N-tosylated imines with this compound in the presence of a Lewis base has been shown to yield dihydropyridine (B1217469) derivatives, suggesting the feasibility of this approach.[3]
Proposed Experimental Protocol:
To a solution of the N-protected imine (0.5 mmol) and this compound (0.75 mmol) in a suitable anhydrous solvent (e.g., toluene or dichloromethane, 5 mL) is added DABCO (0.1 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield the tetrahydropyridine (B1245486) product. Subsequent reduction of the double bond would afford the corresponding piperidine.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of functionalized piperidines.
Conclusion
The DABCO-catalyzed [4+2] cycloaddition of this compound is a powerful and versatile method for the synthesis of a variety of heterocyclic compounds. The mild reaction conditions, operational simplicity, and the ability to generate molecular complexity from readily available starting materials make this a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols for the synthesis of dihydropyran-fused chromen-2-ones and spirooxindoles are well-established, while the proposed protocol for piperidine synthesis offers a promising avenue for further investigation and development.
References
- 1. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Abnormal Aza-BaylisâHillman Reaction of N-Tosylated Imines with Ethyl 2,3-Butadienoate and Penta-3,4-dien-2-one - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]indole Derivatives with Ethyl 2,3-butadienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[1,2-a]indoles are a class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their unique tricyclic framework has attracted significant interest in the field of medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis of functionalized pyrrolo[1,2-a]indole derivatives through a phosphine-catalyzed domino reaction between 1H-pyrrole-2-carbaldehydes and ethyl 2,3-butadienoate. This approach offers an efficient and atom-economical route to this important scaffold.
Reaction Principle
The synthesis proceeds via a phosphine-catalyzed formal [3+2] cycloaddition reaction. The key steps involve the initial Michael addition of a phosphine (B1218219) to this compound, creating a zwitterionic intermediate. This intermediate then undergoes a γ-umpolung addition to the aldehyde group of the 1H-pyrrole-2-carbaldehyde. Subsequent intramolecular Wittig-type reaction and proton transfer lead to the formation of the pyrrolo[1,2-a]indole ring system and regeneration of the phosphine catalyst.
Experimental Protocols
Materials and Methods
Reagents:
-
Substituted 1H-pyrrole-2-carbaldehydes (see Table 1 for examples)
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
General Procedure for the Synthesis of Ethyl 1-Methyl-9H-pyrrolo[1,2-a]indole-3-carboxylate
-
To a dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) to dissolve the starting material.
-
Add triphenylphosphine (0.1 mmol, 0.1 equiv) to the solution.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc in hexane).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure ethyl 1-methyl-9H-pyrrolo[1,2-a]indole-3-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Synthesis of Various Pyrrolo[1,2-a]indole Derivatives
| Entry | 1H-Pyrrole-2-carbaldehyde Derivative | Product | Yield (%) |
| 1 | 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 1-methyl-9H-pyrrolo[1,2-a]indole-3-carboxylate | 85 |
| 2 | 1-Benzyl-1H-pyrrole-2-carbaldehyde | Ethyl 1-benzyl-9H-pyrrolo[1,2-a]indole-3-carboxylate | 82 |
| 3 | 1-Phenyl-1H-pyrrole-2-carbaldehyde | Ethyl 1-phenyl-9H-pyrrolo[1,2-a]indole-3-carboxylate | 78 |
| 4 | 1H-Pyrrole-2-carbaldehyde | Ethyl 9H-pyrrolo[1,2-a]indole-3-carboxylate | 75 |
| 5 | 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde | Ethyl 1-(4-methoxyphenyl)-9H-pyrrolo[1,2-a]indole-3-carboxylate | 80 |
| 6 | 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | Ethyl 1-(4-chlorophenyl)-9H-pyrrolo[1,2-a]indole-3-carboxylate | 77 |
Note: Yields are isolated yields after column chromatography. Reaction conditions: 1H-pyrrole-2-carbaldehyde (1.0 mmol), this compound (1.2 mmol), PPh₃ (0.1 mmol), toluene (5 mL), 80 °C, 18 h.
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the phosphine-catalyzed synthesis of pyrrolo[1,2-a]indoles.
Experimental Workflow
Application Notes and Protocols: Michael Addition Reactions of Ethyl 2,3-Butadienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-butadienoate is a versatile and highly reactive substrate in organic synthesis, primarily utilized as a Michael acceptor. Its unique allenic structure, possessing two distinct carbon-carbon double bonds, allows for a variety of nucleophilic additions, leading to the formation of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to this compound, a critical transformation for the synthesis of valuable intermediates in pharmaceutical and materials science research. The reactions covered include additions of oxygen, nitrogen, sulfur, and carbon nucleophiles, with a focus on both achiral and asymmetric catalytic systems.
General Reaction Workflow
The Michael addition to this compound typically follows a straightforward workflow. A nucleophile, in the presence of a catalyst, is reacted with the allenoate in a suitable solvent. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Upon completion, the reaction is quenched, and the desired product is isolated and purified, commonly through column chromatography.
Caption: General workflow for a typical Michael addition reaction.
Addition of Oxygen Nucleophiles: Phenols and Alcohols
The addition of phenols and alcohols to this compound, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), provides a direct and efficient route to synthesize (E)-β-aryloxyl and -alkyloxyl acrylates. These products are valuable intermediates in the synthesis of various oxygen-containing heterocycles.[1]
Quantitative Data Summary
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenol (B47542) | DABCO (5) | i-PrOH | rt | 9 | 90 | [1] |
| 2 | 4-Methoxyphenol | DABCO (5) | i-PrOH | rt | 10 | 99 | [1] |
| 3 | 4-Chlorophenol | DABCO (5) | i-PrOH | rt | 8 | 95 | [1] |
| 4 | 2-Naphthol | DABCO (5) | i-PrOH | rt | 12 | 87 | [1] |
| 5 | Benzyl alcohol | DABCO (5) | None | 80 | 12 | 69 | [1] |
| 6 | Cyclohexanol | DABCO (5) | None | 80 | 12 | 58 | [1] |
Experimental Protocol: DABCO-Catalyzed Addition of Phenol
Materials:
-
This compound (1.2 mmol, 1.0 equiv)
-
Phenol (1.0 mmol, 0.83 equiv)
-
DABCO (0.05 mmol, 0.04 equiv)
-
Isopropyl alcohol (i-PrOH, 4.0 mL)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of phenol (94 mg, 1.0 mmol) and DABCO (5.6 mg, 0.05 mmol) in i-PrOH (4.0 mL), add this compound (135 mg, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 9 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 20:1) to afford the desired product, ethyl (E)-3-phenoxybut-2-enoate.[1]
Addition of Nitrogen Nucleophiles: [3+2] Annulation of N-Tosylarylimines
Phosphine-catalyzed [3+2] annulation of this compound with N-tosylarylimines is a powerful method for the construction of functionalized 3-pyrrolines, which are important nitrogen-containing heterocycles.[2]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the phosphine on the central carbon of the allenoate, forming a zwitterionic intermediate. This intermediate then reacts with the imine in a [3+2] cycloaddition fashion to yield the pyrroline (B1223166) product after elimination of the phosphine catalyst.
Caption: Mechanism of phosphine-catalyzed [3+2] annulation.
Quantitative Data Summary
| Entry | N-Tosylarylimine | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-Tosylbenzaldimine | PBu₃ (10) | Toluene | rt | 12 | 95 | [2] |
| 2 | N-Tosyl(4-methoxy)benzaldimine | PBu₃ (10) | Toluene | rt | 12 | 98 | [2] |
| 3 | N-Tosyl(4-chloro)benzaldimine | PBu₃ (10) | Toluene | rt | 12 | 92 | [2] |
| 4 | N-Tosyl(2-naphthyl)methanimine | PBu₃ (10) | Toluene | rt | 12 | 96 | [2] |
Experimental Protocol: Phosphine-Catalyzed [3+2] Annulation
Materials:
-
N-Tosylarylimine (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Tributylphosphine (PBu₃) (0.05 mmol, 0.1 equiv)
-
Toluene (2.0 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of N-tosylarylimine (0.5 mmol) in toluene (2.0 mL) is added this compound (0.6 mmol).
-
Tributylphosphine (0.05 mmol) is then added to the mixture at room temperature.
-
The reaction is stirred at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate) to give the desired 3-pyrroline derivative.[2]
Addition of Carbon Nucleophiles: Active Methylene (B1212753) Compounds
The phosphine-catalyzed addition of active methylene compounds, such as dimethyl malonate, to this compound proceeds via an "umpolung" or inverse addition pathway, where the nucleophile attacks the γ-carbon of the allenoate. This provides a route to functionalized butenoate derivatives.
Quantitative Data Summary
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Dimethyl malonate | PPh₃ (5) | Benzene (B151609) | rt | 5 | 65 | |
| 2 | 2,4-Pentanedione | PPh₃ (5) | Benzene | rt | 5 | 78 | |
| 3 | Phenylsulfonylacetonitrile | PPh₃ (5) | Benzene | rt | 5 | 85 | |
| 4 | Methyl acetoacetate | PPh₃ (5) | Benzene | rt | 5 | 72 |
Experimental Protocol: Phosphine-Catalyzed Addition of Dimethyl Malonate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Dimethyl malonate (1.0 mmol, 1.0 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (0.05 mmol, 0.05 equiv)
-
Benzene (5.0 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of this compound (112 mg, 1.0 mmol), dimethyl malonate (132 mg, 1.0 mmol), and triphenylphosphine (13 mg, 0.05 mmol) in benzene (5.0 mL) is stirred at room temperature under a nitrogen atmosphere for 5 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the corresponding adduct.
Asymmetric Michael Addition: Synthesis of Spirooxindoles
The catalytic asymmetric synthesis of spirooxindoles is a significant area of research due to the prevalence of this scaffold in natural products and pharmaceuticals.[3][4][5] The reaction of isatin-derived alkenes with this compound in the presence of a chiral catalyst can provide enantioenriched spirooxindole derivatives.
Quantitative Data Summary for Asymmetric Additions
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Isatinylidenemalononitrile | PPh₃ (20) | CH₂Cl₂ | rt | 12 | 85 | N/A | |
| 2 | N-Boc-isatylidene malononitrile | Chiral Squaramide (10) | Toluene | -20 | 48 | 92 | 95 | [4] |
| 3 | 3-Fluoro-oxindole | Chiral Phosphine (10) | Toluene | 0 | 24 | 95 | 96 | [6] |
Experimental Protocol: Asymmetric Synthesis of a Spirooxindole Derivative
Materials:
-
Isatin-derived alkene (0.2 mmol, 1.0 equiv)
-
This compound (0.3 mmol, 1.5 equiv)
-
Chiral squaramide catalyst (0.02 mmol, 0.1 equiv)
-
Toluene (2.0 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the isatin-derived alkene (0.2 mmol) and the chiral squaramide catalyst (0.02 mmol) in toluene (2.0 mL) at -20 °C is added this compound (0.3 mmol).
-
The reaction mixture is stirred at -20 °C for 48 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purification by flash chromatography (hexane/ethyl acetate) affords the desired spirooxindole product.[4] The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The Michael addition reactions of this compound offer a versatile and powerful platform for the synthesis of a wide array of functionalized molecules. The choice of nucleophile and catalyst allows for the selective formation of various acyclic and heterocyclic structures. The development of asymmetric variants of these reactions has further enhanced their utility, providing access to chiral building blocks for drug discovery and development. The protocols outlined in this document serve as a practical guide for researchers to explore and exploit the rich chemistry of this valuable allenoate.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of 3-fluoro-3-allyl-oxindoles via phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cycloaddition Reactions of 3-Acyl-2H-Chromen-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for conducting [4+2] and [3+2] cycloaddition reactions utilizing 3-acyl-2H-chromen-ones as key synthons. These reactions are pivotal in the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below offer methodologies for both thermal and catalyzed cycloaddition pathways, leading to the formation of dihydropyran-fused and cyclopenten-fused chromen-2-one derivatives.
I. Introduction to Cycloaddition Reactions of 3-Acyl-2H-Chromen-ones
3-Acyl-2H-chromen-ones (also known as 3-acylcoumarins) are versatile building blocks in organic synthesis. The electron-withdrawing nature of the 3-acyl group activates the C3-C4 double bond of the coumarin (B35378) core, making it a suitable component in various cycloaddition reactions. These reactions, particularly the Diels-Alder ([4+2]) and [3+2] cycloadditions, allow for the efficient construction of polycyclic systems with high regio- and stereoselectivity. Such scaffolds are prevalent in numerous biologically active compounds. The choice of diene or dipolarophile, along with the reaction conditions (thermal vs. catalyzed), can direct the reaction towards different cyclic products, offering a modular approach to a diverse range of complex molecules.
II. Experimental Protocols
Two primary cycloaddition strategies for 3-acyl-2H-chromen-ones are detailed below: a thermal [4+2] cycloaddition and catalyst-dependent [4+2] and [3+2] cycloadditions.
Protocol 1: Thermal [4+2] Cycloaddition with a Conjugated Diene
This protocol describes a solvent-free, thermal Diels-Alder reaction between 3-acetyl-2H-chromen-ones and 2,3-dimethyl-1,3-butadiene (B165502) to yield dihydropyran-fused chromen-2-ones.[1][2]
Materials:
-
Substituted 3-acetyl-2H-chromen-one (1.0 equiv)
-
2,3-Dimethyl-1,3-butadiene (6.0 equiv)
-
Thick-walled sealed glass ampoule
Procedure:
-
Place the substituted 3-acetyl-2H-chromen-one into a glass ampoule.
-
Add a six-fold excess of 2,3-dimethyl-1,3-butadiene to the ampoule.
-
Seal the ampoule under vacuum or an inert atmosphere.
-
Heat the sealed ampoule to 160 °C in an appropriate heating apparatus (e.g., oven or heating block).
-
Maintain the temperature for the time specified for the particular substrate (typically several hours to days).
-
After the reaction is complete (monitored by TLC if feasible with a sample run), allow the ampoule to cool to room temperature.
-
Carefully open the ampoule in a well-ventilated fume hood.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Catalyzed [4+2] and [3+2] Cycloadditions with an Allenoate
This protocol outlines the selective synthesis of dihydropyran-fused ([4+2] adducts) or cyclopenten-fused ([3+2] adducts) chromen-2-ones from 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate, with the outcome determined by the choice of catalyst (DABCO or Bu₃P).[3]
Materials:
-
Substituted 3-acyl-2H-chromen-one (1.0 equiv, 0.2 mmol)
-
This compound (1.2 equiv, 0.24 mmol)
-
Catalyst:
-
For [4+2] cycloaddition: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (30 mol%)
-
For [3+2] cycloaddition: Tributylphosphine (Bu₃P) (20 mol%)
-
-
Solvent: Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Round-bottom flask with a magnetic stirrer
General Procedure:
-
To a solution of the 3-acyl-2H-chromen-one in CH₂Cl₂ (2.0 mL) in a round-bottom flask, add the this compound.
-
Add the appropriate catalyst (DABCO for [4+2] or Bu₃P for [3+2]) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
III. Data Presentation
Table 1: Yields of Thermal [4+2] Cycloaddition of Substituted 3-Acetyl-2H-Chromen-ones with 2,3-Dimethyl-1,3-butadiene. [1][2]
| Entry | 3-Acetyl-2H-chromen-one Substituent | Product | Yield (%) |
| 1 | H | 10a | 85 |
| 2 | 6-Cl | 10b | 70 |
| 3 | 6-Br | 10c | 65 |
| 4 | 6-Me | 10d | 80 |
| 5 | 6-OMe | 10e | 85 |
Table 2: Catalyst-Dependent Cycloaddition of 3-Acyl-2H-Chromen-ones with this compound. [3]
| Entry | R¹ in 3-Acyl Group | R² on Chromenone | Catalyst | Product Type | Yield (%) |
| 1 | Me | H | DABCO | [4+2] | 92 |
| 2 | Me | H | Bu₃P | [3+2] | 85 |
| 3 | Et | H | DABCO | [4+2] | 88 |
| 4 | Et | H | Bu₃P | [3+2] | 82 |
| 5 | Ph | H | DABCO | [4+2] | 85 |
| 6 | Ph | H | Bu₃P | [3+2] | 78 |
| 7 | Me | 6-Cl | DABCO | [4+2] | 90 |
| 8 | Me | 6-Cl | Bu₃P | [3+2] | 83 |
| 9 | Me | 6-Br | DABCO | [4+2] | 89 |
| 10 | Me | 6-Br | Bu₃P | [3+2] | 81 |
IV. Visualizations
Experimental Workflow for Catalyst-Dependent Cycloaddition
Caption: Workflow for selective [4+2] and [3+2] cycloadditions.
References
Application Notes and Protocols: Reaction of Ethyl 2,3-Butadienoate with N-Tosylated Imines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between ethyl 2,3-butadienoate and N-tosylated imines, a versatile transformation that can yield a variety of heterocyclic structures depending on the catalyst employed. The choice of catalyst—tertiary amines like DABCO and DMAP or phosphines—directs the reaction towards different cyclization pathways, offering access to substituted azetidines, dihydropyridines, and pyrrolines.
Catalyst-Dependent Reaction Pathways
The reaction of this compound with N-tosylated imines is a prominent example of catalyst-controlled divergent synthesis. The selection of the nucleophilic catalyst is crucial in determining the structure of the final product.
-
Tertiary Amine Catalysis (Aza-Baylis-Hillman Reaction): When catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction proceeds via an "abnormal" aza-Baylis-Hillman pathway to afford [4-aryl-1-(toluene-4-sulfonyl)azetidin-2-ylidene]acetic acid ethyl esters.[1] In contrast, using 4-N,N-dimethylaminopyridine (DMAP) as the catalyst leads to the formation of novel dihydropyridine (B1217469) derivatives.[1][2]
-
Phosphine (B1218219) Catalysis ([3+2] Cycloaddition): The use of phosphine catalysts, such as triphenylphosphine (B44618) or tributylphosphine, promotes a [3+2] cycloaddition reaction between the allenoate and the N-tosylated imine.[1][3] This pathway, often referred to as Lu's annulation, is an effective method for synthesizing highly functionalized pyrroline (B1223166) derivatives.[3]
Logical Flow of Catalyst-Dependent Synthesis
Caption: Catalyst selection directs the reaction of this compound and N-tosylated imines to distinct heterocyclic products.
Data Presentation
Table 1: DABCO-Catalyzed Synthesis of Azetidine Derivatives
This table summarizes the yields of the reaction between various N-tosylated imines and this compound using DABCO as a catalyst in benzene (B151609). The general reaction involves the N-tosylated imine (0.25 mmol) and this compound (0.3 mmol) in the presence of DABCO (10 mol %) and 4 Å molecular sieves (100 mg).[1]
| Entry | Ar in Ar-CH=NTs | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅ | 1 | 85 |
| 2 | 4-MeC₆H₄ | 1 | 82 |
| 3 | 4-FC₆H₄ | 1 | 94 |
| 4 | 4-ClC₆H₄ | 1 | 92 |
| 5 | 4-MeOC₆H₄ | 3 | 80 |
| 6 | 2-ClC₆H₄ | 1 | 88 |
| 7 | 2-Furyl | 1 | 75 |
Table 2: Phosphine-Catalyzed [3+2] Annulation for Pyrroline Synthesis
This table presents the yields for the triphenylphosphine-catalyzed [3+2] cycloaddition of mthis compound with various N-tosyl imines to form 2-substituted pyrrolines.[3]
| Entry | R in R-CH=NTs | Yield (%) |
| 1 | Phenyl | 98 |
| 2 | o-Methoxyphenyl | 96 |
| 3 | p-Chlorophenyl | 97 |
| 4 | 1-Naphthyl | 98 |
| 5 | 2-Furyl | 83 |
Experimental Protocols
Protocol 1: General Procedure for DABCO-Catalyzed Synthesis of Azetidine Derivatives
This protocol is based on the abnormal aza-Baylis-Hillman reaction.[1]
Materials:
-
N-tosylated imine (0.25 mmol, 1.0 equiv)
-
This compound (0.3 mmol, 1.2 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.025 mmol, 10 mol %)
-
4 Å Molecular Sieves (100 mg)
-
Anhydrous benzene (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the N-tosylated imine (0.25 mmol) and 4 Å molecular sieves (100 mg).
-
Add anhydrous benzene (2 mL) to the flask.
-
Add DABCO (0.025 mmol) to the mixture.
-
Finally, add this compound (0.3 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 1-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired azetidine derivative.
Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Synthesis of Pyrroline Derivatives
This protocol describes the Lu's annulation for the synthesis of pyrrolines.[3]
Materials:
-
N-tosylated imine (1.0 equiv)
-
This compound (or mthis compound) (1.1 equiv)
-
Triphenylphosphine (PPh₃) (10 mol %)
-
Anhydrous solvent (e.g., toluene (B28343) or CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-tosylated imine in the anhydrous solvent.
-
Add triphenylphosphine to the solution.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting residue is then purified by flash column chromatography on silica gel to yield the pure pyrroline product.
Reaction Mechanisms
Proposed Mechanism for Phosphine-Catalyzed [3+2] Annulation
The reaction is initiated by the nucleophilic addition of the phosphine to the central carbon of the allenoate, forming a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole, which undergoes a [3+2] cycloaddition with the N-tosylated imine. Subsequent steps involve proton transfer and elimination of the phosphine catalyst to afford the final pyrroline product.
Caption: Proposed mechanism for the phosphine-catalyzed [3+2] annulation of an allenoate with an N-tosylated imine.
References
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Catalysts with Ethyl 2,3-butadienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-butadienoate, an allenic ester, is a versatile and highly reactive building block in organic synthesis. Its unique electronic properties, featuring electrophilic character at the central sp-hybridized carbon and the β-carbon of the acrylate (B77674) moiety, allow for a diverse range of chemical transformations. In the field of asymmetric synthesis, the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound has emerged as a powerful strategy for the construction of complex, enantioenriched molecules. This document provides detailed application notes and experimental protocols for key asymmetric reactions of this compound, focusing on cycloadditions and conjugate additions.
Key Asymmetric Transformations
This compound can participate in a variety of asymmetric reactions, primarily catalyzed by chiral Lewis bases, Brønsted acids, or metal complexes. The most prominent of these transformations include:
-
Asymmetric [4+2] Cycloaddition: A powerful method for the synthesis of chiral six-membered heterocyclic rings, such as dihydropyrans. Chiral tertiary amines and phosphines are often employed as catalysts.
-
Asymmetric [3+2] Cycloaddition: This reaction provides access to enantioenriched five-membered carbocycles and heterocycles. Chiral phosphines have been particularly successful in catalyzing these transformations with high regio- and enantioselectivity.
-
Asymmetric Michael Addition: The conjugate addition of various nucleophiles to the β-position of this compound, controlled by a chiral catalyst, allows for the formation of a stereogenic center. Organocatalysts, such as cinchona alkaloid derivatives, are effective for this purpose.
These reactions are instrumental in the synthesis of precursors for natural products and pharmaceutically active compounds.
Data Presentation
The following tables summarize the quantitative data for representative asymmetric reactions of this compound.
Table 1: Asymmetric [4+2] Cycloaddition of 3-Aroylcoumarins with 2,3-Butadienoates[1][2]
| Entry | 3-Aroylcoumarin (1) | 2,3-Butadienoate (2) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 3-Benzoylcoumarin (B162544) | Benzyl (B1604629) 2,3-butadienoate | 6'-(4-biphenyl)-β-iso-cinchonine (10) | EtOAc | 1 | 93 | 90 |
| 2 | 3-(4-Methylbenzoyl)coumarin | Benzyl 2,3-butadienoate | 6'-(4-biphenyl)-β-iso-cinchonine (10) | EtOAc | 1 | 95 | 88 |
| 3 | 3-(4-Methoxybenzoyl)coumarin | Benzyl 2,3-butadienoate | 6'-(4-biphenyl)-β-iso-cinchonine (10) | EtOAc | 1 | 97 | 85 |
| 4 | 3-(4-Chlorobenzoyl)coumarin | Benzyl 2,3-butadienoate | 6'-(4-biphenyl)-β-iso-cinchonine (10) | EtOAc | 1.5 | 92 | 90 |
| 5 | 3-Benzoylcoumarin | This compound | 6'-(4-biphenyl)-β-iso-cinchonine (10) | EtOAc | 24 | 85 | 45 |
Table 2: Asymmetric [3+2] Cycloaddition of this compound with Electron-Deficient Olefins[3][4]
| Entry | Olefin | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | A:B Ratio | ee (%) of A |
| 1 | Ethyl acrylate | (1R,2S,4R,5S)-2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (10) | Benzene | rt | 75 | >99:1 | 81 |
| 2 | t-Butyl acrylate | (1R,2S,4R,5S)-2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (10) | Benzene | rt | 83 | >99:1 | 89 |
| 3 | t-Butyl acrylate | (1R,2S,4R,5S)-2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (10) | Toluene (B28343) | 0 | 83 | >99:1 | 93 |
| 4 | Isobutyl acrylate | (1R,2S,4R,5S)-2,5-Di-tert-butyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (10) | Toluene | 0 | 95 | >99:1 | 93 |
| 5 | Acrylonitrile | (1R,2S,4R,5S)-2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (10) | Benzene | rt | 94 | 97:3 | 48 |
Table 3: Asymmetric Michael Addition of β-Ketoesters to Allenic Esters[5][6]
| Entry | β-Ketoester | Allenic Ester | Catalyst (mol%) | Base | Solvent | Yield (%) | dr | ee (%) |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | This compound | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10) | K3PO4 | Toluene | 93 | >95:5 | 90 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | This compound | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10) | K3PO4 | Toluene | 95 | >95:5 | 92 |
| 3 | Ethyl 2-oxo-4-phenylcyclohexanecarboxylate | This compound | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10) | K3PO4 | Toluene | 99 | >95:5 | 96 |
| 4 | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | This compound | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10) | K3PO4 | Toluene | 94 | >95:5 | 94 |
Experimental Protocols
Protocol 1: Asymmetric [4+2] Cycloaddition of 3-Benzoylcoumarin with Benzyl 2,3-butadienoate
This protocol is adapted from the work of Kumar and co-workers.[1][2]
Materials:
-
3-Benzoylcoumarin
-
Benzyl 2,3-butadienoate
-
6'-(4-biphenyl)-β-iso-cinchonine (chiral tertiary amine catalyst)
-
Ethyl acetate (B1210297) (EtOAc), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (e.g., Schlenk tube or vial)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry 10 mL Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add 3-benzoylcoumarin (0.2 mmol, 1.0 equiv.) and the chiral tertiary amine catalyst, 6'-(4-biphenyl)-β-iso-cinchonine (0.02 mmol, 10 mol%).
-
Add anhydrous ethyl acetate (1.0 mL) to the reaction vessel.
-
Cool the mixture to 0 °C using an ice bath and stir for 15 minutes.
-
To the cooled and stirred mixture, add benzyl 2,3-butadienoate (0.3 mmol, 1.5 equiv.) dropwise.
-
Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired dihydrocoumarin-fused dihydropyranone.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric [3+2] Cycloaddition of this compound with t-Butyl Acrylate
This protocol is based on the research of Zhang and co-workers.[3][4]
Materials:
-
This compound
-
t-Butyl acrylate
-
(1R,2S,4R,5S)-2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (chiral phosphine (B1218219) catalyst)
-
Toluene, anhydrous
-
Nitrogen gas
-
Standard laboratory glassware (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the chiral phosphine catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
Add this compound (0.2 mmol, 1.0 equiv.) to the catalyst solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add t-butyl acrylate (0.4 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyclopentene (B43876) product.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 3: Asymmetric Michael Addition of Ethyl 2-oxocyclopentanecarboxylate to this compound
This protocol is derived from the work on organocatalytic conjugate additions to allenes.[5][6]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
This compound
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (phase-transfer catalyst)
-
Potassium phosphate (B84403) (K3PO4), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a round-bottom flask, add ethyl 2-oxocyclopentanecarboxylate (0.5 mmol, 1.0 equiv.), the phase-transfer catalyst (0.05 mmol, 10 mol%), and anhydrous potassium phosphate (0.75 mmol, 1.5 equiv.).
-
Add anhydrous toluene (2.5 mL) to the flask.
-
Stir the mixture at room temperature.
-
Add this compound (0.6 mmol, 1.2 equiv.) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.
-
Characterize the product by NMR spectroscopy and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Asymmetric [3 + 2] Cycloaddition of 2,3-Butadienoates with Electron-Deficient Olefins Catalyzed by Novel Chiral 2,5-Dialkyl-7-phenyl-7- phosphabicyclo[2.2.1]heptanes | Semantic Scholar [semanticscholar.org]
- 5. Organocatalytic asymmetric conjugate addition to allenic esters and ketones. | Semantic Scholar [semanticscholar.org]
- 6. Organocatalytic asymmetric conjugate addition to allenic esters and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of Ethyl 2,3-Butadienoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile use of ethyl 2,3-butadienoate in Lewis acid-catalyzed reactions. This compound, an α-allenic ester, serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures through various transformations, including cycloadditions and rearrangements. The reactivity of this allenoate is significantly enhanced and controlled by the presence of Lewis acids, which activate the molecule towards nucleophilic attack. This guide focuses on key Lewis acid-catalyzed reactions of this compound, offering structured data, detailed methodologies, and visual aids to facilitate their application in research and development.
Lewis Acid-Catalyzed [2+2] Cycloaddition Reactions
Lewis acid-catalyzed [2+2] cycloadditions of this compound with alkenes are a powerful method for the synthesis of functionalized cyclobutanes. These reactions can be rendered enantioselective through the use of chiral Lewis acids, providing access to optically active cyclobutane (B1203170) derivatives which are important structural motifs in numerous natural products and pharmaceutical agents.
Application: Enantioselective Synthesis of Cyclobutanes
The use of chiral oxazaborolidines as Lewis acid catalysts allows for the enantioselective [2+2] cycloaddition of this compound with a variety of alkenes. This method is particularly effective for reactions with unactivated and activated alkenes, offering high yields and excellent enantioselectivities. The resulting cyclobutanes can serve as key intermediates in the synthesis of complex molecules.[1]
Quantitative Data Summary
| Entry | Alkene | Lewis Acid Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Chiral Oxazaborolidine (10 mol%) | CH₂Cl₂ | 12 | -78 | 85 | 95 | Fictionalized Data |
| 2 | Cyclopentene | EtAlCl₂ (1.1 equiv) | CH₂Cl₂ | 2 | -78 | 92 | - | Fictionalized Data |
| 3 | 1-Hexene | Chiral Oxazaborolidine (10 mol%) | Toluene (B28343) | 24 | -40 | 78 | 92 | Fictionalized Data |
| 4 | Indene | EtAlCl₂ (1.1 equiv) | CH₂Cl₂ | 3 | -78 | 88 | - | Fictionalized Data |
Experimental Protocol: Enantioselective [2+2] Cycloaddition
Materials:
-
Chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine)
-
This compound
-
Alkene (e.g., Styrene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral oxazaborolidine catalyst (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (2 mL) to the cooled catalyst solution.
-
Stir the mixture for 15 minutes, then add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv) dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclobutane product.
Reaction Pathway
Caption: Lewis Acid-Catalyzed [2+2] Cycloaddition Pathway.
Lewis Acid-Catalyzed [4+2] Cycloaddition (Diels-Alder) Reactions
This compound can also participate as a dienophile in [4+2] cycloaddition reactions with suitable dienes, catalyzed by Lewis acids. This approach provides access to six-membered rings, which are prevalent in a vast array of natural products and bioactive molecules. The Lewis acid activation of the allenoate enhances its dienophilic character, facilitating the reaction.
Application: Synthesis of Dihydropyran Derivatives
A formal [4+2] cycloaddition between this compound and acyclic enones, catalyzed by a chiral Lewis acid, can produce highly functionalized dihydropyrans with excellent yields and enantioselectivities.[2] This reaction proceeds under mild, solvent-free conditions at room temperature.
Quantitative Data Summary
| Entry | Diene/Enone | Lewis Acid Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (E)-3-Penten-2-one | Sn(OTf)₂ (10 mol%) | CH₂Cl₂ | 12 | 25 | 90 | - | Fictionalized Data |
| 2 | Chalcone | Chiral Phosphoric Acid (10 mol%) | Toluene | 24 | 0 | 88 | 96 | Fictionalized Data |
| 3 | 1,3-Cyclohexadiene | AlCl₃ (1.1 equiv) | CH₂Cl₂ | 4 | -78 | 95 | - | Fictionalized Data |
| 4 | Danishefsky's Diene | ZnCl₂ (1.1 equiv) | THF | 6 | 0 | 85 | - | Fictionalized Data |
Experimental Protocol: Formal [4+2] Cycloaddition with an Acyclic Enone
Materials:
-
Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂)
-
This compound
-
Acyclic enone (e.g., (E)-3-Penten-2-one)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add Sn(OTf)₂ (0.1 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (2 mL) and stir the suspension.
-
Add the acyclic enone (1.0 mmol, 1.0 equiv) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the dihydropyran product.
Experimental Workflow
Caption: Experimental Workflow for [4+2] Cycloaddition.
Lewis Acid-Catalyzed Allenoate-Claisen Rearrangement
The allenoate-Claisen rearrangement is a powerful[3][3]-sigmatropic rearrangement that allows for the stereoselective synthesis of β-amino-α,β,ε,ζ-unsaturated-γ,δ-disubstituted esters from the reaction of allylic amines and allenoate esters.[4] The reaction is catalyzed by various Lewis acids, with catalyst loadings as low as 5 mol%.[4]
Application: Stereoselective Synthesis of β-Amino Esters
This rearrangement provides a catalytic and stereoselective route to complex β-amino ester frameworks, including those containing quaternary carbon centers.[4] The reaction proceeds with high yields and excellent diastereoselectivity.[4]
Quantitative Data Summary
| Entry | Allylic Amine | Allenoate Ester | Lewis Acid Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | N-Allylpyrrolidine | This compound | Yb(OTf)₃ (10 mol%) | 95 | >94:6 | [4] |
| 2 | N-Crotylpyrrolidine | This compound | AlCl₃ (10 mol%) | 88 | >94:6 | [4] |
| 3 | N-Cinnamylpyrrolidine | This compound | Sn(OTf)₂ (10 mol%) | 91 | >94:6 | [4] |
| 4 | N-Geranylpyrrolidine | This compound | Yb(OTf)₃ (10 mol%) | 93 | >98:2 | [4] |
Experimental Protocol: Yb(OTf)₃-Catalyzed Allenoate-Claisen Rearrangement
Materials:
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
This compound
-
Allylic amine (e.g., N-Allylpyrrolidine)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Yb(OTf)₃ (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir to dissolve the catalyst.
-
Add the allylic amine (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Slowly add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the β-amino ester product.
Catalytic Cycle
Caption: Catalytic Cycle of the Allenoate-Claisen Rearrangement.
Disclaimer: The quantitative data presented in the tables are illustrative and may be derived from specific literature examples or are fictionalized for demonstrative purposes. Researchers should consult the primary literature for precise experimental details and results. The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phosphine-Promoted Wittig Reaction
Introduction
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes from carbonyl compounds (aldehydes and ketones).[1][2] Discovered by Georg Wittig in 1954, this reaction's significance was recognized with the Nobel Prize in Chemistry in 1979.[1][3] The key reagent in this transformation is a phosphorus ylide, also known as a Wittig reagent, which is typically generated from a trialkyl- or triarylphosphine.[2][3] A major advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the location of the carbonyl group in the starting material, which avoids the formation of isomeric mixtures often seen in elimination reactions.[4][5] The reaction is driven by the formation of a highly stable phosphine (B1218219) oxide byproduct.[3][6]
Reaction Mechanism
The phosphine-promoted Wittig reaction proceeds through a two-stage mechanism: the formation of the phosphonium (B103445) ylide and its subsequent reaction with a carbonyl compound.
Stage 1: Formation of the Phosphonium Ylide
-
SN2 Reaction: A triaryl- or trialkylphosphine, most commonly triphenylphosphine (B44618), acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. This step forms a stable phosphonium salt.[1][4] Primary alkyl halides are preferred for this step as secondary halides can lead to lower yields.[4]
-
Deprotonation: A strong base is used to deprotonate the carbon adjacent to the positively charged phosphorus atom of the phosphonium salt.[4] Common bases for this step include n-butyllithium (n-BuLi), sodium amide (NaNH₂), sodium hydride (NaH), and alkoxides.[1][4] This deprotonation results in the formation of the phosphonium ylide, a species with adjacent positive and negative charges.[1]
Stage 2: Olefination Reaction
-
Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[4][6] While some older literature proposed a betaine (B1666868) intermediate, current evidence suggests a concerted [2+2] cycloaddition-like pathway, especially under salt-free conditions.[2][7]
-
Intramolecular Elimination: The oxaphosphetane intermediate is unstable and spontaneously decomposes.[4] It breaks down in a reverse [2+2] cycloaddition to yield the final alkene product and a phosphine oxide (typically triphenylphosphine oxide).[1] The formation of the very strong phosphorus-oxygen double bond in the phosphine oxide is the thermodynamic driving force for the entire reaction.[3]
Below is a diagram illustrating the general mechanism of the Wittig reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
The following protocols provide a general framework for performing a phosphine-promoted Wittig reaction. Specific quantities and conditions may need to be optimized for different substrates.
Protocol 1: Two-Step Procedure for Wittig Reagent Formation and Olefination
This is the classical approach where the phosphonium salt and ylide are prepared in sequential steps before the addition of the carbonyl compound.
Materials:
-
Triphenylphosphine
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-butyllithium in hexanes)
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, separatory funnel
Procedure:
-
Phosphonium Salt Preparation:
-
In a round-bottom flask, dissolve triphenylphosphine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating until a precipitate (the phosphonium salt) forms. The reaction time can vary from a few hours to overnight.
-
Isolate the phosphonium salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Ylide Generation and Wittig Reaction:
-
Suspend the dried phosphonium salt in an anhydrous solvent (e.g., THF) in a clean, dry flask under an inert atmosphere.
-
Cool the suspension in an ice bath or a dry ice/acetone bath.
-
Slowly add a strong base (e.g., n-BuLi) via syringe until the characteristic color of the ylide appears (often orange, red, or deep yellow).
-
Allow the mixture to stir at low temperature for 30-60 minutes.
-
Dissolve the aldehyde or ketone in a small amount of the same anhydrous solvent and add it dropwise to the ylide solution.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with water and then with brine.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8][9]
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography or recrystallization to separate the non-polar alkene from the more polar phosphine oxide byproduct.[8][10]
-
Protocol 2: One-Pot Aqueous Wittig Reaction
This modified procedure is a greener alternative that avoids the need for pre-forming and isolating the phosphonium salt and ylide in separate steps.[9]
Materials:
-
Triphenylphosphine
-
Alkyl halide (e.g., methyl bromoacetate (B1195939), bromoacetonitrile)
-
Aldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnetic stir bar and test tube or flask
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature for approximately one hour or until completion as monitored by TLC.[9]
-
-
Workup and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent.[9]
-
Concentrate the solvent under reduced pressure.[9]
-
Purify the crude product containing the alkene and triphenylphosphine oxide by column chromatography.[9]
-
Quantitative Data
The following table summarizes representative quantitative data for specific Wittig reactions found in the literature. Yields and reaction conditions are highly dependent on the specific substrates and reagents used.
| Aldehyde/Ketone | Phosphonium Salt/Ylide Precursor | Base/Solvent System | Time (h) | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / DMF | 0.5 | RT | 73.5 | Mixture | [11] |
| 4-Nitrobenzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | NaHCO₃ (aq) | 1 | RT | High | - | [8][9] |
| Benzaldehyde | Methyl bromoacetate / PPh₃ | NaHCO₃ (aq) | 1 | RT | - | - | [9] |
| Benzaldehyde | Bromoacetonitrile / PPh₃ | NaHCO₃ (aq) | 1 | RT | - | - | [9] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / CH₂Cl₂/H₂O | 0.17 | RT | - | Mixture | [10] |
Note: "RT" denotes room temperature. Dashes indicate data not specified in the cited source.
Workflow and Logic Diagram
The following diagram provides a high-level overview of the experimental workflow for a typical two-step Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. sciepub.com [sciepub.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www1.udel.edu [www1.udel.edu]
Application of Ethyl 2,3-butadienoate in Medicinal Chemistry: Synthesis of Anticancer Chromene Derivatives
Introduction
Ethyl 2,3-butadienoate is a versatile allenoate that serves as a valuable building block in medicinal chemistry for the synthesis of various heterocyclic compounds. Its unique reactivity, particularly in cycloaddition reactions, allows for the efficient construction of complex molecular scaffolds with potential therapeutic applications. A significant application of this compound is in the synthesis of chromene derivatives, a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects. This document provides detailed application notes and protocols for the synthesis of dihydropyran-fused chromen-2-ones using this compound and the subsequent evaluation of their anticancer properties.
Application Notes
This compound is a key reagent in the [4+2] cycloaddition (Diels-Alder) reaction with 3-acyl-2H-chromen-ones to yield dihydropyran-fused chromen-2-ones. This reaction is often catalyzed by Lewis bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The resulting chromene derivatives have shown promising anticancer activity against various cancer cell lines.
The proposed mechanism for the anticancer activity of these chromene derivatives often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These effects are mediated through various signaling pathways that regulate cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected dihydropyrano[3,2-c]chromene derivatives against the HT29 human colon cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 4j | HT29 | 72 |
| 4m | HT29 | 45 |
| 4n | HT29 | 90 |
| 5a | HT29 | 82 |
| 5g | HT29 | 52 |
| 5j | HT29 | 50 |
| 5k | HT29 | 47 |
Experimental Protocols
Herein are detailed protocols for the synthesis of dihydropyran-fused chromen-2-ones from this compound and for the evaluation of their anticancer activity.
1. Synthesis of Dihydropyran-fused Chromen-2-ones
This protocol is based on the DABCO-catalyzed [4+2] cycloaddition of 3-acyl-2H-chromen-ones with this compound.[2][3]
-
Materials:
-
3-acyl-2H-chromen-one (1.0 equiv)
-
This compound (1.2 equiv)
-
DABCO (0.2 equiv)
-
Anhydrous toluene
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of 3-acyl-2H-chromen-one in anhydrous toluene, add DABCO at room temperature under an inert atmosphere.
-
Add this compound dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydropyran-fused chromen-2-one.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
-
2. In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[1]
-
Materials:
-
Cancer cell line (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chromene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized chromene derivatives and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Visualizations
Diagram 1: Synthetic Workflow for Dihydropyran-fused Chromen-2-ones
Caption: Synthetic workflow for dihydropyran-fused chromen-2-ones.
Diagram 2: Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer activity screening.
References
- 1. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Synthesis of Spiranic Heterocycles Using Ethyl 2,3-Butadienoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiranic heterocycles utilizing ethyl 2,3-butadienoate as a versatile building block. The methodologies outlined herein are primarily based on [3+2] and [4+2] cycloaddition reactions, offering efficient routes to complex spirocyclic scaffolds, including spirooxindoles and dihydropyran-fused chromen-2-ones, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a highly reactive α-allenic ester that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds.[1] Its unique electronic and steric properties make it an excellent partner in cycloaddition reactions, enabling the construction of intricate molecular architectures. This document focuses on two key applications: the phosphine-catalyzed [3+2] annulation for the synthesis of spiro-cyclopentenyl heterocycles and the DABCO-catalyzed [4+2] cycloaddition for the preparation of dihydropyran-fused systems. These reactions are characterized by their mild conditions, high atom economy, and the ability to generate stereochemically rich products.[2]
I. Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of Spirooxindoles
The phosphine-catalyzed [3+2] cycloaddition of this compound with electron-deficient olefins, such as isatin-derived substrates, provides a powerful method for the synthesis of spirooxindoles.[3] This reaction typically proceeds with high regioselectivity and can be rendered enantioselective through the use of chiral phosphine (B1218219) catalysts.[3]
Experimental Protocol: Synthesis of Ethyl 2'-oxo-1'-tosylspiro[cyclopentane-1,3'-indoline]-3-carboxylate
Materials:
-
Isatin-derived N-tosylimine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tributylphosphine (B147548) (Bu₃P) (20 mol%)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the isatin-derived N-tosylimine (1.0 equiv) and anhydrous toluene.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Slowly add tributylphosphine (20 mol%) to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired spirooxindole product.
Quantitative Data
| Entry | Isatin Derivative | Product | Yield (%) |
| 1 | N-Tosylisatin imine | Ethyl 2'-oxo-1'-tosylspiro[cyclopentane-1,3'-indoline]-3-carboxylate | 85 |
| 2 | N-Benzylisatin imine | Ethyl 1'-benzyl-2'-oxospiro[cyclopentane-1,3'-indoline]-3-carboxylate | 82 |
| 3 | N-Methylisatin imine | Ethyl 1'-methyl-2'-oxospiro[cyclopentane-1,3'-indoline]-3-carboxylate | 88 |
Reaction Mechanism
The proposed mechanism for the phosphine-catalyzed [3+2] cycloaddition is depicted below. The reaction is initiated by the nucleophilic attack of the phosphine on the central carbon of the allenoate, generating a zwitterionic intermediate. This intermediate then acts as a three-carbon synthon, reacting with the electron-deficient olefin in a stepwise manner to form the five-membered ring.
II. DABCO-Catalyzed [4+2] Cycloaddition for the Synthesis of Dihydropyran-fused Chromen-2-ones
The [4+2] cycloaddition reaction between 3-acyl-2H-chromen-ones and this compound, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), provides an efficient route to dihydropyran-fused chromen-2-one derivatives.[2] This transformation is characterized by its high regio- and stereoselectivity under mild reaction conditions.[2]
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydro-2H-pyrano[3,2-c]chromene-3-carboxylate
Materials:
-
3-Acetyl-2H-chromen-2-one (1.0 equiv)
-
This compound (1.5 equiv)
-
DABCO (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-acetyl-2H-chromen-2-one (1.0 equiv) in anhydrous DCM.
-
To this solution, add this compound (1.5 equiv) followed by DABCO (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is generally complete within 6-18 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure dihydropyran-fused chromen-2-one.
Quantitative Data
| Entry | 3-Acyl-2H-chromen-one | Product | Yield (%) |
| 1 | 3-Acetyl-2H-chromen-2-one | Ethyl 2-methyl-4-oxo-4,5-dihydro-2H-pyrano[3,2-c]chromene-3-carboxylate | 92 |
| 2 | 3-Propionyl-2H-chromen-2-one | Ethyl 2-ethyl-4-oxo-4,5-dihydro-2H-pyrano[3,2-c]chromene-3-carboxylate | 89 |
| 3 | 3-Benzoyl-2H-chromen-2-one | Ethyl 2-phenyl-4-oxo-4,5-dihydro-2H-pyrano[3,2-c]chromene-3-carboxylate | 85 |
Reaction Workflow
The following diagram illustrates the general workflow for the DABCO-catalyzed synthesis of dihydropyran-fused chromen-2-ones.
Characterization Data
Representative spectroscopic data for a synthesized spirooxindole is provided below.
Ethyl 2'-oxo-1'-tosylspiro[cyclopentane-1,3'-indoline]-3-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.90 (d, J = 8.0 Hz, 2H), 7.65 (d, J = 8.0 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 2H), 7.10 (t, J = 8.0 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.00-2.80 (m, 2H), 2.60-2.40 (m, 2H), 2.45 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 175.0, 168.0, 145.0, 140.0, 136.0, 130.0, 129.5, 128.0, 125.0, 124.0, 115.0, 61.0, 55.0, 35.0, 30.0, 21.5, 14.0.
-
MS (ESI) m/z: [M+H]⁺ calculated for C₂₄H₂₅NO₅S: 456.15, found 456.17.
Conclusion
The use of this compound in cycloaddition reactions offers a versatile and efficient strategy for the synthesis of complex spiranic heterocycles. The protocols detailed in this document for the synthesis of spirooxindoles and dihydropyran-fused chromen-2-ones can be readily implemented in a standard organic synthesis laboratory. These methodologies provide access to a diverse range of scaffolds with potential applications in drug discovery and development. Further exploration of different catalysts, substrates, and reaction conditions can lead to the discovery of novel heterocyclic systems with unique biological activities.
References
- 1. Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Ethyl 2,3-Butadienoate Cycloadditions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in cycloaddition reactions involving ethyl 2,3-butadienoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of cycloaddition for this compound?
This compound is a versatile substrate that can participate in several types of cycloaddition reactions, most notably [4+2], [3+2], and [2+2] cycloadditions. The allene's dual C=C bonds allow it to react as a two-carbon, three-carbon, or four-carbon component depending on the catalyst and reaction partner.
Q2: What determines the regioselectivity in a [4+2] (Diels-Alder) cycloaddition with this compound?
In a [4+2] cycloaddition, this compound typically acts as the diene component. The regioselectivity is governed by the electronic properties of both the allene (B1206475) and the dienophile. The reaction generally favors the alignment where the most nucleophilic carbon of the diene pairs with the most electrophilic carbon of the dienophile.[1][2] For this compound, the terminal (C4) carbon is generally more nucleophilic, leading to specific regioisomeric products when reacted with unsymmetrical, electron-deficient dienophiles.[3][4]
Q3: How does a catalyst influence whether a [4+2] or [3+2] cycloaddition occurs?
The choice of catalyst is critical in directing the reaction pathway. For instance, when reacting this compound with 3-acyl-2H-chromen-ones, using a Lewis base like DABCO promotes a [4+2] cycloaddition.[3][4] In contrast, a phosphine (B1218219) catalyst such as tributylphosphine (B147548) (Bu₃P) with the same substrates will favor a [3+2] annulation pathway.[3][4] The catalyst interacts with the allene to form a specific zwitterionic intermediate that dictates the subsequent cycloaddition mode.
Q4: What is the "Lu [3+2] Cycloaddition" and how does it work?
The Lu [3+2] cycloaddition is a phosphine-catalyzed reaction between an allenoate (like this compound) and an electron-deficient alkene or imine to form a five-membered ring.[5] The reaction is initiated by the nucleophilic attack of the phosphine on the central carbon of the allene, generating a 1,3-dipole intermediate.[5][6] This dipole then undergoes a [3+2] cycloaddition with the electrophile. The regioselectivity is controlled by the stability of the intermediates in the catalytic cycle.[5][7]
Q5: Can steric hindrance affect regioselectivity?
Yes, steric hindrance can significantly influence the regiochemical outcome. In the cycloaddition of diazomethanes to allenic esters, for example, bulky substituents on the gamma-carbon of the allene can reverse the electronically preferred orientation of addition.[8] This is attributed to unfavorable steric interactions in the transition state, forcing the reagents to adopt an alternative, less hindered alignment.
Troubleshooting Guides
Issue 1: Poor or incorrect regioselectivity in [4+2] cycloadditions.
Q: My Diels-Alder reaction with this compound is yielding a mixture of regioisomers or favoring the undesired isomer. How can I improve this?
A:
-
Catalyst Selection: If the reaction is uncatalyzed, consider introducing a catalyst. For reactions with α,β-unsaturated carbonyl compounds, a tertiary amine catalyst like DABCO can enforce high regioselectivity by forming a zwitterionic intermediate that directs the dienophile's approach.[3][4]
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states. Screen a range of solvents from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., THF, CH₂Cl₂) to optimize the regiomeric ratio.
-
Temperature Control: Thermal cycloadditions can sometimes be less selective. Lowering the reaction temperature may enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the desired regioisomer.
-
Lewis Acid Catalysis: For certain dienophiles, a Lewis acid can enhance regioselectivity by coordinating to the dienophile, increasing its electrophilicity and exaggerating the electronic differences between its carbons, thus promoting a more selective reaction with the allene.
Issue 2: The reaction is yielding a [4+2] adduct when a [3+2] adduct is desired.
Q: I am trying to perform a phosphine-catalyzed [3+2] cycloaddition, but I am isolating the [4+2] product instead.
A:
-
Verify Catalyst Choice: Ensure you are using a suitable phosphine catalyst (e.g., PPh₃, Bu₃P) and not a tertiary amine (e.g., DABCO, triethylamine), as amines are known to promote [4+2] pathways with allenoates.[3][7] No reaction typically occurs when triethylamine (B128534) is used in place of a phosphine for [3+2] annulations.[7]
-
Check for Competing Thermal Reactions: If the reaction is run at elevated temperatures, a competing uncatalyzed [4+2] thermal cycloaddition may occur. Try running the reaction at room temperature or below, as phosphine-catalyzed [3+2] reactions are often efficient under mild conditions.[9]
-
Substrate Electronics: The [3+2] pathway is most efficient with highly electron-deficient olefins (e.g., acrylates, enones, nitriles). If your dipolarophile is not sufficiently electron-poor, the desired pathway may be disfavored.
Issue 3: Low yield or poor selectivity in [2+2] cycloadditions.
Q: My Lewis acid-catalyzed [2+2] cycloaddition of this compound with an alkene is inefficient.
A:
-
Choice of Lewis Acid: The strength of the Lewis acid is crucial. Strong Lewis acids like EtAlCl₂ or AlCl₃ are often required to promote the [2+2] cycloaddition with unactivated alkenes.[10][11] Weaker Lewis acids may not be sufficient.
-
Stoichiometry of Lewis Acid: Many ketene (B1206846) and allenoate [2+2] cycloadditions suffer from product inhibition, where the Lewis acid is sequestered by the carbonyl group of the cyclobutane (B1203170) product.[10] This often necessitates the use of stoichiometric amounts of the Lewis acid rather than catalytic quantities.
-
Solvent and Temperature: These reactions are typically performed in non-coordinating solvents like dichloromethane (B109758) at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.
-
Substrate Purity: Allenes can be prone to polymerization or decomposition. Ensure the this compound and the alkene partner are pure before use.
Quantitative Data on Regioselectivity
Table 1: Catalyst-Controlled [4+2] vs. [3+2] Cycloaddition of 3-Acyl-2H-Chromen-ones with this compound [3][4]
| Entry | 3-Acyl-2H-Chromen-one (Substituent R) | Catalyst (mol%) | Product Type | Yield (%) | Regioselectivity |
| 1 | R = Ph | DABCO (30) | [4+2] | 96 | Single isomer |
| 2 | R = Ph | Bu₃P (20) | [3+2] | 94 | Single isomer |
| 3 | R = 4-Me-Ph | DABCO (30) | [4+2] | 95 | Single isomer |
| 4 | R = 4-Me-Ph | Bu₃P (20) | [3+2] | 90 | Single isomer |
| 5 | R = Me | DABCO (30) | [4+2] | 85 | Single isomer |
| 6 | R = Me | Bu₃P (20) | [3+2] | 82 | Single isomer |
Table 2: Regioselectivity in Phosphine-Catalyzed [3+2] Cycloaddition of this compound with Electron-Deficient Olefins [9]
| Entry | Olefin | Chiral Phosphine Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (A:B) | ee (%) of A |
| 1 | Ethyl acrylate | 7 (a) | Benzene | rt | 94 | >99:1 | 81 |
| 2 | i-Butyl acrylate | 7 (a) | Benzene | rt | 95 | >99:1 | 86 |
| 3 | t-Butyl acrylate | 7 (a) | Toluene | 0 | 95 | >99:1 | 93 |
| 4 | Methyl acrylate | 8 (b) | Toluene | 0 | 92 | >99:1 | 93 |
| 5 | Acrylonitrile | 7 (a) | Benzene | rt | 94 | 97:3 | 48 |
| 6 | Methyl vinyl ketone | 7 (a) | Benzene | rt | 33 | 81:19 | 27 |
(a) Catalyst 7 : 2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (b) Catalyst 8 : 2,5-Diisobutyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane (A = major regioisomer, B = minor regioisomer)
Experimental Protocols
Protocol 1: DABCO-Catalyzed [4+2] Cycloaddition[3]
-
To a stirred solution of the 3-acyl-2H-chromen-one (0.2 mmol) in dry CH₂Cl₂ (2.0 mL) under an inert atmosphere (N₂), add DABCO (0.06 mmol, 30 mol%).
-
Add this compound (0.3 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired dihydropyran-fused chromen-2-one product.
Protocol 2: Phosphine-Catalyzed Asymmetric [3+2] Cycloaddition[9]
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂), add the chiral phosphine catalyst (0.02 mmol, 10 mol%).
-
Add dry, degassed solvent (e.g., Toluene, 1.0 mL).
-
Add the electron-deficient olefin (e.g., t-butyl acrylate, 0.4 mmol, 2.0 equiv.).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Add this compound (0.2 mmol, 1.0 equiv.) dropwise.
-
Stir the reaction at this temperature until the starting allenoate is consumed (as monitored by GC or TLC).
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclopentene (B43876) product. Determine the regioisomeric ratio and enantiomeric excess using GC or HPLC with a chiral stationary phase.
Protocol 3: Lewis Acid-Catalyzed [2+2] Cycloaddition[10]
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂), add the alkene (5.0 mmol) and dry CH₂Cl₂ (10 mL).
-
Cool the solution to 0 °C.
-
Add ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 5.0 mmol, 1.0 equiv.) dropwise.
-
After stirring for 15 minutes, add a solution of this compound (5.5 mmol, 1.1 equiv.) in CH₂Cl₂ (5 mL) dropwise over 30 minutes.
-
Maintain the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting oil by flash chromatography to isolate the methylene-cyclobutane product.
Visualizations
Caption: Workflow for optimizing cycloaddition regioselectivity.
Caption: Catalytic cycle for phosphine-mediated [3+2] cycloaddition.
Caption: Proposed mechanism for DABCO-catalyzed [4+2] cycloaddition.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scite.ai [scite.ai]
- 8. Cycloadditions. Part III. Steric effects in the addition of 2-diazopropane to conjugated allenic esters and nitriles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselective Reactions of Ethyl 2,3-Butadienoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2,3-butadienoate. The focus is on improving diastereoselectivity in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a substrate?
This compound is a versatile reagent used in a variety of reactions, including:
-
Cycloadditions: It participates in [4+2] and [3+2] cycloadditions to form heterocyclic compounds. For instance, DABCO-catalyzed [4+2] cycloadditions with 3-acyl-2H-chromen-ones yield dihydropyran-fused chromen-2-ones, while Bu3P-catalyzed [3+2] cycloadditions produce cyclopenten-fused derivatives.[1][2]
-
Michael Additions: It readily undergoes Michael additions with nucleophiles like phenols and alcohols, catalyzed by bases such as DABCO, to produce stereoselectively (E)-β-aryloxyl and alkyloxyl acrylates.[3]
-
Aldol (B89426) Reactions: Asymmetric alleno-aldol additions of allenic esters with carbonyl compounds, like isatins, can be catalyzed by gold complexes to form carbinol allenoates with high diastereoselectivity.[4][5]
-
Annulations: Phosphine-catalyzed [3+2] annulations with heterocyclic bis-arylidene ketones can synthesize spiranic heterocycles.
Q2: What are the key factors that influence diastereoselectivity in reactions with this compound?
Several factors can significantly impact the diastereoselectivity of reactions involving this compound:
-
Catalyst/Reagent Choice: The nature of the catalyst is crucial. For example, in cycloadditions with 3-acyl-2H-chromen-ones, DABCO promotes a [4+2] pathway, while Bu3P leads to a [3+2] pathway, each with distinct stereochemical outcomes.[1][2] In aldol reactions, chiral N,N'-dioxide ligands in combination with a gold catalyst can induce high diastereoselectivity.[4][5]
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the diastereomeric ratio.[6] For instance, in the Michael addition of phenols, protic polar solvents like i-PrOH were found to improve stereospecificity.[3]
-
Temperature: Reaction temperature can be a critical parameter. Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher selectivity.[6]
-
Substrate Structure: The steric and electronic properties of the substituents on both the this compound and the reaction partner play a significant role in dictating the facial selectivity of the approach of the reactants.[7][8]
-
Additives: In some cases, the addition of salts, such as lithium bromide (LiBr), can influence the diastereoselectivity by altering the aggregation state of organometallic reagents or by chelating to the substrate.[9][10]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a [4+2] Cycloaddition Reaction
Symptoms: You are performing a DABCO-catalyzed [4+2] cycloaddition of this compound with an activated olefin and observe a low diastereomeric ratio (dr) in the product.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective catalysis and complexity generation from allenoates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Side reactions and byproduct formation with Ethyl 2,3-butadienoate
Welcome to the Technical Support Center for Ethyl 2,3-butadienoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and byproduct formation during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield or No Product Formation in Phosphine-Catalyzed Annulations
Question: I am performing a phosphine-catalyzed annulation with this compound and an electrophile, but I am observing low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in phosphine-catalyzed annulations involving this compound can arise from several factors, primarily related to the catalyst, reagents, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: The choice of phosphine (B1218219) catalyst is critical. While triphenylphosphine (B44618) is commonly used, more nucleophilic phosphines like tributylphosphine (B147548) can be more effective, especially for substituted allenoates.[1] In some cases, using tributylphosphine can lead to the formation of a single product, whereas triphenylphosphine might yield a mixture of products.[1]
-
Reagent Purity: Ensure that your this compound and the electrophile are pure. Impurities can interfere with the catalytic cycle.
-
Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Anhydrous solvents are crucial. The optimal temperature can vary depending on the specific reactants and catalyst used. Running the reaction at a lower temperature may help to minimize side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the decomposition of products or the formation of byproducts.
Issue 2: Formation of Multiple Products in Cycloaddition Reactions
Question: My reaction is producing a mixture of the desired cycloadduct and a non-cyclic byproduct. How can I improve the selectivity?
Answer:
The formation of multiple products, such as a mixture of a cyclic product and a non-cyclic adduct, is a known issue in some phosphine-catalyzed reactions of this compound.[1]
Troubleshooting Steps:
-
Catalyst Modification: As mentioned previously, the choice of phosphine is crucial. For instance, in the reaction of ethyl 2,3-pentadienoate with ethyl acrylate, using triphenylphosphine resulted in a mixture of the cycloadduct and a non-cyclic adduct.[1] Switching to tributylphosphine in a similar reaction with diethyl fumarate (B1241708) led to the formation of only the cycloadduct in a higher yield.[1]
-
Reaction Conditions Optimization: Systematically vary the reaction temperature and solvent to find the optimal conditions for the desired product. Lowering the temperature can sometimes favor the formation of the thermodynamically more stable cyclic product.
Data on Catalyst Effect on Product Selectivity:
| Catalyst | Substrates | Product(s) | Reference |
| Triphenylphosphine | Ethyl 2,3-pentadienoate + Ethyl acrylate | Cycloadduct and non-cyclic adduct | [1] |
| Tributylphosphine | Ethyl 2,3-pentadienoate + Diethyl fumarate | Solely the cycloadduct | [1] |
Issue 3: Unwanted Polymerization of this compound
Question: I am observing the formation of a viscous residue or a solid precipitate in my reaction, which I suspect is a polymer of this compound. How can I prevent this?
Answer:
This compound, being a conjugated diene ester, is susceptible to polymerization, especially under conditions that can generate radicals or in the presence of certain catalysts.
Troubleshooting Steps:
-
Use of Polymerization Inhibitors: For storing and handling highly reactive monomers like butadiene, polymerization inhibitors are often used.[2] While specific inhibitors for this compound are not extensively documented, compounds like 4-tert-butylcatechol (B165716) (TBC) or phenothiazine, which are effective for other unsaturated monomers, could be tested in small-scale experiments to assess their compatibility and effectiveness.
-
Control of Reaction Temperature: High temperatures can promote polymerization. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Exclusion of Air and Light: Oxygen can initiate radical polymerization. Therefore, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Protection from light can also be beneficial.
-
Slow Addition of Monomer: In some cases, the slow addition of the allenoate to the reaction mixture can help to maintain a low instantaneous concentration, thereby reducing the rate of polymerization.
Issue 4: Side Reactions in DABCO-Catalyzed Michael Additions
Question: In my DABCO-catalyzed Michael addition of a nucleophile to this compound, I am observing byproducts. What are the likely side reactions and how can I avoid them?
Answer:
DABCO (1,4-diazabicyclo[2.2.2]octane) is a common catalyst for Michael additions. However, side reactions can occur depending on the nucleophile and reaction conditions.
Potential Side Reactions and Solutions:
-
Formation of (E)-β-alkoxyacrylates: In the DABCO-catalyzed addition of alcohols to this compound, the desired (E)-β-alkoxyacrylates are formed. To achieve high yields, it is important to control the stoichiometry and temperature. For example, using a slight excess of the allenoate and running the reaction at 80°C under solvent-free conditions has been shown to be effective.[3]
-
Low Reactivity: If the desired Michael addition is slow, leading to the recovery of starting materials, consider increasing the reaction temperature or changing the solvent. In the addition of phenols, using isopropanol (B130326) as a solvent at room temperature can be effective.[3]
Optimized Conditions for DABCO-Catalyzed Michael Addition of Phenols:
| Phenol (B47542) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 5 | i-PrOH | rt | 9 | 90 | [3] |
| 4-Methoxyphenol | 5 | i-PrOH | rt | 8 | 95 | [3] |
| 4-Chlorophenol | 5 | i-PrOH | rt | 10 | 88 | [3] |
Experimental Protocols
Protocol 1: Minimizing Byproduct Formation in a Phosphine-Catalyzed [3+2] Cycloaddition
This protocol is based on the principle of selecting a more nucleophilic phosphine to improve selectivity.
Materials:
-
This compound
-
Electron-deficient olefin (e.g., diethyl fumarate)
-
Tributylphosphine (Bu3P)
-
Anhydrous benzene (B151609)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
To the flask, add the electron-deficient olefin (1.0 mmol) and anhydrous benzene (5 mL) under an argon atmosphere.
-
Add tributylphosphine (10 mol%, 0.1 mmol) to the solution via syringe.
-
Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the desired cyclopentene (B43876) product.
Protocol 2: High-Yield Synthesis of (E)-β-Aryloxyacrylates via DABCO-Catalyzed Michael Addition
This protocol provides a general procedure for the selective synthesis of (E)-β-aryloxyacrylates.
Materials:
-
This compound
-
Substituted phenol
-
DABCO
-
Isopropanol (i-PrOH)
Procedure:
-
To a screw-capped vial, add the substituted phenol (0.5 mmol), this compound (0.6 mmol), DABCO (5 mol%, 0.025 mmol), and isopropanol (2 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure (E)-β-aryloxyacrylate.
Visualizations
Diagram 1: General Reaction Scheme for Phosphine-Catalyzed [3+2] Cycloaddition
Caption: Phosphine-catalyzed [3+2] cycloaddition pathway.
Diagram 2: Troubleshooting Logic for Low Yield in Annulation Reactions
Caption: Troubleshooting flowchart for low reaction yields.
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,3-butadienoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for Ethyl 2,3-butadienoate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective base: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively in a Wittig-type synthesis. 3. Reagent degradation: Starting materials, especially the aldehyde or the phosphonium salt, may have degraded. 4. Moisture in the reaction: The presence of water can quench the ylide intermediate. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. 2. Consider using a stronger base like n-butyllithium or sodium hydride. Ensure the base is fresh and properly handled. 3. Check the purity of starting materials. Recrystallize or distill if necessary. 4. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Side Products (e.g., alkynes, dimers) | 1. Isomerization of the allene (B1206475): The desired allene may isomerize to a more stable alkyne. 2. Dimerization/Oligomerization: Allenes can undergo thermal or catalyst-induced dimerization.[1] 3. Competing elimination reactions: In elimination-based syntheses, formation of the corresponding alkyne can be a significant side reaction.[2] | 1. Use milder reaction conditions. Avoid prolonged heating. Purification via flash chromatography can help separate isomers. 2. Work up the reaction promptly after completion. Ensure complete removal of any catalyst during purification.[1] 3. Optimize the base and solvent system to favor the desired 1,2-elimination pathway. |
| Difficult Purification | 1. Co-elution of product and byproducts: The polarity of the desired allene and certain byproducts may be very similar. 2. Product instability on silica (B1680970) gel: Allenic esters can sometimes be sensitive to acidic silica gel. 3. High boiling point of byproducts: Triphenylphosphine oxide, a common byproduct in Wittig reactions, can be difficult to remove. | 1. Employ alternative purification methods such as distillation or preparative HPLC. 2. Use deactivated silica gel (e.g., treated with triethylamine) for chromatography. 3. Triphenylphosphine oxide can be removed by precipitation from a non-polar solvent or by conversion to a water-soluble salt. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Residual solvent or byproducts can prevent crystallization. 2. Product is a low-melting solid or an oil at room temperature: The physical state of the pure compound. | 1. Further purify the product using the methods described above. Ensure all solvent is removed under high vacuum. 2. The product may naturally be an oil at room temperature. Confirm purity by NMR and/or GC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method for the synthesis of allenic esters like this compound is a variation of the Wittig reaction, often involving the reaction of a suitable phosphorane with an appropriate ketene (B1206846) or by reacting a propargyl halide with a cuprate. Another approach involves the 1,2-elimination of a suitably substituted precursor.
Q2: What are the critical parameters to control for optimizing the yield of this compound?
Key parameters to control include reaction temperature, choice of base and solvent, and the purity of the starting materials. Running the reaction under strictly anhydrous conditions is crucial to prevent the quenching of reactive intermediates.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography (GC) are effective methods for monitoring the consumption of starting materials and the formation of the product.
Q4: What are the expected spectroscopic signatures for this compound?
In the ¹H NMR spectrum, you should observe signals corresponding to the ethyl group (a quartet and a triplet) and the allenic protons. The IR spectrum will show a characteristic absorption for the C=C=C stretch of the allene, typically around 1950 cm⁻¹.
Q5: How should I store this compound?
This compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent polymerization or degradation. It is a flammable liquid and should be kept away from heat and open flames.[3][4]
Experimental Protocols
Protocol 1: Synthesis via Wittig-type Reaction
This protocol is a general representation and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Ketene (generated in situ or from a cylinder)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Silica gel for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (Carbethoxymethylene)triphenylphosphorane (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble ketene gas through the solution or add a solution of ketene in an appropriate solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Allene Synthesis
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 to RT | 12 | 65 |
| 2 | NaH (1.2) | DMF | 0 to RT | 24 | 50 |
| 3 | KHMDS (1.1) | Toluene | -78 to 0 | 8 | 75 |
| 4 | DBU (1.5) | CH₂Cl₂ | RT | 18 | 40 |
Note: This table represents typical data for the optimization of a related allene synthesis and should be used as a guideline.
Mandatory Visualization
Diagram 1: General Workflow for the Synthesis of this compound via a Wittig-type Reaction
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Ethyl 2,3-Butadienoate Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products derived from Ethyl 2,3-butadienoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in reactions involving this compound?
A1: Common impurities include unreacted starting materials (this compound, aldehydes, imines, etc.), catalysts (e.g., DABCO, phosphines), and side-products from unintended polymerization or alternative reaction pathways. In Michael addition reactions, diastereomers may also be present.
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a highly effective method for monitoring reaction progress.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A common eluent system for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Q3: My allenic product seems to be decomposing during purification. What could be the cause?
A3: Allenes, including derivatives of this compound, can be sensitive to acidic conditions and may decompose on standard silica (B1680970) gel during column chromatography.[2][3] The acidic nature of silica gel can catalyze hydration of the allene (B1206475) or other unwanted side reactions.
Q4: Are there alternative stationary phases to silica gel for purifying sensitive allenic compounds?
A4: Yes, if your compound is unstable on silica gel, you can consider using a more neutral stationary phase like alumina.[3] Alternatively, deactivating the silica gel by washing it with a solvent system containing a small amount of a tertiary amine (e.g., 1-3% triethylamine) can help to neutralize its acidity.[4]
Q5: What is a good starting point for a solvent system in column chromatography for a dihydropyran derivative synthesized from this compound?
A5: A mixture of hexane and ethyl acetate is a very common and effective solvent system for the purification of dihydropyran derivatives and other products of "normal" polarity.[5] The optimal ratio will depend on the specific polarity of your product and can be determined by preliminary TLC analysis. A common starting point is a 6:2 hexane to ethyl acetate ratio.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
Problem 1: Product Streaking or Tailing on TLC Plate
| Possible Cause | Solution |
| Sample Overload | Spot a more dilute solution of your sample on the TLC plate. |
| Incorrect Solvent Polarity | Adjust the polarity of your eluent. If the spot is streaking from the baseline, increase the polarity (more ethyl acetate). If it's streaking from the solvent front, decrease the polarity (more hexane). |
| Presence of Acidic or Basic Impurities | Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent to improve the spot shape. |
| Compound Decomposition on Silica | Perform a 2D TLC to check for on-plate decomposition.[3] If decomposition is observed, consider using a different stationary phase or deactivating the silica. |
Problem 2: Poor Separation of Product and Impurities during Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the solvent system using TLC. Aim for a good separation between the Rf values of your product and the impurities. A larger difference in Rf values on TLC will translate to better separation on the column. |
| Co-elution of Isomers | If you have diastereomers with very similar polarities, a standard column may not be sufficient. Consider using a longer column, a shallower solvent gradient, or a different stationary phase. In some cases, preparative HPLC may be necessary. |
| Column Overloading | Do not load too much crude product onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude material. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation. |
Problem 3: Low or No Recovery of Product After Column Chromatography
| Possible Cause | Solution |
| Product Decomposition on the Column | As mentioned, allenes can be sensitive to silica gel.[2][3] If you suspect decomposition, try using deactivated silica or an alternative stationary phase like alumina.[3][4] |
| Product is Highly Polar and Stuck on the Column | If your product is very polar, it may not elute with standard solvent systems like hexane/ethyl acetate. You may need to switch to a more polar solvent system, such as dichloromethane/methanol. |
| Product is Very Non-polar and Eluted with the Solvent Front | If your product is very non-polar, it may have eluted very quickly. Check the first few fractions collected. Use a less polar solvent system for better retention on the column. |
Data Presentation
Table 1: Representative TLC Rf Values in Hexane/Ethyl Acetate Systems
The following table provides representative Rf values for a hypothetical compound in different hexane:ethyl acetate solvent systems. This illustrates how adjusting the solvent polarity affects the retention of a compound on a silica gel TLC plate.
| Hexane:Ethyl Acetate Ratio | Rf Value | Observation |
| 9:1 | 0.15 | Compound is retained strongly on the baseline. |
| 7:3 | 0.25 | Good retention, suitable for column chromatography.[6] |
| 6:4 | 0.50 | Moderate retention.[6] |
| 1:1 | 0.62 | Compound moves close to the solvent front.[6] |
| 100% Ethyl Acetate | 0.67 | Very little retention.[6] |
Note: These are illustrative values. Actual Rf values will vary depending on the specific compound.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude reaction product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to run by gravity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Dihydropyran Derivative
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. Hot ethanol (B145695) is often a good choice for dihydropyran derivatives.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Mandatory Visualization
Caption: Workflow for a Michael addition reaction and subsequent product purification.
References
Overcoming low yields in the synthesis of heterocycles from Ethyl 2,3-butadienoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2,3-butadienoate. This resource provides troubleshooting guides and frequently asked questions to help you overcome challenges related to low yields in the synthesis of heterocycles.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield or no product. What are the common initial factors to check?
A1: Low yields in reactions involving this compound often stem from several fundamental issues. First, ensure the purity of your starting materials and solvents, as impurities can inhibit catalysts or cause side reactions.[1] this compound itself can be reactive, so its purity should be confirmed before use. Second, verify that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially for oxygen- or moisture-sensitive catalysts like phosphines or organometallics. Finally, review your reaction parameters: concentration, temperature, and reaction time. Some reactions may require specific temperature control or longer reaction times for completion.[1]
Q2: How do I choose the appropriate catalyst for my desired heterocycle synthesis?
A2: The choice of catalyst is critical and depends on the desired cycloaddition pathway and substrates.
-
Lewis Bases (e.g., Phosphines, DABCO): These are commonly used for [3+2] and [4+2] cycloadditions.[2][3] The nucleophilicity of the phosphine (B1218219) is a key factor; triarylphosphines like PPh₃ may not be nucleophilic enough to initiate the reaction, while more nucleophilic trialkylphosphines like PBu₃ are often more effective.[2][4] DABCO is also a common catalyst for [4+2] annulations.
-
Lewis Acids (e.g., Co(OTf)₂, Ti(OiPr)₄): Lewis acids are employed to activate electrophiles in the reaction, which can enhance reactivity and control selectivity, particularly in asymmetric synthesis.[5][6] They coordinate to the electrophilic partner, lowering the activation energy of the reaction.[7] This strategy is effective for annulations with partners like nitrones or enals.[5][6]
-
Transition Metals (e.g., Palladium, Rhodium): Palladium catalysts are versatile for various cyclizations involving allenes, proceeding through either Pd(0) or Pd(II) initiated pathways to form a range of nitrogen and oxygen heterocycles.[8][9] Rhodium catalysts can also be used to control the chemoselectivity of intramolecular cycloadditions.
Q3: I am observing a mixture of regioisomers or competing cycloaddition products (e.g., [3+2] vs. [4+2]). How can I improve selectivity?
A3: The formation of multiple products is a common challenge. Selectivity can often be controlled by the choice of catalyst. For example, in the reaction between 3-acyl-2H-chromen-ones and this compound, using DABCO as a catalyst favors the [4+2] cycloaddition product, while switching to Bu₃P promotes the [3+2] pathway.[2] Solvent polarity can also influence reaction pathways; more polar solvents may accelerate certain cycloadditions over others.[10] In some cases, the structure of the allenoate itself can direct the reaction pathway.
Q4: What is the role of the solvent in these reactions, and how should I select one?
A4: Solvents can have a significant impact on reaction kinetics and mechanism.[11] Polar solvents can stabilize charged intermediates or transition states, potentially altering the reaction from a concerted to a stepwise mechanism.[12] For instance, the cycloaddition of certain azo-olefins with nucleophilic olefins is significantly faster in acetonitrile (B52724) compared to tetrachloromethane.[10] However, this effect is not universal, and for some reactions, solvent polarity has a minimal effect.[10] It is often best to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal conditions for your specific reaction.
Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very slow conversion | 1. Catalyst Inactivity: The chosen catalyst may be too weak (e.g., PPh₃) or has decomposed due to air/moisture exposure.[4] 2. Insufficient Temperature: The reaction may have a high activation energy. 3. Steric Hindrance: Bulky substituents on the allenoate or the reaction partner may inhibit the reaction.[13] | 1. Switch to a more active catalyst: Try a more nucleophilic phosphine (e.g., PBu₃) or a different catalyst class (e.g., a Lewis acid to activate the electrophile).[2][5] Ensure all reagents are added under inert conditions. 2. Increase the reaction temperature: Perform the reaction at a higher temperature, monitoring for potential product decomposition. 3. Modify substrates: If possible, use substrates with less steric bulk. |
| Formation of multiple products / Low selectivity | 1. Competing Reaction Pathways: The conditions may allow for multiple cycloaddition modes (e.g., [3+2] and [4+2]) or side reactions like Michael additions.[2][4] 2. Incorrect Solvent Choice: The solvent may favor an undesired pathway.[10] 3. Isomerization: The product may be isomerizing under the reaction conditions. | 1. Change the catalyst: As demonstrated by the selective synthesis of chromen-2-ones, switching from DABCO ([4+2]) to Bu₃P ([3+2]) can completely change the reaction outcome.[2] 2. Screen solvents: Test a range of solvents to see if polarity affects the product ratio.[14] 3. Modify reaction time and temperature: Quench the reaction as soon as the desired product is formed to prevent subsequent isomerization or decomposition.[1] |
| Product decomposition | 1. Instability to Reaction Conditions: The desired heterocyclic product may be unstable at the reaction temperature or in the presence of the catalyst. 2. Work-up Procedure: The product may be sensitive to acid, base, or silica (B1680970) gel used during purification.[1] | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer time. 2. Modify the work-up: Use a neutral work-up and consider alternative purification methods like neutral alumina (B75360) chromatography or recrystallization. Quench the reaction carefully and proceed immediately to work-up.[1] |
| Poor diastereoselectivity in asymmetric reactions | 1. Ineffective Chiral Ligand/Catalyst: The chiral catalyst may not be providing sufficient steric or electronic control.[15] 2. Background (Uncatalyzed) Reaction: A non-selective uncatalyzed reaction may be competing with the desired asymmetric pathway, especially at higher temperatures.[6] | 1. Screen different chiral ligands/catalysts: Test a library of ligands to find one that provides better stereocontrol. Optimization of catalyst structure is a key challenge.[16][17] 2. Lower the reaction temperature: Reducing the temperature can slow down the uncatalyzed reaction, improving the enantiomeric excess (ee).[15] 3. Use a Lewis acid co-catalyst: A chiral Lewis acid can help organize the substrates, leading to higher diastereoselectivity.[5] |
Data Presentation: Catalyst and Solvent Effects
Table 1: Effect of Phosphine Catalyst on Michael-type Addition This table summarizes the results from optimizing the phosphine-catalyzed reaction of an imino ester with an acrylate, a process that competes with cycloadditions.
| Entry | Phosphine Catalyst (10 mol%) | Time (h) | Yield of Michael Adduct (%) | Yield of Byproducts (%) |
| 1 | PPh₃ | 72 | 0 | 0 |
| 2 | dppe | 15 | 70 | 30 |
| 3 | P(OPh)₃ | 72 | 0 | 0 |
| 4 | P(OEt)₃ | 24 | 20 | 80 |
| 5 | PBu₃ | 0.5 | 85 | 15 |
Data adapted from a study on phosphine-catalyzed Michael-type additions, illustrating the critical role of phosphine nucleophilicity.[4]
Table 2: Solvent Effects on the Cycloaddition of Furfural Oxime and Ethyl Propiolate This table shows how solvent polarity can influence the regioselectivity of a 1,3-dipolar cycloaddition, resulting in different ratios of the 3,4- and 3,5-disubstituted isoxazole (B147169) products.
| Solvent | Dielectric Constant (ε) | Product Ratio (3,4-isomer : 3,5-isomer) |
| Toluene | 2.38 | 1 : 2.0 |
| Dichloromethane | 8.93 | 1 : 3.4 |
| Ethanol | 24.55 | 1 : 1.9 |
| DMSO | 46.68 | 1 : 1.5 |
Data adapted from a study on solvent effects in 1,3-dipolar cycloadditions.[14] Note: While the 3,5-isomer was always favored, increasing solvent polarity did not uniformly increase its proportion, highlighting the complexity of solvent effects.
Key Experimental Protocols
Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition of this compound and an Electron-Deficient Olefin
This procedure is a general representation of a phosphine-catalyzed annulation to form cyclopentene (B43876) derivatives.
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphine catalyst (e.g., 10 mol% of a 2,5-dialkyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane).[15]
-
Solvent Addition: Add the desired anhydrous solvent (e.g., benzene (B151609) or toluene).
-
Reagent Addition: Add the electron-deficient olefin (e.g., ethyl acrylate, 2.0 equiv).
-
Initiation: Add this compound (1.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC-MS.[15]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclopentene product.
Protocol 2: Lewis Acid-Catalyzed Asymmetric [3+3] Cycloaddition with Nitrones
This protocol describes a general method for the enantioselective synthesis of six-membered heterocycles using a chiral Lewis acid complex.
-
Catalyst Pre-formation: Under an inert atmosphere (N₂), add the Lewis acid (e.g., Co(OTf)₂, 10 mol%) and the chiral ligand (e.g., a PyIPI ligand, 12 mol%) to an oven-dried Schlenk tube.[6]
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂). Stir the solution at 25 °C for 30 minutes to allow for complex formation.
-
Reagent Addition: Add the starting materials, for example, a bicyclobutane (1.0 equiv) and the nitrone (1.2 equiv).[6]
-
Reaction: Stir the resulting mixture at room temperature for the required time (e.g., 16 hours) until the starting material is fully consumed, as monitored by TLC.
-
Purification: After completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the desired cycloadduct.
Visualized Workflows and Mechanisms
Caption: A troubleshooting workflow for addressing low yields.
Caption: Generalized phosphine-catalyzed [3+2] cycloaddition.
Caption: A decision guide for initial catalyst selection.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cooperative N-Heterocyclic Carbene/Lewis Acid Catalysis for Highly Stereoselective Annulation Reactions with Homoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. soc.chim.it [soc.chim.it]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. sid.ir [sid.ir]
- 12. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 14. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of Ethyl 2,3-Butadienoate in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered when working with Ethyl 2,3-butadienoate. The information is designed to help you anticipate and manage potential issues such as polymerization and isomerization, ensuring the success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a reactive molecule prone to several stability issues. The primary concerns are:
-
Polymerization: The allenic ester functionality makes it susceptible to radical, thermal, and catalyst-induced polymerization. This can lead to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired product and complicating purification.
-
Isomerization: Under certain conditions, particularly with strong bases or acids, the double bonds in this compound can migrate, leading to the formation of conjugated diene isomers.
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Sensitivity to Heat, Light, and Air: The compound is known to be sensitive to heat, light, and air, which can accelerate decomposition and polymerization. It is recommended to store it at low temperatures (typically <0°C) under an inert atmosphere.[1][2]
Q2: How should I properly store and handle this compound to maintain its purity?
A2: Proper storage and handling are critical for preventing degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below 0°C.[1][2] | To minimize thermal decomposition and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | To prevent oxidation and air-induced polymerization. |
| Light | Protect from light by using an amber vial or by wrapping the container in foil.[1] | To prevent light-catalyzed degradation. |
| Inhibitors | For long-term storage, consider adding a polymerization inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460) at a concentration of 100-200 ppm. | To scavenge free radicals and prevent the initiation of polymerization. |
| Handling | Use clean, dry glassware and syringes. Avoid contact with incompatible materials (see Q3). Perform transfers under an inert atmosphere. | To prevent contamination that could catalyze decomposition. |
Q3: What materials and reagents are incompatible with this compound?
A3: Certain substances can promote the degradation of this compound and should be avoided or used with caution.
| Incompatible Substance Class | Examples | Reason for Incompatibility |
| Strong Acids | Concentrated HCl, H₂SO₄ | Can catalyze isomerization and polymerization. |
| Strong Bases | n-BuLi, LDA, NaOH, KOH | Can catalyze isomerization and polymerization. |
| Strong Oxidizing Agents | Peroxides, Permanganates | Can lead to uncontrolled oxidation and decomposition. |
| Certain Transition Metals | Residual catalysts from previous steps | Can catalyze polymerization and other side reactions. |
| Radical Initiators | AIBN, Benzoyl Peroxide | Will initiate radical polymerization. |
Troubleshooting Guides
Issue 1: Unexpected Polymerization During Reaction
Symptom: The reaction mixture becomes viscous, a solid precipitate forms, or the yield of the desired product is significantly lower than expected, with a large amount of baseline material observed by TLC or polymeric material by NMR.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature. If the reaction is sluggish at lower temperatures, screen for a more active catalyst that operates under milder conditions.- Ensure uniform heating with a well-calibrated oil bath and vigorous stirring to avoid localized hot spots. |
| Presence of Radical Initiators | - Ensure all reagents and solvents are free from peroxides. Test peroxide-forming solvents before use.- Add a radical inhibitor like BHT or hydroquinone (100-200 ppm) to the reaction mixture if compatible with the desired chemistry. |
| Catalyst-Induced Polymerization | - Reduce the catalyst loading to the minimum effective amount.- Screen alternative catalysts known to have lower polymerization activity with allenes.- In phosphine-catalyzed reactions, consider using a less nucleophilic phosphine (B1218219) if the desired reaction allows. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC, GC, or LC-MS and quench it as soon as the starting material is consumed.- If the reaction is slow, consider a more concentrated reaction setup to accelerate the desired transformation over the competing polymerization. |
Troubleshooting Workflow for Unexpected Polymerization
Caption: A logical workflow to diagnose and resolve unexpected polymerization.
Issue 2: Isomerization of this compound
Symptom: Formation of a byproduct with a different double bond arrangement, often a conjugated diene, is observed by NMR or GC-MS. This can alter the reactivity and lead to undesired products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Strongly Basic or Acidic Conditions | - If possible, use milder bases or acids. For example, use an organic base like triethylamine (B128534) or DIPEA instead of an inorganic hydroxide (B78521) or alkoxide.- Buffer the reaction mixture if the pH is expected to change significantly.- Neutralize the reaction mixture carefully during workup using a weak acid or base (e.g., saturated aqueous NH₄Cl or NaHCO₃ solution). |
| High Temperatures | - Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Certain Metal Catalysts | - Some transition metal catalysts can promote isomerization. If isomerization is a problem, screen for alternative catalysts. |
Degradation Pathway of this compound
Caption: Major routes of degradation for this compound.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
This protocol provides a general framework for setting up a reaction to minimize the risk of degradation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
Use freshly distilled or purchased anhydrous solvents. If using peroxide-forming solvents, test for and remove peroxides.
-
If this compound has been stored for an extended period, consider passing it through a short plug of neutral alumina (B75360) to remove any oligomeric impurities.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of inert gas.
-
If the reaction is sensitive to light, wrap the flask in aluminum foil.
-
Add the solvent and any other stable reagents to the reaction flask.
-
If using a polymerization inhibitor (e.g., BHT), add it at this stage.
-
Cool the reaction mixture to the desired temperature before adding this compound.
-
Add this compound slowly (dropwise) to the reaction mixture with vigorous stirring.
-
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by slowly adding a pre-cooled, mild quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents, or saturated aqueous NaHCO₃ for acidic conditions).
-
Perform the extraction with a suitable organic solvent at room temperature or below.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for conducting reactions with this compound.
Protocol 2: Purification by Vacuum Distillation
If the crude product contains polymeric or high-boiling impurities, vacuum distillation of the unreacted this compound or a liquid product may be necessary.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is free of cracks.
-
Inhibitor Addition: Add a radical inhibitor (e.g., hydroquinone, ~100-200 ppm) to the distillation flask to prevent polymerization at elevated temperatures.
-
Vacuum Application: Slowly and carefully apply vacuum to the system. A cold trap between the receiving flask and the vacuum pump is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Collect the fractions based on the boiling point at the given pressure. The boiling point of this compound is approximately 80°C at 60 mmHg.[3]
-
Storage of Purified Material: Store the purified ester under an inert atmosphere at low temperature, with an inhibitor if it will be stored for an extended period.
This technical support center provides a foundational understanding of the stability challenges associated with this compound and practical guidance for its successful use in chemical synthesis. For specific applications, further optimization of reaction conditions may be required.
References
Effect of solvent on the stereochemical outcome of Ethyl 2,3-butadienoate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2,3-butadienoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of the solvent in determining stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: My phosphine-catalyzed [3+2] cycloaddition of this compound with an electron-deficient olefin is giving poor regioselectivity and enantioselectivity. What should I check?
A1: The choice of phosphine (B1218219) catalyst is paramount, but the solvent can also play a role. While many phosphine-catalyzed [3+2] cycloadditions of allenoates are robust in various solvents, subtle changes in the solvation of the zwitterionic intermediate can influence both regio- and stereoselectivity.
Troubleshooting Steps:
-
Catalyst Selection: Novel chiral phosphines, such as 2,5-dialkyl-7-phenyl-7-phosphabicyclo[2.2.1]heptanes, have been shown to provide excellent regioselectivity and enantioselectivity.[1] If you are using a standard phosphine like triphenylphosphine (B44618) for a non-asymmetric version, ensure its purity.
-
Solvent Screening: While benzene (B151609) is a common solvent for these reactions, consider screening other non-polar aprotic solvents.[1] Subtle changes in the solvent environment can sometimes improve selectivity.
-
Substrate Purity: Ensure the purity of your this compound and the electron-deficient olefin. Impurities can interfere with the catalytic cycle.
-
Temperature Control: These reactions are often run at room temperature.[1] However, lowering the temperature may enhance selectivity in some cases.
Q2: I am performing a DABCO-catalyzed Michael addition of a phenol (B47542) to this compound and observing low yields and incomplete conversion. What are the optimal conditions?
A2: The DABCO-catalyzed Michael addition of phenols and alcohols to this compound is generally efficient. The reaction can be performed in isopropanol (B130326) (i-PrOH) or even under solvent-free conditions, which often leads to high yields and high stereoselectivity for the (E)-β-aryloxyl acrylate (B77674) product.[2]
Troubleshooting Steps:
-
Solvent Choice: If you are using a different solvent and experiencing issues, consider switching to i-PrOH or running the reaction neat (solvent-free).[2]
-
Catalyst Loading: A catalyst loading of 5 mol% of DABCO is typically effective.[2]
-
Temperature: The reaction generally proceeds well at room temperature when using i-PrOH.[2] For solvent-free conditions, a temperature of 60-80°C may be required.[2]
-
Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time, which can range from a few hours to 12 hours depending on the specific substrates and conditions.[2]
Q3: In my Rh-catalyzed asymmetric reaction involving an allenoate, the enantiomeric excess (ee) is lower than expected. How can the solvent affect the ee?
A3: The solvent can have a significant impact on the enantioselectivity of metal-catalyzed reactions by influencing the conformation of the catalyst-substrate complex in the transition state. In some Rh-catalyzed reactions for the formation of chiral allenes, a range of solvents, including ethers (THF, DME, Et₂O, MTBE), ethyl acetate, acetone, and even methanol, have been shown to provide high enantiomeric excess (≥91% ee).[3]
Troubleshooting Steps:
-
Solvent Screening: If you are using a solvent that is not on the recommended list, or if your current solvent is not providing optimal results, a solvent screen is highly recommended. Ethereal solvents are a good starting point.[3]
-
Water Content: The presence of water can sometimes influence the stereochemical outcome of Rh-catalyzed reactions.[4][5] Ensure you are using dry solvents if the reaction is known to be moisture-sensitive. Conversely, in some cases, a controlled amount of water is beneficial.[4][5]
-
Ligand Choice: The chiral ligand bound to the metal is the primary driver of stereoselectivity. Ensure the ligand is of high purity and appropriate for the specific transformation.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in a Cycloaddition Reaction
Problem: A cycloaddition reaction involving this compound is resulting in a mixture of diastereomers with low selectivity.
Possible Causes & Solutions:
-
Solvent Polarity: The polarity of the solvent can influence the stability of different transition states leading to different diastereomers.
-
Solution: Conduct a systematic screen of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). Non-polar solvents often favor less polar, more compact transition states, while polar solvents may stabilize more charge-separated transition states.
-
-
Temperature: The energy difference between the diastereomeric transition states may be small.
-
Solution: Lowering the reaction temperature will often increase the diastereoselectivity in favor of the product formed via the lower energy transition state.
-
-
Lewis Acid Catalysis: For certain cycloadditions, the use of a Lewis acid can pre-organize the reactants, leading to enhanced diastereoselectivity.
-
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) at low temperatures.
-
Guide 2: Inconsistent Stereochemical Outcomes
Problem: Reproducibility of the stereochemical outcome (dr or ee) is poor between batches.
Possible Causes & Solutions:
-
Solvent Purity and Water Content: Trace impurities or varying amounts of water in the solvent can significantly affect the reaction.
-
Solution: Use freshly distilled or anhydrous grade solvents for all experiments. If the reaction is sensitive to water, perform it under an inert atmosphere (N₂ or Ar).
-
-
Reaction Concentration: Changes in concentration can alter reaction kinetics and, in some cases, the aggregation state of the catalyst or reactants, thereby influencing stereoselectivity.
-
Solution: Maintain a consistent concentration for all reactions.
-
-
Stirring and Heating: Inconsistent stirring or temperature gradients within the reaction vessel can lead to variable results.
-
Solution: Ensure efficient and consistent stirring and use a reliable temperature-controlled reaction setup.
-
Data Presentation
Table 1: Solvent Effects on the Enantioselectivity of a Rh-Catalyzed Allene (B1206475) Formation [3]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | THF | 87 | 91 |
| 2 | DME | 85 | 92 |
| 3 | Et₂O | 81 | 91 |
| 4 | MTBE | 86 | 92 |
| 5 | EtOAc | 82 | 99 |
| 6 | Acetone | 75 | 97 |
| 7 | MeOH | 78 | 93 |
Experimental Protocols
Key Experiment: DABCO-Catalyzed Michael Addition of Phenol to this compound [2]
-
Materials:
-
This compound (1.0 mmol)
-
Phenol (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.05 mmol, 5 mol%)
-
Isopropanol (i-PrOH) (2 mL)
-
-
Procedure:
-
To a stirred solution of phenol in i-PrOH at room temperature, add DABCO.
-
Add this compound dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired (E)-ethyl 3-phenoxybut-2-enoate.
-
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Solvent polarity influencing transition state stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Endo vs exo selectivity in Diels-Alder reactions of Ethyl 2,3-butadienoate
Welcome to the technical support center for the Diels-Alder reactions of ethyl 2,3-butadienoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical endo/exo selectivity observed in the Diels-Alder reaction of this compound?
A1: The endo/exo selectivity in Diels-Alder reactions of acyclic allenes like this compound is highly dependent on the reaction conditions. Unlike typical dienophiles with unsaturated substituents where the endo product is often favored due to secondary orbital interactions, acyclic allenes may not show a strong intrinsic preference for the endo adduct under purely thermal conditions.[1] Achieving high endo selectivity often requires the use of a Lewis acid catalyst.[2] The "endo rule" generally predicts the kinetic product, which is formed faster, while the exo product is often the more thermodynamically stable isomer.[3][4]
Q2: How does Lewis acid catalysis influence the endo/exo selectivity in this reaction?
A2: Lewis acids play a crucial role in enhancing the endo selectivity of Diels-Alder reactions involving dienophiles with carbonyl groups, such as this compound. The Lewis acid coordinates to the carbonyl oxygen, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3] This enhanced energy difference between the frontier molecular orbitals strengthens the secondary orbital interactions that stabilize the endo transition state, leading to a higher proportion of the endo product.[3]
Q3: What are some common Lewis acids used for this type of reaction?
A3: A variety of Lewis acids can be employed to catalyze Diels-Alder reactions. Common choices include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). The choice of Lewis acid can influence not only the endo/exo selectivity but also the overall reaction rate and the potential for side reactions. The bulkiness of the Lewis acid can also play a role in stereoselectivity.
Q4: Can other catalysts be used to promote the cycloaddition of this compound?
A4: Yes, besides traditional Lewis acids, other catalysts have been shown to be effective. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used to catalyze the [4+2] cycloaddition of this compound with 3-acyl-2H-chromen-ones, yielding dihydropyran-fused chromen-2-ones with high regio- and stereoselectivity.[5][6][7]
Q5: What are the key factors that can be optimized to improve the yield and selectivity of the reaction?
A5: Several factors can be tuned to improve the outcome of the Diels-Alder reaction of this compound:
-
Temperature: Lower temperatures generally favor the kinetic product (often the endo isomer), while higher temperatures can lead to the thermodynamic product (often the exo isomer) through a retro-Diels-Alder reaction and equilibration.[4]
-
Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the stereoselectivity.
-
Catalyst: The choice and amount of Lewis acid or other catalyst are critical for controlling selectivity.
-
Concentration: The concentration of reactants can affect the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Dienophile or diene is of poor quality or has decomposed. 4. In the case of catalyzed reactions, the catalyst is inactive. | 1. Increase the reaction temperature. For thermal reactions, refluxing in a suitable solvent (e.g., toluene, xylene) is common. 2. Extend the reaction time and monitor the progress by TLC or GC. 3. Purify the reactants before use. Ensure the diene is freshly cracked if using cyclopentadiene (B3395910) from dicyclopentadiene. 4. Use a fresh bottle of the Lewis acid or ensure it is handled under anhydrous conditions. |
| Poor endo/exo selectivity | 1. The reaction is run under thermal conditions where there is little intrinsic selectivity. 2. The reaction temperature is too high, leading to equilibration to the more stable exo product. 3. The Lewis acid catalyst is not effective or is used in an insufficient amount. | 1. Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to favor the endo product. 2. Run the reaction at a lower temperature. 3. Screen different Lewis acids and optimize the stoichiometry. Ensure anhydrous conditions for the catalyst to be effective. |
| Formation of side products/polymerization | 1. The reaction temperature is too high, causing decomposition or side reactions. 2. The dienophile or diene is prone to polymerization. 3. The Lewis acid is too harsh and promotes side reactions. | 1. Lower the reaction temperature. 2. Use a polymerization inhibitor if necessary. Keep the concentration of the reactants moderate. 3. Use a milder Lewis acid or reduce the amount of the current catalyst. |
| Difficulty in product purification | 1. The endo and exo isomers are difficult to separate by column chromatography. 2. The product is unstable on silica (B1680970) gel. | 1. Try different solvent systems for chromatography. If separation is still challenging, consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group. 2. Use a deactivated stationary phase (e.g., neutral alumina) for chromatography. |
Quantitative Data
The following table summarizes representative data on the endo/exo selectivity for the Diels-Alder reaction of this compound with cyclopentadiene under various conditions. Please note that this data is illustrative and actual results may vary depending on the specific experimental setup.
| Diene | Dienophile | Conditions | Solvent | endo:exo Ratio | Reference |
| Cyclopentadiene | This compound | Thermal, 80°C, 24h | Toluene | ~1:1 | Illustrative |
| Cyclopentadiene | This compound | AlCl₃ (1.1 eq), -78°C, 4h | CH₂Cl₂ | >95:5 | Illustrative |
| Cyclopentadiene | This compound | BF₃·OEt₂ (1.1 eq), -78°C, 6h | CH₂Cl₂ | ~90:10 | Illustrative |
| Furan | This compound | Thermal, 100°C, 48h | Toluene | exo favored | Illustrative |
| Furan | This compound | ZnI₂ (1.0 eq), rt, 24h | CH₂Cl₂ | endo favored | Illustrative |
Experimental Protocols
Representative Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add aluminum chloride (1.1 equivalents) to the cold solvent under a nitrogen atmosphere.
-
To this suspension, add this compound (1.0 equivalent) dropwise via syringe over 10 minutes. Stir the mixture for an additional 15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (1.5 equivalents) dropwise over 15 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the endo and exo isomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the endo/exo ratio.
Visualizations
Caption: Factors influencing endo/exo selectivity in Diels-Alder reactions.
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: A logical approach to troubleshooting common Diels-Alder issues.
References
- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciforum.net [sciforum.net]
- 5. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Phosphine-Catalyzed Annulations
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering issues with phosphine-catalyzed annulation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low or No Product Yield
Question: My phosphine-catalyzed annulation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to diagnosing and resolving this problem.
-
Catalyst Inactivity or Degradation:
-
Oxidation: Phosphines are susceptible to oxidation to phosphine (B1218219) oxides, which are catalytically inactive. This can occur if the reaction is not performed under strictly anhydrous and anaerobic conditions.[1][2]
-
Solution: Ensure all glassware is oven- or flame-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. The purity of the phosphine catalyst is crucial; consider purchasing from a reliable supplier or purifying it before use.[3]
-
-
Improper Catalyst Choice: The choice of phosphine catalyst is critical and reaction-dependent. Electron-rich phosphines (e.g., trialkylphosphines like PBu₃) are generally more nucleophilic and can be more active, while electron-deficient triarylphosphines may be less reactive.[4]
-
Solution: Screen a variety of phosphine catalysts with different steric and electronic properties. For instance, in some [4+2] annulations, Hexamethylphosphorous triamide (HMPT) has been shown to be superior to triarylphosphines.[4]
-
-
-
Substrate Reactivity Issues:
-
Poorly Activated Substrates: Phosphine-catalyzed annulations typically require substrates with activating groups (e.g., electron-withdrawing groups on the electrophile).
-
Solution: If possible, modify the substrate to enhance its reactivity. For example, using a stronger electron-withdrawing group on the Michael acceptor can facilitate the reaction.
-
-
Steric Hindrance: Bulky substituents on the substrates can hinder the approach of the catalyst and the other reactant, leading to low yields.
-
Solution: While challenging to overcome without redesigning the substrates, optimizing reaction temperature and time may provide some improvement.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.
-
Solution: A solvent screen is highly recommended. For some [4+2] annulations, aromatic solvents like benzene (B151609) or toluene (B28343) have been found to be optimal.[4]
-
-
Temperature and Reaction Time: The reaction may be too slow at the current temperature, or it may be degrading over time.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR to determine the optimal reaction time. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to side reactions and decomposition.
-
-
2. Poor Regio- or Stereoselectivity
Question: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?
Answer: Achieving high selectivity is a key challenge in many annulation reactions. The choice of catalyst, substrate structure, and reaction conditions all play a crucial role.
-
Controlling Regioselectivity:
-
Catalyst Control: The electronic properties of the phosphine catalyst can dramatically influence the regioselectivity of the reaction.[5][6][7] In the annulation of allenoates, for example, the phosphine catalyst determines which carbon of the allenoate acts as the nucleophile.[4]
-
Solution: Switching between different types of phosphine catalysts is a powerful strategy. For instance, in certain [4+2] annulations of α-alkylallenoates, HMPT favors the formation of one regioisomer, while triarylphosphines can lead to the opposite regioselectivity.[4]
-
-
Substituent Effects: The substituents on the allenoate or other substrates can direct the regiochemical outcome.[8]
-
Solution: If feasible, modifying the substituents on your starting materials can steer the reaction towards the desired regioisomer.
-
-
-
Improving Diastereoselectivity:
-
Chiral Phosphine Catalysts: For enantioselective reactions, the choice of the chiral phosphine catalyst is paramount.
-
Solution: Screen a library of chiral phosphines to find the optimal one for your transformation. The structure of the chiral backbone and the substituents on the phosphorus atom will influence the stereochemical outcome.
-
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solution: If the reaction proceeds at a reasonable rate at lower temperatures, this can be a simple and effective method to improve selectivity.
-
-
Data Presentation
Table 1: Effect of Phosphine Catalyst on the Regioselectivity of a [4+2] Annulation
| Entry | Phosphine Catalyst | Yield (%) | Regioisomeric Ratio (A:B) |
| 1 | PBu₃ | <5 | - |
| 2 | HMPT | 98 | >95:5 |
| 3 | PPh₃ | 85 | 10:90 |
| 4 | P(p-Tol)₃ | 82 | 20:80 |
| 5 | P(p-ClC₆H₄)₃ | 91 | <5:95 |
Data synthesized from representative literature.[4] The reaction depicted is the [4+2] annulation of an α-alkylallenoate with an activated olefin. Regioisomer A corresponds to the product from the phosphonium (B103445) dienolate intermediate, while regioisomer B results from the vinylogous phosphonium ylide intermediate.
Experimental Protocols
General Protocol for a Phosphine-Catalyzed [3+2] Annulation
This protocol provides a general guideline for setting up a phosphine-catalyzed [3+2] annulation reaction. The specific substrates, catalyst, solvent, and temperature should be optimized for each specific transformation.
Materials:
-
Allenoate (1.0 equiv)
-
Activated alkene (1.2 equiv)
-
Phosphine catalyst (e.g., PPh₃, 10-20 mol%)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Oven-dried glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the activated alkene and the phosphine catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the allenoate dropwise to the stirred solution at the desired temperature (e.g., room temperature or heated).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.[1][9]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired annulated product.
Mandatory Visualization
Below are diagrams illustrating key concepts in troubleshooting phosphine-catalyzed annulations.
Caption: Troubleshooting workflow for low or no yield in phosphine-catalyzed annulations.
Caption: A simplified catalytic cycle for a phosphine-catalyzed annulation reaction.
References
- 1. magritek.com [magritek.com]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Reactivity of Ethyl 2,3-butadienoate with Lewis Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals working with Lewis acid-catalyzed reactions of ethyl 2,3-butadienoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid in reactions involving this compound?
A1: A Lewis acid coordinates to the carbonyl oxygen of the this compound. This coordination withdraws electron density from the allenoate system, making it more electrophilic and thus more susceptible to nucleophilic attack or participation in cycloaddition reactions. This activation allows for reactions to occur under milder conditions and can influence the stereochemical outcome.
Q2: Which types of reactions are commonly catalyzed by Lewis acids with this compound?
A2: The most common reactions are cycloadditions, particularly [2+2] and [4+2] (Diels-Alder) reactions.[1][2][3] this compound can also undergo Michael additions and other annulations in the presence of Lewis acids or Lewis bases.[4]
Q3: Is a stoichiometric or catalytic amount of Lewis acid required?
A3: This depends on the specific reaction and the Lewis acid used. Some reactions, particularly certain [2+2] cycloadditions, may suffer from product inhibition, where the Lewis acid binds more strongly to the product than the starting material. In such cases, a stoichiometric amount of the Lewis acid may be necessary.[1] However, many systems have been developed that require only catalytic amounts of the Lewis acid.[1]
Q4: How does the choice of Lewis acid affect the stereoselectivity of the reaction?
A4: The nature of the Lewis acid, including its size (steric bulk) and Lewis acidity, plays a crucial role in controlling stereoselectivity.[5] Chiral Lewis acids can be employed to induce enantioselectivity.[1] For diastereoselectivity, the coordination of the Lewis acid can favor specific transition states, leading to the preferential formation of one diastereomer over another. For instance, in Diels-Alder reactions, some Lewis acids may favor the endo product while others favor the exo product.[3]
Troubleshooting Guides
Problem 1: Low or no yield in a Lewis acid-catalyzed cycloaddition of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Lewis Acid | Ensure the Lewis acid is fresh and has been handled under anhydrous conditions. Many Lewis acids are sensitive to moisture. Consider purchasing a new bottle or purifying the existing stock. |
| Insufficient Activation | The chosen Lewis acid may not be strong enough to activate the allenoate. Consult the literature for Lewis acids known to be effective for your specific transformation. Consider switching to a stronger Lewis acid (e.g., moving from a zinc-based to an aluminum-based Lewis acid). |
| Reaction Temperature Too Low | While many reactions are run at low temperatures to improve selectivity, the activation energy barrier may not be overcome. Try incrementally increasing the reaction temperature. |
| Poor Quality this compound | The allenoate can be unstable. Ensure it is pure and free of decomposition products. Consider purification by distillation before use. |
| Presence of Inhibitors | Trace impurities in solvents or on glassware can poison the Lewis acid catalyst. Ensure all glassware is oven-dried and solvents are rigorously dried before use. |
Problem 2: Poor diastereoselectivity or regioselectivity.
| Possible Cause | Troubleshooting Step |
| Incorrect Lewis Acid | The steric and electronic properties of the Lewis acid directly influence selectivity. Experiment with a range of Lewis acids with varying steric bulk and Lewis acidity (e.g., EtAlCl₂, AlCl₃, Bi(OTf)₃, Eu(fod)₃).[1][3] |
| Reaction Temperature Too High | Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a loss of selectivity. Try running the reaction at a lower temperature. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the transition state. Screen different anhydrous solvents to find the optimal medium for your reaction. |
| Substrate Control Issues | The inherent stereochemical biases of your substrates may not be overcome by the chosen conditions. A different combination of Lewis acid and reaction conditions may be necessary to achieve the desired selectivity. |
Problem 3: Formation of polymeric or decomposition byproducts.
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of the reactive allenoate can favor polymerization. Try running the reaction under more dilute conditions. |
| Excessively Strong Lewis Acid | A very strong Lewis acid may be too reactive, leading to decomposition of the starting materials or products. Consider a milder Lewis acid. |
| Prolonged Reaction Time | Leaving the reaction for too long, especially at higher temperatures, can lead to product decomposition. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. |
Quantitative Data Summary
Table 1: Effect of Different Lewis Acids on the [2+2] Cycloaddition of this compound with an Alkene
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | EtAlCl₂ (20) | CH₂Cl₂ | -78 to 0 | 2 | 75 | 90:10 |
| 2 | AlCl₃ (20) | CH₂Cl₂ | -78 to 0 | 3 | 68 | 85:15 |
| 3 | Bi(OTf)₃ (10) | MeNO₂ | 25 | 1 | 82 | 95:5 |
| 4 | SnCl₄ (20) | CH₂Cl₂ | -78 | 4 | 55 | 70:30 |
| 5 | No Lewis Acid | CH₂Cl₂ | 25 | 24 | <5 | - |
Note: Data is representative and compiled from typical results found in the literature. Actual results will vary based on the specific alkene and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Solvent and Substrate Addition: Add the desired anhydrous solvent (e.g., dichloromethane, 0.1 M) to the flask via syringe. Add the alkene substrate.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid solution (e.g., a 1.0 M solution of EtAlCl₂ in hexanes) dropwise to the stirred solution.
-
This compound Addition: After stirring for 15 minutes, add a solution of this compound in the reaction solvent dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or another appropriate quenching agent at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Visualizations
Caption: General experimental workflow for a Lewis acid-catalyzed reaction.
Caption: A troubleshooting decision tree for reaction optimization.
Caption: Simplified signaling pathway for a [2+2] cycloaddition.
References
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Preventing polymerization of Ethyl 2,3-butadienoate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the polymerization of Ethyl 2,3-butadienoate during storage and experimental use. The following information is compiled from safety data sheets and general best practices for handling reactive monomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is an α-allenic ester, a highly reactive organic compound used in various chemical syntheses. Its structure contains cumulated double bonds, making it susceptible to spontaneous polymerization, a reaction where individual molecules (monomers) join together to form long chains (polymers). This process is often initiated by factors such as heat, light, or the presence of contaminants.
Q2: What are the visible signs of this compound polymerization?
Unwanted polymerization can be identified by several observable changes in the product. These include an increase in viscosity, the formation of a solid or gel-like substance, or a noticeable change in color. If you observe any of these signs, it is an indication that the product's quality has been compromised and it may not be suitable for your experiment.
Q3: How should I store unopened containers of this compound to prevent polymerization?
To ensure the long-term stability of unopened this compound, it is recommended to store it in a cool, dark, and well-ventilated area.[1] For optimal shelf life, storage at temperatures below 0°C is advised.[2] Always refer to the manufacturer's specific storage instructions provided on the product's safety data sheet (SDS).
Q4: What precautions should I take when opening and handling this compound?
Before opening, allow the container to slowly warm to room temperature to prevent moisture condensation, which can initiate polymerization. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is crucial to minimize its exposure to air and light. After use, tightly seal the container and consider purging the headspace with an inert gas like argon or nitrogen to displace oxygen.
Q5: Can I use an inhibitor to prevent the polymerization of this compound?
Yes, polymerization inhibitors are commonly added to reactive monomers to enhance their stability. For unsaturated esters, phenolic compounds are often used as inhibitors. While specific data for this compound is limited, inhibitors such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT) are effective for similar compounds. The choice and concentration of the inhibitor may vary depending on the intended application and storage duration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Increased Viscosity or Solidification in the Container | Spontaneous polymerization has occurred. | - Do not use the product as its purity is compromised.- Review your storage conditions. Ensure the product is stored at the recommended low temperature, away from heat and light sources.- Check if the container seal was compromised, allowing for air exposure.- For future purchases, consider ordering smaller quantities to ensure fresh material is used. |
| Discoloration of the Liquid | Onset of polymerization or degradation. | - While slight color changes may not always indicate significant polymerization, it is a warning sign.- Consider re-purifying the material if possible and appropriate for your application.- If in doubt, it is safer to use a fresh batch of the monomer. |
| Polymerization Occurs During an Experiment | - The reaction temperature is too high.- Presence of contaminants that can initiate polymerization.- Insufficient inhibitor for the reaction conditions. | - Lower the reaction temperature if the protocol allows.- Ensure all glassware is thoroughly cleaned and dried to remove any potential initiators.- If the monomer was purified to remove the inhibitor, consider performing the reaction immediately after purification.- For reactions requiring elevated temperatures, consider adding a suitable high-temperature inhibitor. |
Data on Common Polymerization Inhibitors
Due to the limited availability of specific data for this compound, the following table provides general concentration ranges for common phenolic inhibitors used with other unsaturated monomers, such as acrylic acid and styrene. These values can serve as a starting point for stabilizing this compound, but optimal concentrations should be determined experimentally.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | 10 - 1000 | Effective but can discolor upon oxidation. |
| 4-Methoxyphenol (MEHQ) | 10 - 200 | Commonly used, provides good stability. |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | A versatile and effective antioxidant and polymerization inhibitor. |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Often used for in-process stabilization. |
Note: The effectiveness of these inhibitors is often dependent on the presence of a small amount of oxygen.
Experimental Protocols
Protocol 1: Safe Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product is within its recommended shelf life.
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Storage Location: Store the sealed container in a designated, well-ventilated, and explosion-proof refrigerator or freezer at temperatures below 0°C.[2] The storage area should be dark and away from any heat sources or incompatible materials.
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Inert Atmosphere: For long-term storage, especially after opening, it is recommended to purge the container's headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.
-
Regular Inspection: Periodically check the stored material for any signs of polymerization, such as increased viscosity or color change.
Protocol 2: Handling and Dispensing this compound
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Ventilation: Conduct all handling and dispensing operations in a certified chemical fume hood to avoid inhalation of vapors.
-
Temperature Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator to prevent moisture condensation.
-
Dispensing: Use clean, dry glassware and syringes for transferring the liquid. Avoid using materials that can catalyze polymerization.
-
Minimize Exposure: Work efficiently to minimize the time the container is open and the monomer is exposed to air and light.
-
Sealing and Storage: After dispensing the required amount, tightly reseal the container. If the remaining material is to be stored for an extended period, consider flushing the headspace with an inert gas. Return the container to the recommended cold storage immediately.
Polymerization Prevention Workflow
The following diagram illustrates the key factors and preventative measures in handling this compound to avoid unwanted polymerization.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving Ethyl 2,3-Butadienoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2,3-butadienoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in reactions involving this versatile reagent, particularly in catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound using a Palladium (Pd) catalyst is sluggish or has completely stalled. What are the likely causes?
A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with poisoning being a common culprit. Several factors could be at play:
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Contamination of Starting Materials: The this compound, solvent, or hydrogen gas may contain impurities that act as catalyst poisons.
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Presence of Sulfur Compounds: Sulfur-containing molecules are notorious poisons for palladium catalysts. They can originate from the starting materials or solvents.
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Residual Reagents from Synthesis: Impurities from the synthesis of this compound, such as phosphine (B1218219) ligands or halide ions, can poison the catalyst.
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Improper Catalyst Handling: Exposure of the catalyst to air, especially pyrophoric catalysts like Pd/C, can lead to deactivation.
Q2: What are the most common catalyst poisons I should be aware of when working with this compound?
For palladium-catalyzed hydrogenations of allenic esters like this compound, the most common and potent poisons include:
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Sulfur Compounds: Thiophenes, mercaptans, sulfides, and even elemental sulfur can irreversibly bind to the palladium surface, blocking active sites.[1]
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Phosphorus Compounds: Residual phosphine ligands from synthetic steps can strongly coordinate to the palladium, inhibiting its catalytic activity.[2][3]
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Halide Ions: Chloride, bromide, or iodide ions, potentially present as impurities from starting materials or acidic workups, can negatively affect catalyst performance.
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Nitrogen Compounds: Certain nitrogen-containing functional groups or impurities can also act as catalyst poisons.
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Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.
Q3: How can I test for the presence of catalyst poisons in my reaction system?
Identifying the specific poison is crucial for effective troubleshooting. Consider the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities in your this compound and solvent.
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of the deactivated catalyst to identify adsorbed poison species like sulfur or phosphorus.
Q4: My reaction shows poor selectivity, producing a mixture of products instead of the desired partially hydrogenated product. Could this be related to catalyst poisoning?
Yes, catalyst poisoning can significantly impact selectivity. While strong poisons typically lead to a complete loss of activity, milder poisons or partial poisoning can alter the electronic properties of the catalyst surface. This can change the adsorption characteristics of the reactant and intermediates, leading to different reaction pathways and a loss of desired selectivity. For instance, intentional partial poisoning is a technique used to improve selectivity in some reactions.
Q5: Can a poisoned palladium catalyst be regenerated?
In some cases, regeneration is possible, but its success depends on the nature of the poison and the severity of the deactivation.
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For Coking (Carbon Deposition): A controlled oxidation (burning off the carbon) can be effective.
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For Strongly Adsorbed Poisons (e.g., Sulfur): More aggressive methods are needed, such as high-temperature roasting in a controlled atmosphere or chemical washing with specific reagents.[4][5] However, complete restoration of the initial activity is often difficult to achieve.
Troubleshooting Guides
Problem: Low or No Conversion in the Hydrogenation of this compound
This guide provides a systematic approach to diagnosing and resolving low or no conversion in your catalytic hydrogenation reaction.
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning | - Analyze starting materials and solvent for impurities (e.g., GC-MS for organics, specific tests for sulfur).- Review the purity specifications of the hydrogen gas. | - Purify reactants and solvent (e.g., distillation, passing through a column of activated alumina).- Use a guard bed with a scavenger material to remove poisons before the reaction mixture reaches the catalyst bed. |
| Improper Catalyst Handling/Activation | - Review your standard operating procedures for catalyst handling.- Ensure the catalyst was not unduly exposed to air if it is pyrophoric (e.g., Pd/C). | - Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete and proper activation of the catalyst as per the manufacturer's protocol. |
| Sub-optimal Reaction Conditions | - Verify temperature, pressure, and stirring rate.- Check for leaks in the hydrogenation apparatus. | - Optimize reaction parameters. Higher pressure and vigorous stirring can sometimes overcome partial poisoning.- Ensure a leak-free system to maintain hydrogen pressure. |
| Poor Catalyst Quality | - Test a new batch of catalyst from a reputable supplier. | - If a new batch of catalyst works, the old batch may have been deactivated during storage or was of poor quality. |
Data on Catalyst Poisoning
The following table summarizes the impact of common poisons on palladium catalyst activity. While specific data for this compound is limited, the data for similar substrates provides a valuable reference.
| Catalyst | Substrate | Poison | Poison Concentration | Effect on Activity/Yield | Reference |
| Pd/Al2O3 | Methane (B114726) | SO2 | 100 ppm | Activity for methane oxidation reduced by approximately 50%. | [6] |
| Pd/C | Various olefins and acetylenes | Diphenylsulfide | - | Used as an intentional poison to increase chemoselectivity by deactivating the catalyst towards certain functional groups. | [7] |
| Pd(0) complexes | Haloarenes | Excess Cyanide (CN-) | - | Leads to the formation of inactive palladium-cyanide complexes, terminating the catalytic cycle. | [4] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
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Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Catalyst Preparation: In a reaction flask, add the Pd/C catalyst under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent to the flask, ensuring the catalyst is fully submerged.
-
System Purge: Seal the flask and purge the system several times with the inert gas, followed by vacuum, to remove all oxygen.
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Substrate Addition: Introduce the this compound to the reaction mixture via a syringe.
-
Hydrogenation: Purge the system with hydrogen gas. Pressurize the vessel to the desired pressure (for a Parr apparatus) or attach a hydrogen-filled balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by techniques such as GC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; keep it wet with solvent during and after filtration.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol for Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol describes a high-temperature roasting method for regenerating a palladium catalyst poisoned by sulfur compounds.
Materials:
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Spent, sulfur-poisoned palladium catalyst
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Clean, dry air or a mixture of an inert gas and oxygen
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Tube furnace with temperature control
Procedure:
-
Catalyst Loading: Place the spent catalyst in a quartz tube within the tube furnace.
-
Initial Purge: Purge the system with an inert gas to remove any residual flammable vapors.
-
Heating Program: Begin heating the furnace to 200-250°C while passing clean, dry air over the catalyst.
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Controlled Roasting: Once the initial temperature is reached, continue to heat the catalyst at a slow rate (e.g., less than 10°C/hour) to a final temperature of 300-400°C. This slow heating prevents rapid combustion of adsorbed species, which could damage the catalyst structure.
-
Soaking: Hold the catalyst at the final temperature for 2-3 hours to ensure complete removal of sulfur compounds.
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Cooling: After the soaking period, cool the catalyst down to room temperature under a flow of inert gas.
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Storage: Store the regenerated catalyst under an inert atmosphere until further use.
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
References
- 1. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104399492A - Palladium catalyst roasting regenerating process - Google Patents [patents.google.com]
- 5. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Characterization of unexpected products from Ethyl 2,3-butadienoate
Technical Support Center: Ethyl 2,3-butadienoate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The unique reactivity of this α-allenic ester can lead to a variety of products, some of which may be unexpected depending on the experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed a reaction with this compound and isolated a product with a higher molecular weight than expected, suggesting a cycloaddition. Why did this happen?
A1: this compound is highly susceptible to cycloaddition reactions due to its conjugated allene (B1206475) structure. Depending on the catalyst and reaction partner, it can participate as a two-carbon or four-carbon component. The presence of common nucleophilic catalysts, such as tertiary amines (e.g., DABCO) or phosphines (e.g., Tributylphosphine, PBu₃), can initiate pathways leading to cycloadducts. For instance, phosphines can add to the β-carbon of the allenoate, generating a zwitterionic intermediate that can then react with various electrophiles in [3+2] or [4+2] annulations.[1][2][3] If your reaction mixture contains nucleophilic species, even unintentionally, these pathways may be favored.
Q2: My reaction with an N-tosylated imine and this compound gave me a tetrahydropyridine (B1245486) derivative instead of the anticipated aza-Baylis-Hillman product. What controls this selectivity?
A2: This is a known reactivity pattern. The outcome of the reaction between N-tosylated imines and this compound is highly dependent on the catalyst used. While some conditions might favor an aza-Baylis-Hillman type reaction, catalysts like PBu₃ are known to promote a [4+2] annulation pathway, leading to the formation of tetrahydropyridine derivatives.[4] A proposed mechanism involves the initial nucleophilic attack of the phosphine (B1218219) on the allenoate, followed by reaction with the imine and subsequent cyclization.[4] If this product is unexpected, you should re-evaluate your choice of catalyst and reaction conditions.
Q3: I am observing multiple products in my reaction involving this compound and an activated olefin. How can I improve the selectivity?
A3: The formation of multiple products often arises from competing reaction pathways, such as [3+2] versus [4+2] cycloadditions, or polymerization of the highly reactive allenoate. Selectivity is influenced by several factors:
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Catalyst Choice: As seen with 3-acyl-2H-chromen-ones, using DABCO can favor a [4+2] cycloaddition to yield dihydropyran-fused products, while PBu₃ can favor a [3+2] pathway to give cyclopenten-fused products.[1][2]
-
Substrate Structure: The electronic and steric properties of your reaction partner are critical. Electron-deficient olefins are common partners for these reactions.[3]
-
Reaction Conditions: Temperature, solvent, and concentration can all impact selectivity. We recommend running small-scale screens of different catalysts and solvents to optimize for your desired product.
Q4: What are some of the typical, albeit potentially unexpected, structural motifs that can be synthesized from this compound?
A4: this compound is a versatile building block for a variety of heterocyclic and carbocyclic systems. Depending on the reaction partner and catalyst, you can expect to form structures such as:
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Cyclopentenes: From [3+2] cycloadditions with electron-deficient olefins.[3]
-
Azetidines and Dihydropyridines: From reactions with N-tosylated imines, catalyzed by different amines like DABCO or DMAP.[5][6][7]
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Spiranic Heterocycles: From reactions with heterocyclic bis-arylidene ketones.[5][6]
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Pyrroloindoles: Via phosphine-promoted Michael addition/intramolecular Wittig reactions.[5][6]
If you observe a product with a scaffold matching one of these, it is likely the result of a known reactivity pathway of the allenoate.
Data Summary: Catalyst-Dependent Product Formation
The choice of catalyst is critical in directing the reaction pathway of this compound. The following table summarizes the observed product types based on the catalyst used in reactions with various electrophiles.
| Catalyst/Reagent | Reaction Partner | Predominant Product Type | Reference |
| DABCO (amine) | 3-Acyl-2H-chromen-ones | [4+2] Cycloadduct (Dihydropyran-fused) | [1][2] |
| PBu₃ (phosphine) | 3-Acyl-2H-chromen-ones | [3+2] Cycloadduct (Cyclopenten-fused) | [1][2] |
| DABCO / DMAP (amines) | N-Tosyl-imines | Azetidines or Dihydropyridines | [5][6][7] |
| PBu₃ (phosphine) | N-Tosyl-imines | [4+2] Annulation Product (Tetrahydropyridine) | [4] |
| Chiral Phosphines | Electron-deficient olefins | [3+2] Cycloadduct (Chiral Cyclopentene) | [3] |
Experimental Protocols
General Protocol for Characterization of an Unexpected Product
If you have isolated an unexpected product from a reaction involving this compound, a systematic characterization is essential.
-
Purification:
-
Isolate the unexpected product from the reaction mixture using column chromatography on silica (B1680970) gel. Use a gradient of ethyl acetate (B1210297) in hexanes as a starting point for the eluent system.
-
Assess the purity of the isolated fraction by thin-layer chromatography (TLC) and ¹H NMR.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental formula of the product. This is the most critical first step to distinguish between isomers, dimers, or adducts with the solvent or catalyst.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. Look for characteristic shifts. For example, the disappearance of the allene protons (typically δ 5-6 ppm) from the starting material is expected. The appearance of new olefinic or aliphatic protons will be indicative of the product structure.
-
¹³C NMR: Acquire a carbon NMR spectrum to identify the number of unique carbons and their chemical environment (e.g., C=O, C=C, aliphatic C).
-
2D NMR (COSY, HSQC, HMBC): If the structure is not obvious, perform 2D NMR experiments to establish connectivity between protons and carbons, which is crucial for elucidating complex cyclic systems.
-
-
Infrared (IR) Spectroscopy:
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Acquire an IR spectrum. Look for the disappearance of the allene stretch (around 1950 cm⁻¹) from the starting material. Note the presence of key functional groups, such as the ester carbonyl (around 1720 cm⁻¹), C=C double bonds (around 1650 cm⁻¹), and any new functional groups (e.g., N-H or O-H stretches).
-
-
Single Crystal X-Ray Diffraction (if applicable):
-
If the product is crystalline, obtaining a single crystal structure is the definitive method for unambiguous structure determination, especially for establishing stereochemistry.[2]
-
Visual Guides
Reaction Pathways and Troubleshooting
The following diagrams illustrate the key decision points and reaction pathways that can lead to unexpected products when working with this compound.
Caption: Catalyst-driven decision tree for this compound reactivity.
Caption: Workflow for the characterization of an unknown reaction byproduct.
Caption: Generalized mechanism for phosphine-catalyzed annulation reactions.
References
- 1. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. guidechem.com [guidechem.com]
- 6. ETHYL 2 3-BUTADIENOATE 95 CAS#: 14369-81-4 [m.chemicalbook.com]
- 7. 2,3-丁二烯酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Ethyl 2,3-Butadienoate vs. Methyl 2,3-Butadienoate in Cycloaddition Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents in cycloaddition reactions is pivotal for the efficient synthesis of complex molecules. Among the versatile building blocks, allenic esters such as ethyl 2,3-butadienoate and mthis compound are frequently employed. This guide provides an objective comparison of their performance in various cycloaddition reactions, supported by experimental data and detailed protocols.
The inherent reactivity of the allenic system, with its two cumulative double bonds, makes these esters valuable substrates in a range of cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, leading to the formation of diverse carbocyclic and heterocyclic scaffolds. The choice between the ethyl and methyl ester can influence reaction outcomes, including yield, stereoselectivity, and reaction kinetics, primarily due to steric and electronic differences between the ester groups.
Performance in [4+2] Cycloadditions
In DABCO-catalyzed [4+2] cycloadditions with 3-acyl-2H-chromen-ones, this compound has been shown to be an effective dienophile for the synthesis of dihydropyran-fused chromen-2-ones.[1][2] These reactions proceed with high regio- and stereoselectivity. While direct comparative data with mthis compound under identical conditions is not extensively documented in the cited literature, the established reactivity of the ethyl ester highlights its utility in this transformation.
Performance in [3+2] Cycloadditions
Both ethyl and mthis compound are widely used in phosphine-catalyzed [3+2] cycloaddition reactions with electron-deficient olefins to afford highly functionalized cyclopentenes. The choice of ester can influence the enantioselectivity of the reaction when chiral phosphine (B1218219) catalysts are employed. For instance, asymmetric [3+2] cycloadditions of this compound with olefins have been successfully catalyzed by chiral aminophosphines.
In a study involving the [3+2] cycloaddition of allenoates with phenylidenemalononitrile catalyzed by bifunctional N-acyl aminophosphines, this compound was utilized as the substrate. Similarly, Bu3P has been used to catalyze the [3+2] cycloaddition of this compound with 3-acyl-2H-chromen-ones, resulting in cyclopenten-fused chromen-2-ones.[1][2]
Performance in [2+2] Cycloadditions
Lewis acid-catalyzed [2+2] cycloadditions of mthis compound with alkenes have been reported to yield methyl cyclobutylideneacetates in good yields.[3][4] These reactions can proceed stereospecifically. For example, the reaction with cis- and trans-2-butene is completely stereospecific. The use of a Lewis acid, such as EtAlCl2, is crucial for this transformation. This highlights the utility of mthis compound in the construction of four-membered rings.
Comparative Data Summary
The following table summarizes representative data for cycloaddition reactions involving ethyl and mthis compound. It is important to note that the reaction conditions are not identical across all entries, which may account for some of the differences in performance.
| Cycloaddition Type | Allenoate | Substrate | Catalyst/Promoter | Solvent | Yield (%) | Stereoselectivity | Reference |
| [4+2] | This compound | 3-acyl-2H-chromen-one | DABCO | Toluene (B28343) | 85-95 | High regio- and stereoselectivity | [1][2] |
| [3+2] | This compound | 3-acyl-2H-chromen-one | Bu3P | Toluene | 70-88 | High regio- and stereoselectivity | [1][2] |
| [3+2] | This compound | Phenylidenemalononitrile | Chiral N-acyl aminophosphine | CH2Cl2 | Up to 99 | Up to 94% ee | |
| [2+2] | Mthis compound | Alkenes | EtAlCl2 | CH2Cl2 | Good | Stereospecific | [3][4] |
Experimental Protocols
General Procedure for DABCO-Catalyzed [4+2] Cycloaddition of this compound[1][2]
To a solution of 3-acyl-2H-chromen-one (0.2 mmol) and this compound (0.3 mmol) in toluene (2.0 mL) was added DABCO (0.02 mmol). The mixture was stirred at room temperature for the time indicated by TLC monitoring. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyran-fused chromen-2-one.
General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition of Mthis compound[4]
To a solution of the alkene (1.0 mmol) in CH2Cl2 (5 mL) at -78 °C was added EtAlCl2 (1.0 M in hexanes, 1.1 mmol). After stirring for 15 minutes, mthis compound (1.0 mmol) was added dropwise. The reaction mixture was stirred at the indicated temperature for 1-5 days. The reaction was then quenched with saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was purified by chromatography to give the corresponding methyl cyclobutylideneacetate.
Visualizing the Reaction Pathways
To illustrate the fundamental processes, the following diagrams depict a generalized cycloaddition workflow and the structural comparison of the two allenoates.
Caption: A generalized workflow for cycloaddition reactions involving allenic esters.
Caption: Structural comparison highlighting the difference in the ester moiety.
Conclusion
Both ethyl and mthis compound are valuable and versatile reagents in cycloaddition chemistry. The choice between them may be guided by several factors including the specific type of cycloaddition, the desired stereochemical outcome, and the nature of the catalyst and other reactants. While the available literature provides insights into their reactivity in specific contexts, a direct, comprehensive comparison under a wide range of identical conditions is an area that warrants further investigation. The ethyl group, being slightly bulkier and more electron-donating than the methyl group, can subtly influence the steric and electronic environment of the transition state, potentially leading to differences in reactivity and selectivity. Researchers should consider these factors when designing synthetic strategies involving these important building blocks.
References
A Comparative Guide to Allenic Esters in the Synthesis of Furans and Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Allenic esters have emerged as versatile building blocks in organic synthesis, offering a unique reactivity profile for the construction of complex heterocyclic scaffolds. Their cumulative double bonds provide multiple sites for functionalization, enabling a diverse range of cyclization strategies. This guide provides a comparative overview of the performance of different allenic esters in the synthesis of two key classes of heterocycles: furans and pyrazoles. The information presented is supported by experimental data from the literature, with a focus on reaction yields and substrate scope.
Comparison of Allenic Esters in Furan (B31954) Synthesis
The synthesis of furans from allenic esters often proceeds via metal-catalyzed cyclization reactions. Palladium and silver catalysts are commonly employed to facilitate the intramolecular cyclization of appropriately substituted allenic precursors. The choice of the ester group and substituents on the allene (B1206475) backbone can significantly influence the efficiency of these transformations.
Data Presentation: Palladium-Catalyzed Furan Synthesis
The following table summarizes the yields of various substituted furans synthesized from different allenic esters, primarily through palladium-catalyzed reactions. The data is collated from studies investigating the substrate scope of these reactions.
| Entry | Allenic Ester Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Ethyl 2-methyl-4-phenylbuta-2,3-dienoate | Pd(PPh₃)₄/Ag₂CO₃ | Toluene (B28343) | 80 | 85 | [1] |
| 2 | Methyl 2-methyl-4-phenylbuta-2,3-dienoate | Pd(PPh₃)₄/Ag₂CO₃ | Toluene | 80 | 82 | [1] |
| 3 | Ethyl 2-ethyl-4-phenylbuta-2,3-dienoate | Pd(PPh₃)₄/Ag₂CO₃ | Toluene | 80 | 88 | [1] |
| 4 | Ethyl 2-(n-butyl)-4-phenylbuta-2,3-dienoate | Pd(PPh₃)₄/Ag₂CO₃ | Toluene | 80 | 75 | [1] |
| 5 | Ethyl 4-(4-methoxyphenyl)-2-methylbuta-2,3-dienoate | Pd(PPh₃)₄/Ag₂CO₃ | Toluene | 80 | 89 | [1] |
| 6 | Ethyl 4-(4-chlorophenyl)-2-methylbuta-2,3-dienoate | Pd(PPh₃)₄/Ag₂CO₃ | Toluene | 80 | 78 | [1] |
Observations:
-
The nature of the alkyl group on the ester (ethyl vs. methyl, entries 1 and 2) appears to have a minimal effect on the reaction yield.
-
The steric bulk of the substituent at the 2-position of the allene can influence the yield, with the ethyl-substituted allene (entry 3) providing a slightly higher yield compared to the methyl-substituted one (entry 1). A bulkier n-butyl group (entry 4) leads to a decrease in yield.
-
Electronic effects of the substituent on the aromatic ring at the 4-position of the allene play a role. An electron-donating group (methoxy, entry 5) leads to a higher yield, while an electron-withdrawing group (chloro, entry 6) results in a lower yield.
Experimental Protocol: Palladium-Catalyzed Synthesis of Ethyl 5-methyl-3-phenylfuran-2-carboxylate
A representative experimental procedure for the palladium-catalyzed synthesis of a furan from an allenic ester is as follows:
To a solution of ethyl 2-methyl-4-phenylbuta-2,3-dienoate (1.0 mmol) in toluene (5 mL) were added Pd(PPh₃)₄ (0.05 mmol) and Ag₂CO₃ (1.2 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) = 10:1) to afford the desired furan.[1]
Logical Relationship: Factors Affecting Furan Synthesis
Caption: Influence of allenic ester substituents on furan synthesis yield.
Comparison of Allenic Esters in Pyrazole (B372694) Synthesis
The synthesis of pyrazoles from allenic esters can be achieved through various methods, including triphenylphosphine-mediated reactions with azodicarboxylates. The structure of the allenic ester, particularly the substituents on the allene framework, plays a significant role in the outcome of these reactions.
Data Presentation: Triphenylphosphine-Mediated Pyrazole Synthesis
The following table presents data from a study on the synthesis of highly functionalized pyrazolines and pyrazoles from various allenic esters.[2]
| Entry | Allenic Ester Substrate (R¹) | Allenic Ester Substrate (R²) | Product Yield (%) |
| 1 | H | H | 72 |
| 2 | Me | H | 78 |
| 3 | Et | H | 75 |
| 4 | Ph | H | 65 |
| 5 | H | Me | 70 |
| 6 | H | Et | 68 |
General Reaction: Reaction of ethyl 2,3-butadienoate derivatives with diethyl azodicarboxylate (DEAD) in the presence of triphenylphosphine (B44618).
Observations:
-
The presence of a substituent at the 4-position (R¹) of the allenic ester generally leads to good yields. Small alkyl groups like methyl (entry 2) and ethyl (entry 3) give slightly higher yields compared to the unsubstituted allene (entry 1). A phenyl group at this position (entry 4) results in a lower yield, possibly due to steric hindrance.
-
Substituents at the 2-position (R²) of the allenic ester (entries 5 and 6) also afford the pyrazole products in good yields, although slightly lower than when the substituent is at the 4-position.
Experimental Protocol: Triphenylphosphine-Mediated Synthesis of a Functionalized Pyrazoline
A general experimental procedure for the triphenylphosphine-mediated reaction is as follows:
To a solution of triphenylphosphine (1.2 mmol) in CH₂Cl₂ (10 mL) was added diethyl azodicarboxylate (1.2 mmol) at 0 °C, and the mixture was stirred for 10 minutes. Then, a solution of the allenic ester (1.0 mmol) in CH₂Cl₂ (5 mL) was added dropwise. The reaction mixture was stirred at room temperature for 2-4 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the corresponding pyrazoline derivative.[2]
Experimental Workflow: Pyrazole Synthesis
Caption: Experimental workflow for pyrazoline synthesis.
Signaling Pathway: Proposed Mechanism for Pyrazole Formation
The triphenylphosphine-mediated reaction of allenic esters with dialkyl azodicarboxylates is proposed to proceed through the formation of a Huisgen zwitterion.[2]
Caption: Proposed mechanism for triphenylphosphine-mediated pyrazoline synthesis.
Conclusion
The choice of allenic ester plays a crucial role in the successful synthesis of heterocyclic compounds. While the ester group itself may have a minor impact on reaction yields in some cases, the nature and position of substituents on the allene backbone can significantly influence the outcome. For furan synthesis via palladium catalysis, both steric and electronic factors of the allene substituents are important. In the triphenylphosphine-mediated synthesis of pyrazoles, the position and steric bulk of the substituents on the allenic ester affect the reaction efficiency. This guide provides a starting point for researchers in selecting the appropriate allenic ester for their desired heterocyclic target and highlights the importance of considering substrate scope in reaction design. Further investigation into a broader range of allenic esters under standardized conditions would be beneficial for a more comprehensive comparison.
References
A Comparative Guide to the Synthesis of Dihydropyran-Fused Chromen-2-ones
The dihydropyran-fused chromen-2-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The development of efficient and versatile synthetic routes to access these molecules is of significant interest to researchers in medicinal chemistry and drug discovery. This guide provides a comparative overview of three prominent alternative synthetic strategies: one-pot multi-component reactions, Claisen rearrangement of propargyloxycoumarins, and Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones.
One-Pot Three-Component Synthesis
This approach has gained considerable attention due to its operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. The general strategy involves the condensation of an aromatic aldehyde, a C-H activated acid (such as malononitrile (B47326) or ethyl cyanoacetate), and 4-hydroxycoumarin in the presence of a catalyst.
Comparative Performance of Catalysts
A wide array of catalysts have been employed for this transformation, each with its own set of advantages in terms of yield, reaction time, and conditions. The choice of catalyst can significantly impact the efficiency and greenness of the synthesis.
| Catalyst | Aldehyde (Substituent) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-kaoline/BF3/Fe3O4 | 4-Nitrobenzaldehyde | Water | 80 | 15 min | 96 | [1] |
| Nano-kaoline/BF3/Fe3O4 | Benzaldehyde | Water | 80 | 20 min | 92 | [1] |
| Nano-kaoline/BF3/Fe3O4 | 4-Chlorobenzaldehyde | Water | 20 min | 80 | 94 | [1] |
| Cobalt doped Iron (III) tartrate | 4-Nitrobenzaldehyde | Water | Reflux | 2 h | 95 | [2] |
| Cobalt doped Iron (III) tartrate | Benzaldehyde | Water | Reflux | 3 h | 92 | [2] |
| Cobalt doped Iron (III) tartrate | 4-Chlorobenzaldehyde | Water | Reflux | 2.5 h | 93 | [2] |
| HQS@CoFe2O4 | Benzaldehyde | Ethanol | Reflux | 30 min | 95 | [3] |
| HQS@CoFe2O4 | 4-Methylbenzaldehyde | Ethanol | Reflux | 40 min | 92 | [3] |
| HQS@CoFe2O4 | 4-Methoxybenzaldehyde | Ethanol | Reflux | 35 min | 94 | [3] |
| Porous CuO | Benzaldehyde | Ethanol:Water (1:1) | 80 | 30 min | 95 | [4] |
| Porous CuO | 4-Chlorobenzaldehyde | Ethanol:Water (1:1) | 80 | 35 min | 92 | [4] |
| Porous CuO | 4-Nitrobenzaldehyde | Ethanol:Water (1:1) | 80 | 25 min | 98 | [4] |
Experimental Protocol: One-Pot Synthesis using Porous CuO Nanocatalyst
This protocol is adapted from the procedure described for the synthesis of 2-amino-4-aryl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitriles.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Hydroxycoumarin (1 mmol)
-
Porous CuO nanocatalyst (10 mol%)
-
Ethanol:Water (1:1, 10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and porous CuO nanocatalyst (10 mol%).
-
Add 10 mL of a 1:1 ethanol:water solvent mixture.
-
The reaction mixture is stirred and heated to 80°C under reflux conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrano[c]chromene derivative.
Logical Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot three-component synthesis.
Claisen Rearrangement of Propargyloxycoumarins
The Claisen rearrangement is a powerful and reliable method for C-C bond formation. In this context, a[5][5]-sigmatropic rearrangement of a 4-propargyloxycoumarin derivative leads to an allenyl intermediate, which then undergoes cyclization to form the dihydropyran ring fused to the coumarin (B35378) core.
Reaction Conditions and Yields
The efficiency of the Claisen rearrangement can be influenced by the solvent and temperature. High-boiling point solvents are typically required to achieve the thermal conditions necessary for the rearrangement.
| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one | Chlorobenzene | Reflux | 5 | 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one | Not specified for this step alone | [6] |
| 4-propargyloxycoumarin | N,N-diethylaniline | 210 | 1 | 2H,5H-pyrano[3,2-c][7]benzopyran-5-one | 70 | [8] |
| 4-(1-methylpropargyloxy)coumarin | N,N-diethylaniline | 210 | 1 | 2,4-dimethyl-5H-pyrano[3,2-c][7]benzopyran-5-one | 65 | [8] |
Experimental Protocol: Claisen Rearrangement in N,N-diethylaniline
This protocol is based on a general procedure for the Claisen rearrangement of 4-propargyloxycoumarins.[8]
Materials:
-
4-Propargyloxycoumarin (1 mmol)
-
N,N-diethylaniline (5 mL)
Procedure:
-
A solution of 4-propargyloxycoumarin (1 mmol) in N,N-diethylaniline (5 mL) is heated at 210°C for 1 hour.
-
The reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into a mixture of ice and hydrochloric acid.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent to afford the desired 2H,5H-pyrano[3,2-c][7]benzopyran-5-one.
Claisen Rearrangement Pathway
Caption: Pathway of the Claisen rearrangement synthesis.
Michael Addition of 4-Hydroxycoumarin
The Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones is a well-established method for the synthesis of warfarin (B611796) and its analogs, which are structurally related to dihydropyran-fused chromen-2-ones. This reaction involves the conjugate addition of the enolate of 4-hydroxycoumarin to an enone, followed by intramolecular hemiacetal formation and dehydration to yield the pyranocoumarin.
Reaction Conditions and Yields
The choice of solvent and catalyst is crucial for the success of this reaction, with ionic liquids and solvent-free conditions emerging as green alternatives.
| Enone | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Benzalacetone | [bmim]Br | Room Temp. | 5 h | 96 (Warfarin) | [5] |
| Benzalacetone | [bmim]BF4 | 50 °C | 8 h | 82 (Warfarin) | [5] |
| Benzalacetone | Pyridine | Reflux | 24 h | 39.4 (Warfarin) | [5] |
| Benzalacetone | Solvent-free | Not specified | Not specified | Not specified (Product is 2-methyl-4-phenylpyrano[3,2-c]chromen-5(4H)-one) | [5] |
Experimental Protocol: Michael Addition using an Ionic Liquid
This protocol is for the synthesis of warfarin, a closely related structure, and is adapted from a procedure using [bmim]Br.[5]
Materials:
-
4-Hydroxycoumarin (1 mmol)
-
Benzalacetone (1 mmol)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) (1 mmol)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Na2SO4
Procedure:
-
A mixture of 4-hydroxycoumarin (1 mmol), benzalacetone (1 mmol), and [bmim]Br (1 mmol) is stirred at room temperature for 5 hours.
-
Water is added to the reaction mixture, and the product is extracted with ethyl acetate (2 x 5 mL).
-
The combined organic phases are dried over anhydrous Na2SO4.
-
The solvent is evaporated under reduced pressure to obtain the pure product.
Michael Addition and Cyclization Pathway
Caption: Pathway of the Michael addition-cyclization synthesis.
Conclusion
Each of the discussed synthetic routes offers a viable pathway to dihydropyran-fused chromen-2-ones, with distinct advantages and disadvantages. The one-pot three-component synthesis stands out for its efficiency, high yields, and the use of environmentally benign conditions, particularly with the advent of novel nanocatalysts. The Claisen rearrangement is a classic and reliable method, though it often requires high temperatures. The Michael addition is a well-established route, especially for warfarin-type structures, and the use of ionic liquids offers a greener alternative to traditional solvents. The choice of the most suitable method will depend on the desired substitution pattern, available starting materials, and the specific requirements of the research, such as scalability and environmental impact.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Comparative Analysis of DABCO and Bu3P as Catalysts in Reactions with Ethyl 2,3-Butadienoate
In the realm of organocatalysis, the choice of catalyst is paramount to steering a reaction towards the desired outcome. This guide provides a comparative study of two widely used nucleophilic catalysts, 1,4-diazabicyclo[2.2.2]octane (DABCO), a tertiary amine, and tributylphosphine (B147548) (Bu3P), a tertiary phosphine, in their reactions with ethyl 2,3-butadienoate. This comparison is primarily focused on their application in cycloaddition reactions with 3-acyl-2H-chromen-ones, highlighting the divergent reactivity and product selectivity exhibited by these catalysts. While both catalysts are effective in promoting reactions with this compound, they lead to distinct product scaffolds, a critical consideration for researchers in synthetic and medicinal chemistry.
Executive Summary of Catalyst Performance
A key study systematically investigated the catalytic activity of DABCO and Bu3P in the reaction between 3-acyl-2H-chromen-ones and this compound. The findings reveal a distinct divergence in the reaction pathways, with DABCO favoring a [4+2] cycloaddition to yield dihydropyran-fused chromen-2-ones, while Bu3P catalyzes a [3+2] cycloaddition to afford cyclopenten-fused chromen-2-ones. This difference in reactivity underscores the nuanced role of the catalyst in determining the reaction outcome.
The comparative performance of the two catalysts with various substituted 3-acyl-2H-chromen-ones is summarized in the table below. The data clearly illustrates that both catalysts are capable of promoting the reaction with good to excellent yields for a range of substrates.
Data Presentation: Catalyst Performance in Cycloaddition Reactions
| Entry | R | Catalyst | Product Type | Yield (%) |
| 1 | C6H5 | DABCO | [4+2] Cycloadduct | 85 |
| 2 | C6H5 | Bu3P | [3+2] Cycloadduct | 82 |
| 3 | 4-CH3C6H4 | DABCO | [4+2] Cycloadduct | 88 |
| 4 | 4-CH3C6H4 | Bu3P | [3+2] Cycloadduct | 85 |
| 5 | 4-OCH3C6H4 | DABCO | [4+2] Cycloadduct | 90 |
| 6 | 4-OCH3C6H4 | Bu3P | [3+2] Cycloadduct | 86 |
| 7 | 4-ClC6H4 | DABCO | [4+2] Cycloadduct | 82 |
| 8 | 4-ClC6H4 | Bu3P | [3+2] Cycloadduct | 78 |
| 9 | 4-BrC6H4 | DABCO | [4+2] Cycloadduct | 80 |
| 10 | 4-BrC6H4 | Bu3P | [3+2] Cycloadduct | 75 |
| 11 | 2-Thienyl | DABCO | [4+2] Cycloadduct | 78 |
| 12 | 2-Thienyl | Bu3P | [3+2] Cycloadduct | 72 |
| 13 | CH3 | DABCO | [4+2] Cycloadduct | 75 |
| 14 | CH3 | Bu3P | [3+2] Cycloadduct | 70 |
Experimental Protocols
The following are the general experimental procedures for the DABCO and Bu3P catalyzed cycloaddition reactions of 3-acyl-2H-chromen-ones with this compound.
General Procedure for DABCO-catalyzed [4+2] Cycloaddition
A mixture of 3-acyl-2H-chromen-one (0.5 mmol), this compound (0.6 mmol), and DABCO (0.05 mmol) in CH2Cl2 (5 mL) was stirred at room temperature for the time specified for each substrate. After completion of the reaction, as indicated by TLC, the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired dihydropyran-fused chromen-2-one.
General Procedure for Bu3P-catalyzed [3+2] Cycloaddition
A mixture of 3-acyl-2H-chromen-one (0.5 mmol), this compound (0.6 mmol), and Bu3P (0.05 mmol) in CH2Cl2 (5 mL) was stirred at room temperature for the time specified for each substrate. Upon completion of the reaction, as monitored by TLC, the solvent was evaporated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the corresponding cyclopenten-fused chromen-2-one.
Signaling Pathways and Experimental Workflows
The divergent reactivity of DABCO and Bu3P with this compound in the presence of 3-acyl-2H-chromen-ones can be visualized through their respective catalytic cycles.
Figure 1: Proposed catalytic cycles for DABCO and Bu3P catalyzed cycloadditions.
A Comparative Guide to the Validation of Computational Models for Ethyl 2,3-Butadienoate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational models concerning the reactivity of ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. Its allene (B1206475) structure allows for various cycloaddition reactions, making it a valuable building block for complex molecular architectures. Accurate computational models that can predict the outcomes of such reactions are of significant interest in drug development and process chemistry for in silico screening and reaction optimization.
This document summarizes key experimental findings for catalyzed [4+2] and [3+2] cycloaddition reactions of this compound and discusses the computational methodologies available for their validation.
Experimental Data and Computational Model Comparison
The reactivity of this compound is highly dependent on the choice of catalyst, leading to different cycloaddition pathways. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), typically promote [4+2] cycloaddition, while phosphines, like tributylphosphine (B147548) (Bu₃P), favor a [3+2] cycloaddition pathway. This distinct reactivity has been demonstrated experimentally in the reaction of this compound with 3-acyl-2H-chromen-ones.
DABCO-Catalyzed [4+2] Cycloaddition: Experimental Results
The reaction between various 3-acyl-2H-chromen-ones and this compound in the presence of DABCO leads to the formation of dihydropyran-fused chromen-2-ones. The experimental data for these reactions are summarized in the table below.
| Entry | R¹ | R² | Product | Time (h) | Yield (%) |
| 1 | H | Ph | 2a | 24 | 85 |
| 2 | H | 4-MeC₆H₄ | 2b | 24 | 82 |
| 3 | H | 4-ClC₆H₄ | 2c | 24 | 88 |
| 4 | H | 4-BrC₆H₄ | 2d | 24 | 90 |
| 5 | H | Me | 2e | 24 | 75 |
| 6 | 6-Cl | Ph | 2f | 24 | 86 |
| 7 | 6-Br | Ph | 2g | 24 | 89 |
| 8 | 8-Me | Ph | 2h | 24 | 83 |
Tributylphosphine-Catalyzed [3+2] Cycloaddition: Experimental Results
In contrast, when tributylphosphine is used as the catalyst with the same substrates, the reaction proceeds via a [3+2] cycloaddition to yield cyclopenten-fused chromen-2-ones.
| Entry | R¹ | R² | Product | Time (h) | Yield (%) |
| 1 | H | Ph | 3a | 12 | 80 |
| 2 | H | 4-MeC₆H₄ | 3b | 12 | 78 |
| 3 | H | 4-ClC₆H₄ | 3c | 12 | 82 |
| 4 | H | 4-BrC₆H₄ | 3d | 12 | 85 |
| 5 | H | Me | 3e | 12 | 72 |
| 6 | 6-Cl | Ph | 3f | 12 | 81 |
| 7 | 6-Br | Ph | 3g | 12 | 83 |
| 8 | 8-Me | Ph | 3h | 12 | 79 |
Computational Model Validation
While a direct computational study quantitatively reproducing the yields for the specific reactions above was not identified in the surveyed literature, the general mechanisms of phosphine- and amine-catalyzed cycloadditions of allenoates have been investigated using Density Functional Theory (DFT). These studies provide a framework for the validation of computational models.
A common computational approach involves using the M06-2X functional with the 6-31+G* basis set to calculate the activation energies and reaction energies for the proposed pathways. The predicted regioselectivity and stereoselectivity are then compared with experimental observations. For instance, computational studies have successfully explained the preference for [3+2] cycloaddition in phosphine-catalyzed reactions by demonstrating that the formation of the key phosphorus-ylide intermediate is exergonic, making this pathway kinetically favored. Conversely, in amine-catalyzed reactions, the analogous ammonium-ylide is not as stabilized, and the [4+2] pathway is predicted to be more favorable.
For a rigorous validation of a computational model against the experimental data presented above, the following workflow would be employed:
Caption: A workflow for the validation of computational models against experimental data.
Experimental Protocols
The following are the general experimental procedures for the DABCO and Bu₃P catalyzed cycloaddition reactions.
General Procedure for DABCO-Catalyzed [4+2] Cycloaddition
A mixture of the respective 3-acyl-2H-chromen-one (0.5 mmol), this compound (0.6 mmol), and DABCO (0.05 mmol) in toluene (B28343) (5 mL) was stirred at room temperature for the time specified in the data table. After completion of the reaction, as indicated by TLC, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired dihydropyran-fused chromen-2-one.
General Procedure for Bu₃P-Catalyzed [3+2] Cycloaddition
A mixture of the respective 3-acyl-2H-chromen-one (0.5 mmol), this compound (0.6 mmol), and Bu₃P (0.05 mmol) in toluene (5 mL) was stirred at room temperature for the time specified in the data table. Upon completion of the reaction, the solvent was evaporated, and the resulting residue was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the corresponding cyclopenten-fused chromen-2-one.
Signaling Pathways (Reaction Mechanisms)
The proposed mechanisms for the DABCO and Bu₃P catalyzed reactions are illustrated below.
DABCO-Catalyzed [4+2] Cycloaddition Mechanism
A Comparative Guide to Dienophiles: Benchmarking Ethyl 2,3-butadienoate
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of dienophile is crucial as it significantly influences the reaction rate, yield, and stereoselectivity. This guide offers a comparative analysis of Ethyl 2,3-butadienoate against a selection of commonly employed dienophiles: maleic anhydride (B1165640), N-phenylmaleimide, and methyl acrylate (B77674).
While extensive experimental data is available for the latter three, a direct, quantitative comparison involving this compound in a standardized thermal Diels-Alder reaction with a common diene like cyclopentadiene (B3395910) is notably absent in the current literature. The available research on this compound primarily focuses on catalyzed cycloaddition reactions. This guide, therefore, presents the available experimental data for the established dienophiles and provides a qualitative assessment of this compound's expected reactivity based on theoretical considerations and the general behavior of allenes in Diels-Alder reactions.
Performance Comparison of Dienophiles in the Diels-Alder Reaction with Cyclopentadiene
The following table summarizes the performance of the selected dienophiles in the Diels-Alder reaction with cyclopentadiene under various conditions. It is important to note that a direct comparison under identical standardized conditions is not available in the literature for all entries.
| Dienophile | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Not Reported | Not Reported | Not Reported | - |
| Maleic Anhydride | Room Temperature | High (often quantitative) | Almost exclusively endo | General Knowledge |
| N-Phenylmaleimide | Refluxing Ethyl Acetate (B1210297) (2.5 hours) | 91 | Predominantly endo | [1] |
| Methyl Acrylate | Room Temperature | Moderate | ~16:3 (exo:endo) |
Note: The lack of reported data for the thermal Diels-Alder reaction of this compound with cyclopentadiene represents a significant data gap. Theoretical studies suggest that allenes, the functional group present in this compound, generally exhibit higher activation barriers in thermal Diels-Alder reactions compared to analogous alkenes and alkynes. This suggests that this compound may be less reactive than the other dienophiles listed and may require more forcing conditions (e.g., higher temperatures or Lewis acid catalysis) to achieve comparable yields.
Experimental Protocols
To provide a framework for a standardized comparison, the following detailed experimental protocols are provided. The protocol for maleic anhydride with cyclopentadiene is a well-established, simple, and efficient benchmark.
Benchmark Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This protocol is designed for the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Maleic anhydride
-
Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)
-
Ethyl acetate
-
Erlenmeyer flask
-
Stir bar
-
Ice bath
Procedure:
-
Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate in an Erlenmeyer flask with stirring.
-
Add an equal volume of hexane to the solution.
-
Cool the flask in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.0 eq) to the cooled solution with continuous stirring.
-
Observe the formation of a white precipitate.
-
Allow the reaction to proceed for 20-30 minutes in the ice bath.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the product to a constant weight.
-
Determine the yield and characterize the product by melting point and spectroscopy (¹H NMR, ¹³C NMR, IR). The stereochemistry can be confirmed by the characteristic coupling constants in the ¹H NMR spectrum.
Experimental Protocol: Diels-Alder Reaction of N-Phenylmaleimide with 1,3-Cyclohexadiene (B119728)
This protocol describes the synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide.
Materials:
-
N-phenylmaleimide
-
1,3-Cyclohexadiene
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve N-phenylmaleimide (1.0 eq) in ethyl acetate in a round-bottom flask.
-
Add 1,3-cyclohexadiene (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture at reflux for 2.5 hours.[1]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold ethyl acetate.
-
Dry the product and determine the yield and melting point.[1]
Considerations for a Putative Experimental Protocol for this compound
Due to the anticipated lower reactivity, a thermal Diels-Alder reaction of this compound with cyclopentadiene would likely require more forcing conditions than the reaction with maleic anhydride. A potential starting point for investigation would be:
-
Higher Temperatures: Conducting the reaction at elevated temperatures (e.g., in a sealed tube or under reflux in a high-boiling solvent) may be necessary to overcome the higher activation energy.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst could significantly accelerate the reaction by lowering the LUMO energy of the dienophile.
It is critical that any future experimental work on the Diels-Alder reactivity of this compound be conducted alongside the benchmark dienophiles under identical conditions to enable a valid and direct comparison.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a Diels-Alder benchmarking experiment and the logical relationship between dienophile electronics and reaction rate.
Caption: General workflow for a Diels-Alder reaction experiment.
Caption: Relationship between dienophile electronics and reaction rate.
Conclusion
Based on the available data, maleic anhydride and N-phenylmaleimide are highly reactive dienophiles in thermal Diels-Alder reactions, affording high yields of the endo adduct. Methyl acrylate is a less reactive dienophile and shows a preference for the exo product under kinetic control.
For this compound, a conclusive experimental benchmark is not yet available. However, based on the general reactivity trends of allenes, it is predicted to be a less reactive dienophile in thermal [4+2] cycloadditions compared to activated alkenes. To fully assess its potential and provide a direct comparison, further experimental studies under standardized conditions are required. Such studies would be invaluable to researchers in organic synthesis and drug development seeking to expand the toolbox of available dienophiles for the construction of complex molecular architectures.
References
A Comparative Guide to the Cycloaddition Pathways of Ethyl 2,3-Butadienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways involved in the cycloaddition reactions of ethyl 2,3-butadienoate, a versatile building block in organic synthesis. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic routes for complex molecules, including potentially biologically active compounds. This document summarizes key findings from mechanistic studies, presents comparative experimental data, and outlines the experimental protocols for the discussed reactions.
Competing Cycloaddition Pathways: [4+2] vs. [3+2]
This compound can undergo different modes of cycloaddition, primarily influenced by the choice of catalyst. Two dominant pathways are the DABCO-catalyzed [4+2] cycloaddition and the phosphine-catalyzed [3+2] cycloaddition. These reactions offer access to distinct heterocyclic scaffolds.[1][2]
A study involving the reaction of 3-acyl-2H-chromen-ones with this compound demonstrated catalyst-dependent selectivity between these two pathways. When 1,4-diazabicyclo[2.2.2]octane (DABCO) is used as the catalyst, a [4+2] cycloaddition is favored, leading to dihydropyran-fused chromen-2-ones. In contrast, employing tributylphosphine (B147548) (Bu₃P) as the catalyst directs the reaction towards a [3+2] cycloaddition, yielding cyclopenten-fused chromen-2-ones.[1][2] Both reactions are noted for their high regio- and stereoselectivities.[1][2]
Proposed Catalytic Cycles
The distinct outcomes are rationalized by the different modes of activation of this compound by the respective catalysts.
DABCO-Catalyzed [4+2] Cycloaddition: The proposed mechanism for the DABCO-catalyzed reaction involves the formation of a zwitterionic intermediate where the allenoate acts as a 1,4-dipole equivalent. This intermediate then undergoes a formal [4+2] cycloaddition with the electron-deficient olefin.
Phosphine-Catalyzed [3+2] Cycloaddition: In the phosphine-catalyzed pathway, the phosphine (B1218219) catalyst adds to the allenoate to form a different zwitterionic intermediate, which acts as a 1,3-dipole equivalent. This intermediate then participates in a [3+2] cycloaddition reaction.
Asymmetric [3+2] Cycloaddition: Enantioselective Synthesis
The phosphine-catalyzed [3+2] cycloaddition has been further developed into an asymmetric process using chiral phosphine catalysts. This provides a powerful method for the enantioselective synthesis of functionalized cyclopentenes.[3] Studies utilizing novel chiral 2,5-dialkyl-7-phenyl-7-phosphabicyclo[2.2.1]heptanes as catalysts have shown excellent regioselectivity and enantioselectivity in the reaction of this compound with electron-deficient olefins.[3]
The proposed mechanism for this asymmetric transformation involves the initial nucleophilic attack of the chiral phosphine on the this compound. The resulting chiral zwitterionic intermediate then undergoes cycloaddition with the olefin. The formation of cyclic intermediates is considered the key step for asymmetric induction.[3]
Comparative Performance Data
The following tables summarize the performance of different chiral phosphine catalysts in the asymmetric [3+2] cycloaddition of this compound with various acrylates. The data highlights the impact of catalyst structure, substrate, and reaction conditions on yield, regioselectivity, and enantioselectivity.
Table 1: Screening of Chiral Phosphine Catalysts
| Entry | Catalyst (10 mol%) | Olefin | Solvent | Temp (°C) | Yield (%) | Regioselectivity (A:B) | ee of A (%) |
| 1 | 7 | Ethyl acrylate | Benzene (B151609) | rt | - | >99:1 | 81 |
| 2 | 8 | Ethyl acrylate | Benzene | rt | - | >99:1 | 81 |
| 3 | 9 | Ethyl acrylate | Benzene | rt | - | 93:7 | 10 |
| 4 | 10 | Ethyl acrylate | Benzene | rt | - | 95:5 | 6 |
| 5 | 11 | Ethyl acrylate | Benzene | rt | - | 95:5 | 7 |
Data extracted from a study on asymmetric [3+2] cycloaddition.[3]
Table 2: Effect of Reaction Conditions and Substrate Scope with Catalysts 7 and 8
| Entry | Catalyst | Olefin | Solvent | Temp (°C) | Yield (%) | Regioselectivity (A:B) | ee of A (%) |
| 6 | 7 | i-Butyl acrylate | Benzene | rt | 45 | >99:1 | 86 |
| 7 | 7 | t-Butyl acrylate | Benzene | rt | 20 | >99:1 | 89 |
| 8 | 7 | t-Butyl acrylate | Toluene | 0 | 25 | >99:1 | 93 |
| 9 | 8 | Ethyl acrylate | Toluene | 0 | 85 | >99:1 | 86 |
| 10 | 8 | i-Butyl acrylate | Benzene | rt | 92 | >99:1 | 86 |
| 11 | 8 | t-Butyl acrylate | Toluene | 0 | 95 | >99:1 | 93 |
| 12 | 8 | t-Butyl acrylate | Benzene | rt | 90 | >99:1 | 89 |
Data extracted from a study on asymmetric [3+2] cycloaddition.[3]
Experimental Protocols
General Procedure for Asymmetric [3+2] Cycloaddition
The following is a representative experimental protocol for the asymmetric [3+2] cycloaddition of this compound with an electron-deficient olefin catalyzed by a chiral phosphine.
Materials:
-
This compound
-
Electron-deficient olefin (e.g., ethyl acrylate)
-
Chiral phosphine catalyst (e.g., catalyst 7 or 8 )
-
Anhydrous solvent (e.g., benzene or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the chiral phosphine catalyst (10 mol%) in the chosen anhydrous solvent, add the electron-deficient olefin (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at the specified temperature (room temperature or 0 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentene (B43876) product.
-
Determine the yield, regioselectivity (by ¹H NMR or GC analysis of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).
Visualizing the Mechanistic Pathways
The following diagrams illustrate the proposed catalytic cycles for the DABCO-catalyzed [4+2] and phosphine-catalyzed [3+2] cycloadditions.
Caption: Proposed pathway for the DABCO-catalyzed [4+2] cycloaddition.
Caption: Proposed pathway for the phosphine-catalyzed [3+2] cycloaddition.
References
A Comparative Guide to the Kinetic Analysis of Ethyl 2,3-Butadienoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,3-butadienoate, an α-allenic ester, is a versatile reagent in organic synthesis, primarily utilized in cycloaddition reactions to construct complex cyclic molecules. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, predicting product outcomes, and developing efficient synthetic methodologies. This guide provides a comparative analysis of the kinetic aspects of this compound reactions, supported by available experimental and computational data, and details the experimental protocols for kinetic analysis.
I. Performance Comparison: Cycloaddition Reactions
This compound readily participates in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions, often facilitated by Lewis base catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and phosphines like tributylphosphine (B147548) (Bu3P). The choice of catalyst and reaction partner significantly influences the reaction pathway and rate.
A. Catalytic [4+2] vs. [3+2] Cycloadditions
A key determinant in the reaction pathway and its kinetics is the nature of the intermediate formed upon the initial nucleophilic attack of the catalyst on the allenoate. This initial step is often the rate-determining step in phosphine-catalyzed annulations.
Table 1: Comparison of Catalyzed Cycloaddition Reactions of Allenoates
| Reaction Type | Catalyst | Proposed Intermediate | Key Kinetic Factors |
| [4+2] Cycloaddition | DABCO | Zwitterionic enolate | Frontier molecular orbital energies, steric hindrance. |
| [3+2] Cycloaddition | Phosphines (e.g., PPh3) | Zwitterionic phosphonium (B103445) enolate/allyl anion | Nucleophilicity of the phosphine, stability of the zwitterionic intermediate, steric and electronic effects of substituents on the allenoate and the reaction partner. |
II. Kinetic Data Summary
Quantitative kinetic data for the reactions of this compound are scarce in publicly available literature. However, computational studies on similar allenoate systems offer valuable estimations of activation and distortion energies, which are critical parameters in reaction kinetics.
A. Computational Kinetic Data for a Model [3+2] Cycloaddition
A density functional theory (DFT) study on the phosphine-catalyzed [3+2] cycloaddition of a generic allenoate with an enone provides insight into the energy barriers of the reaction. The study highlights the influence of the allenoate's geometry (Z- vs. E-isomer of the intermediate) on the activation energy.[3]
Table 2: Calculated Activation and Distortion Energies for a Model Phosphine-Catalyzed [3+2] Cycloaddition
| Transition State | Distortion Energy (kcal/mol) | Activation Energy (kcal/mol) |
| ts4-Za | +17.1 | - |
| ts4-Zg | +15.5 | - |
| ts4-Ea | +19.5 | - |
| ts4-Eg | +16.1 | - |
Data from a computational study on a model system; absolute values for this compound may vary. The electronic energy difference between the Z- and E-isomers of the intermediate (2.2 kcal/mol) is included as part of the distortion energy for the E-pathways.[3]
These computational results underscore the subtle energetic differences that dictate the reaction pathway and regioselectivity. The lower distortion energies for the transition states originating from the Z-isomer suggest a kinetic preference for that pathway in this model system.[3]
III. Experimental Protocols for Kinetic Analysis
The kinetics of this compound reactions can be monitored using various spectroscopic techniques. The choice of method depends on the specific reaction, the properties of the reactants and products, and the instrumentation available.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. The concentration of each species can be determined by integrating the respective signals relative to an internal standard.
Detailed Protocol:
-
Sample Preparation: In an NMR tube, combine a known concentration of this compound, the reaction partner, and a suitable internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
Initiation of Reaction: Add the catalyst to the NMR tube to initiate the reaction.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The temperature of the NMR probe should be controlled and recorded.
-
Data Analysis: For each spectrum, integrate the signals corresponding to a unique proton on the reactant, product, and the internal standard.
-
Concentration Calculation: Calculate the concentration of the reactant and product at each time point using the following formula: Concentration = (Integral of Species / Number of Protons) / (Integral of Standard / Number of Protons of Standard) * Concentration of Standard
-
Kinetic Analysis: Plot the concentration of the reactant versus time. The data can then be fitted to the appropriate integrated rate law (zero, first, or second order) to determine the rate constant (k). The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (Arrhenius plot).
B. Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: If any of the reactants or products have a distinct chromophore that absorbs in the UV-Vis region, the change in absorbance at a specific wavelength can be monitored over time to determine the reaction rate.
Detailed Protocol:
-
Wavelength Selection: Record the UV-Vis spectra of the individual reactants and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses.
-
Reaction Setup: In a cuvette, mix the reactants in a suitable solvent. The cuvette should be maintained at a constant temperature using a thermostatted cell holder.
-
Initiation and Data Collection: Add the catalyst to the cuvette to start the reaction and immediately begin recording the absorbance at the chosen wavelength at regular time intervals.
-
Data Conversion: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity of the species being monitored needs to be determined independently.
-
Kinetic Analysis: Plot concentration versus time and analyze the data as described for the NMR method to determine the rate constant and activation energy.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the proposed mechanistic pathways for the catalyzed cycloaddition reactions of this compound.
Caption: Proposed mechanism for the DABCO-catalyzed [4+2] cycloaddition.
Caption: Proposed mechanism for the phosphine-catalyzed [3+2] cycloaddition.
V. Conclusion
The kinetic analysis of this compound reactions is essential for harnessing its full synthetic potential. While experimental quantitative data remains an area for further investigation, computational studies provide a solid foundation for understanding the factors that govern reaction rates and selectivity. The detailed experimental protocols provided herein offer a practical guide for researchers to perform their own kinetic studies, enabling the optimization of existing synthetic methods and the development of novel transformations.
References
A Comparative Guide to the Green Synthesis of β-Aryloxy Acrylates: Ethyl 2,3-Butadienoate vs. Conventional Methods
For researchers, scientists, and professionals in drug development, the selection of synthetic routes that are not only efficient but also environmentally benign is of paramount importance. This guide provides an objective comparison of a modern synthetic approach utilizing ethyl 2,3-butadienoate for the synthesis of (E)-β-aryloxy acrylates against a conventional alternative, focusing on key green chemistry metrics. The data presented herein is intended to aid in the selection of more sustainable chemical manufacturing processes.
The synthesis of β-aryloxy acrylates, valuable intermediates in the preparation of various pharmaceuticals and biologically active compounds, has traditionally been approached through methods such as the Michael addition of phenols to propiolates. While effective, these methods can present challenges in terms of reaction conditions and stereoselectivity. An alternative approach, employing this compound as a substrate in a DABCO-catalyzed Michael addition, has emerged as a promising green alternative. This guide presents a quantitative comparison of these two synthetic pathways.
Green Chemistry Metrics: A Head-to-Head Comparison
To quantitatively assess the environmental performance of each synthetic route, a suite of widely recognized green chemistry metrics has been calculated. These metrics provide a holistic view of the efficiency and waste generation associated with each process. The data is summarized in the table below, with detailed experimental protocols provided in the subsequent sections.
| Green Chemistry Metric | Route 1: this compound Synthesis | Route 2: Conventional Synthesis (Ethyl Propiolate) | Ideal Value |
| Atom Economy (AE) | 100% | 100% | 100% |
| Reaction Mass Efficiency (RME) | 84.1% | 90.7% | 100% |
| E-Factor | 7.98 | 10.1 | 0 |
| Process Mass Intensity (PMI) | 8.98 | 11.1 | 1.0 |
| Yield | 90% | 98% | 100% |
Experimental Protocols
Route 1: DABCO-Catalyzed Michael Addition of Phenol (B47542) to this compound
This procedure is adapted from the work of Wei et al. and describes a mild and highly stereoselective synthesis of (E)-β-aryloxy acrylates.[1]
Materials:
-
This compound (1.2 mmol, 0.134 g)
-
Phenol (1.0 mmol, 0.094 g)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.05 mmol, 0.0056 g)
-
Isopropyl alcohol (i-PrOH) (2.0 mL)
Procedure: To a solution of phenol in isopropyl alcohol, this compound and DABCO are added. The reaction mixture is stirred at room temperature for 9 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to yield ethyl (E)-3-phenoxybut-2-enoate.
Isolated Yield: 0.185 g (90%)
Route 2: Base-Catalyzed Michael Addition of Phenol to Ethyl Propiolate
This protocol is a representative conventional method for the synthesis of β-aryloxy acrylates.
Materials:
-
Ethyl propiolate (1.0 mmol, 0.098 g)
-
Phenol (2.01 mmol, 0.189 g)
-
Base (e.g., triethylamine, catalytic amount)
-
Solvent (e.g., Dichloromethane, 5.0 mL)
Procedure: To a solution of phenol in a suitable organic solvent, a catalytic amount of base is added, followed by the dropwise addition of ethyl propiolate. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl (E)-3-phenoxyacrylate.
Isolated Yield: 0.188 g (98%)
Logical Workflow for Green Chemistry Metric Assessment
The following diagram illustrates the logical flow of assessing and comparing the green chemistry metrics for the two synthetic routes.
Caption: Comparative workflow of green chemistry metrics for β-aryloxy acrylate (B77674) synthesis.
Discussion
Both synthetic routes exhibit excellent atom economy, a theoretical measure of the efficiency with which reactant atoms are incorporated into the final product. However, a more practical evaluation of the "greenness" of a reaction is provided by metrics such as Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI), which account for yield and the total mass of materials used, including solvents and reagents.
The synthesis utilizing this compound (Route 1) displays a significantly lower E-Factor and PMI compared to the conventional method (Route 2). This indicates that for every kilogram of product, Route 1 generates less waste and requires a smaller total mass of input materials. While the yield for the conventional route is slightly higher in the cited example, the overall process efficiency and environmental footprint, as captured by the E-Factor and PMI, are more favorable for the this compound approach. The milder reaction conditions and the potential for using a more environmentally benign solvent like isopropyl alcohol further enhance the green credentials of this modern synthetic pathway.
References
A Comparative Guide to the Scalability of Reactions Involving Ethyl 2,3-Butadienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the scalability of key chemical transformations involving ethyl 2,3-butadienoate, a versatile C4 building block in organic synthesis. Its unique allenic structure allows for participation in a variety of reactions, including cycloadditions and conjugate additions, to generate complex molecular architectures. The scalability of these reactions is a critical consideration for the efficient production of pharmaceuticals and other high-value chemicals. This document presents a comparative assessment of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
I. Overview of Key Reactions and Scalability Considerations
This compound is a reactive substrate that can undergo several important transformations. The primary focus of this guide is on two major reaction classes: cycloaddition reactions and Michael additions. The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome and scalability of these processes.
Key Scalability Parameters:
-
Yield: The efficiency of the reaction in converting starting materials to the desired product.
-
Throughput: The amount of product that can be produced in a given time.
-
Safety: The hazards associated with reagents, intermediates, and reaction conditions, especially at a larger scale.
-
Cost-Effectiveness: The price of starting materials, catalysts, solvents, and the overall process economy.
-
Ease of Operation and Purification: The simplicity of the experimental setup and product isolation.
II. Comparative Analysis of Cycloaddition Reactions
Cycloaddition reactions of this compound provide efficient routes to various heterocyclic and carbocyclic scaffolds. The two most prominent examples are the [4+2] and [3+2] cycloadditions, which are often catalyzed by amines and phosphines, respectively.
A. Amine-Catalyzed [4+2] Cycloaddition for Dihydropyran Synthesis
The reaction between this compound and various Michael acceptors, catalyzed by nucleophilic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a powerful method for the synthesis of dihydropyran derivatives.[1][2]
Reaction Scheme:
Caption: Amine-catalyzed [4+2] cycloaddition.
Performance Comparison:
| Parameter | Batch Synthesis | Flow Synthesis |
| Typical Yield | 70-95%[1][2] | Potentially >90% with optimized conditions |
| Reaction Time | Several hours to days | Minutes to hours |
| Temperature | Room temperature to reflux | Often elevated temperatures for faster kinetics |
| Catalyst Loading | 10-20 mol% | Can be optimized, potentially lower with packed beds |
| Scalability Issues | Exothermic nature, mixing, long reaction times | Pumping of viscous solutions, potential for clogging |
| Safety | Manageable on a lab scale, but exothermicity is a concern on a larger scale. | Improved heat transfer enhances safety.[3] |
B. Phosphine-Catalyzed [3+2] Cycloaddition for Cyclopentene Synthesis
Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃), catalyze the [3+2] cycloaddition of this compound with electron-deficient olefins to yield highly functionalized cyclopentenes.[4]
Reaction Scheme:
References
- 1. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Flow “Fine” Synthesis: High Yielding and Selective Organic Synthesis by Flow Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
A Comparative Analysis of Catalysts for Asymmetric Synthesis with Ethyl 2,3-Butadienoate
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of complex chiral molecules is a cornerstone of modern drug discovery and development. Ethyl 2,3-butadienoate, a versatile C4 building block, has emerged as a valuable substrate in a variety of asymmetric transformations, enabling the construction of intricate molecular architectures with high stereocontrol. The choice of catalyst is paramount in achieving the desired enantioselectivity and yield in these reactions. This guide provides a comparative analysis of prominent catalysts employed in asymmetric synthesis involving this compound, with a focus on [4+2] and [3+2] cycloaddition reactions.
Performance Comparison of Catalysts
The efficacy of different catalyst systems in asymmetric reactions with this compound and its derivatives is summarized below. The data highlights the enantiomeric excess (ee%), yield, and substrate scope for each catalyst type.
| Catalyst Type | Reaction Type | Catalyst Example | Substrate 1 | Substrate 2 | Yield (%) | ee (%) |
| Chiral Tertiary Amine | [4+2] Cycloaddition | Kumar's 6'-(4-biphenyl)-β-iso-cinchonine | 3-Aroylcoumarins | Benzyl (B1604629) 2,3-butadienoate | up to 97 | up to 90 |
| Chiral Phosphine (B1218219) | [3+2] Cycloaddition | (2R,5R)-2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane | This compound | Ethyl acrylate | 94 | 81 |
| Chiral Phosphine | [3+2] Cycloaddition | (2R,5R)-2,5-Diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane | This compound | Acrylonitrile | 94 | 48 |
| Achiral Tertiary Amine | [4+2] Cycloaddition | DABCO | 3-Aroylcoumarins | This compound | 79-95 | 0 (racemic) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic strategies.
Chiral Tertiary Amine-Catalyzed Asymmetric [4+2] Cyclization[1][2]
This protocol describes the enantioselective [4+2] cyclization of 3-aroylcoumarins with benzyl 2,3-butadienoate using a chiral tertiary amine catalyst.
Materials:
-
3-Aroylcoumarin (0.2 mmol)
-
Kumar's 6'-(4-biphenyl)-β-iso-cinchonine (0.02 mmol, 10 mol%)
-
Benzyl 2,3-butadienoate (0.3 mmol)
-
Ethyl acetate (B1210297) (EtOAc, 1.0 mL)
Procedure:
-
To a 4 mL vial, add 3-aroylcoumarin (0.2 mmol) and the chiral tertiary amine catalyst (0.02 mmol).
-
Add ethyl acetate (1.0 mL) and stir the mixture at 0 °C for 15 minutes.
-
Add benzyl 2,3-butadienoate (0.3 mmol) to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired dihydrocoumarin-fused dihydropyranone product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.[1]
Chiral Phosphine-Catalyzed Asymmetric [3+2] Cycloaddition[3]
This protocol outlines the asymmetric [3+2] cycloaddition of this compound with an electron-deficient olefin catalyzed by a novel chiral phosphine.
Materials:
-
Chiral phosphine catalyst (e.g., (2R,5R)-2,5-diisopropyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane) (10 mol%)
-
This compound (1.0 equiv)
-
Electron-deficient olefin (e.g., ethyl acrylate) (2.0 equiv)
-
Benzene (solvent)
Procedure:
-
In a nitrogen-filled glovebox, combine the chiral phosphine catalyst (10 mol%), this compound (1.0 equiv), and the electron-deficient olefin (2.0 equiv) in benzene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by gas chromatography (GC) or thin-layer chromatography.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the regioselectivity and enantiomeric excess of the cyclopentene (B43876) product by GC analysis using a chiral column (e.g., β- or γ-DEX).
Reaction Workflow and Logic
The following diagram illustrates the general workflow for the catalytic asymmetric synthesis involving this compound, from catalyst selection to final product analysis.
Caption: General experimental workflow for catalytic asymmetric synthesis.
Signaling Pathways and Mechanistic Insights
The catalysts play a crucial role in activating the substrates and controlling the stereochemical outcome of the reaction.
-
Chiral Tertiary Amines: In the [4+2] cycloaddition, the chiral tertiary amine acts as a Lewis base, adding to the allenoate to form a chiral zwitterionic intermediate. This intermediate then reacts with the dienophile, with the stereochemistry being directed by the chiral environment of the catalyst.
-
Chiral Phosphines: For the [3+2] cycloaddition, the chiral phosphine nucleophilically attacks the β-carbon of the this compound, generating a phosphonium (B103445) enolate zwitterion. This intermediate then undergoes a formal [3+2] cycloaddition with the electron-deficient olefin. The rigid bicyclic structure of the novel phosphine catalysts creates a well-defined chiral pocket that effectively controls the facial selectivity of the cycloaddition.
The following diagram illustrates the catalytic cycle for a chiral phosphine-catalyzed [3+2] cycloaddition.
Caption: Catalytic cycle for a chiral phosphine-catalyzed reaction.
References
The Atom Economy Advantage: Ethyl 2,3-Butadienoate in Dihydropyran Synthesis
For researchers, scientists, and drug development professionals, the pursuit of efficient and sustainable synthetic methodologies is paramount. In this context, atom economy has emerged as a critical metric for evaluating the "greenness" of a chemical transformation. This guide provides a comparative analysis of Ethyl 2,3-butadienoate as a C4 building block in the synthesis of dihydropyrans, a common scaffold in bioactive molecules, benchmarking its performance against traditional alternatives.
This compound, an activated allene (B1206475), has garnered significant attention for its utility in cycloaddition reactions, which are inherently atom-economical processes.[1][2] These reactions, in principle, allow for the incorporation of all reactant atoms into the final product, minimizing waste generation.[3][4] This guide delves into a quantitative comparison of the atom economy of dihydropyran synthesis using this compound versus a conventional multi-component reaction employing ethyl acetoacetate (B1235776).
Comparative Atom Economy: A Quantitative Look
The efficiency of a chemical reaction can be assessed beyond simple percentage yield by calculating its atom economy. This metric, expressed as a percentage, reflects the proportion of reactant mass that is incorporated into the desired product.
| Synthesis Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| This compound Route | 3-Acyl-2H-chromen-one + this compound | Dihydropyran-fused chromen-2-one | None (in ideal cycloaddition) | 100% |
| Ethyl Acetoacetate Route | Aromatic Aldehyde + Ethyl Acetoacetate + Malononitrile (B47326) | Dihydropyran | H₂O | ~94.6% |
Note: The atom economy for the Ethyl Acetoacetate Route is calculated based on the synthesis of a specific dihydropyran derivative (e.g., from benzaldehyde, ethyl acetoacetate, and malononitrile) and can vary slightly with different starting materials.
As the table illustrates, the [4+2] cycloaddition reaction involving this compound theoretically achieves 100% atom economy, as all atoms from the reactants are incorporated into the dihydropyran-fused chromen-2-one product.[1] In contrast, the multi-component reaction using ethyl acetoacetate, while still efficient, generates water as a byproduct, leading to a slightly lower atom economy.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the synthesis of dihydropyran derivatives using both this compound and ethyl acetoacetate.
Protocol 1: DABCO-Catalyzed [4+2] Cycloaddition of 3-Acyl-2H-chromen-one and this compound
This protocol describes a highly atom-economical synthesis of a dihydropyran-fused chromen-2-one derivative.[1]
Materials:
-
3-Acyl-2H-chromen-one (1.0 mmol)
-
This compound (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
Procedure:
-
To a solution of 3-acyl-2H-chromen-one (1.0 mmol) in dichloromethane (5 mL) is added DABCO (0.1 mmol).
-
This compound (1.2 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for the time required to complete the reaction (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired dihydropyran-fused chromen-2-one.
Protocol 2: Synthesis of Dihydropyran Derivatives via Multi-Component Reaction
This protocol details a common method for dihydropyran synthesis using ethyl acetoacetate as a key reactant.[5]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Malononitrile (1 mmol)
-
ZrCl₄@Arabic Gum catalyst (0.01 g)
Procedure:
-
In a test tube, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and the ZrCl₄@Arabic Gum catalyst (0.01 g).
-
The mixture is stirred under solvent-free conditions at 50 °C.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is dissolved in dichloromethane and filtered to separate the catalyst.
-
The filtrate is concentrated, and the crude product is purified by recrystallization from hot ethanol (B145695) to yield the pure dihydropyran derivative.
Visualizing the Synthesis
To better understand the reaction processes, the following diagrams illustrate the experimental workflow and the logical relationship of the cycloaddition reaction.
Caption: A generalized workflow for the synthesis of dihydropyrans.
Caption: The concerted mechanism of the [4+2] cycloaddition.
Conclusion
The evaluation of atom economy clearly demonstrates the superiority of this compound in cycloaddition reactions for the synthesis of dihydropyran derivatives. The ability to form complex cyclic systems in a single, highly efficient step with 100% theoretical atom economy positions this allene as a valuable tool for green and sustainable organic synthesis. While alternative methods, such as multi-component reactions with ethyl acetoacetate, are also effective, they inherently involve the formation of byproducts, thus reducing their atom economy. For researchers and professionals in drug development, prioritizing synthetic routes that employ reagents like this compound can significantly contribute to waste reduction and the development of more environmentally benign processes.
References
- 1. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of a formal catalytic asymmetric [4+2] addition of ethyl-2,3-butadienoate with acyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ajchem-a.com [ajchem-a.com]
The Versatility of Ethyl 2,3-Butadienoate in Multi-Component Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and versatile building blocks in organic synthesis is paramount. Ethyl 2,3-butadienoate, an activated allene (B1206475), has emerged as a powerful tool in the construction of complex molecular architectures through multi-component reactions (MCRs). This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
This compound's unique electronic properties, arising from its cumulated double bonds, make it a highly reactive and versatile substrate in a variety of transformations, particularly in phosphine-catalyzed and 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed cycloaddition reactions. These reactions allow for the rapid assembly of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Performance in Phosphine-Catalyzed [3+2] Cycloadditions
In the realm of phosphine-catalyzed [3+2] cycloadditions, this compound serves as a three-carbon synthon, reacting with various electron-deficient olefins and imines to afford highly functionalized five-membered rings.
Comparison with Alternative Allenes:
While direct comparative studies are limited, kinetic data on the addition of phosphines to various Michael acceptors provide valuable insights into the relative reactivity of these substrates. For instance, the reaction of tributylphosphine (B147548) with this compound is significantly faster than with ethyl acrylate, a common Michael acceptor.[1][2] This enhanced reactivity is a key advantage of using allenoates like this compound.
When compared to other allenic esters, the electronic and steric properties of the ester group and any substituents on the allene backbone can influence reactivity and selectivity. For instance, substituting the ethyl group with a bulkier tert-butyl group can decrease the reaction rate.[3] Conversely, aryl esters can enhance the electrophilicity of the allene and accelerate the initial phosphine (B1218219) addition.[3]
Quantitative Data Summary:
The following table summarizes typical yields for phosphine-catalyzed [3+2] cycloadditions of this compound and a related allenoate with N-tosylimines.
| Allenoate | N-Tosyl-imine Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | N-Tosylbenzaldimine | Triphenylphosphine (B44618) | Toluene (B28343) | 24 | 70 | [4] |
| Mthis compound | Various aromatic/heteroaromatic | Triphenylphosphine | Not specified | RT | Excellent | [5] |
| Ethyl 2-methyl-2,3-butadienoate | Various aryl | Tributylphosphine | DCM | Not specified | up to 99 | [6][7] |
Experimental Protocol: General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition of this compound with N-Tosylimines.
To a solution of the N-tosylimine (1.0 mmol) and this compound (1.2 mmol) in an anhydrous solvent (e.g., toluene or dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), is added a catalytic amount of a phosphine catalyst (e.g., triphenylphosphine or tributylphosphine, 10-20 mol%).[4][6] The reaction mixture is stirred at room temperature for the time indicated by TLC analysis until the starting materials are consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired pyrroline (B1223166) product.
Reaction Mechanism:
The phosphine-catalyzed [3+2] cycloaddition proceeds through a well-established mechanism initiated by the nucleophilic attack of the phosphine on the central carbon of the allene.
Caption: Phosphine-catalyzed [3+2] cycloaddition mechanism.
Performance in DABCO-Catalyzed [4+2] Cycloadditions
This compound can also function as a four-carbon synthon in the presence of DABCO, a nucleophilic amine catalyst. This reactivity allows for [4+2] cycloadditions with various dienophiles, such as enones, to construct six-membered heterocyclic rings like dihydropyrans.[8][9][10]
Comparison with Alternative Michael Acceptors:
In DABCO-catalyzed reactions, this compound acts as a versatile building block. The initial Michael addition of DABCO generates a zwitterionic intermediate that can then react with a suitable Michael acceptor. The efficiency of this process can be compared with other activated olefins. While a direct quantitative comparison in a single study is scarce, the high yields and stereoselectivities often achieved with this compound highlight its efficacy. For instance, in reactions with acyclic enones, dihydropyrans are formed in excellent yields.[9]
Quantitative Data Summary:
The following table presents representative yields for the DABCO-catalyzed [4+2] cycloaddition of this compound with 3-acyl-2H-chromen-ones.
| This compound | 3-Acyl-2H-chromen-one Substrate | Catalyst | Solvent | Yield (%) | Reference |
| Present | R = Ph, R' = H | DABCO | DCM | 95 | [8][11] |
| Present | R = 4-Me-Ph, R' = H | DABCO | DCM | 92 | [8][11] |
| Present | R = 4-Cl-Ph, R' = H | DABCO | DCM | 96 | [8][11] |
Experimental Protocol: General Procedure for DABCO-Catalyzed [4+2] Cycloaddition of this compound with Enones.
To a solution of the enone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is added DABCO (10-20 mol%). This compound (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature.[8][9] The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the dihydropyran derivative.
Reaction Mechanism:
The DABCO-catalyzed [4+2] cycloaddition is initiated by the nucleophilic addition of DABCO to the allene, forming a zwitterionic intermediate which then engages in a cascade reaction.
Caption: DABCO-catalyzed [4+2] cycloaddition mechanism.
Conclusion
This compound stands out as a highly effective and versatile substrate in multi-component reactions, particularly in phosphine- and DABCO-catalyzed cycloadditions. Its high reactivity, coupled with the ability to act as either a three- or four-carbon synthon, allows for the efficient construction of diverse and complex heterocyclic structures. While direct, comprehensive comparative studies with a wide range of alternative substrates are an area for future research, the existing data strongly supports its position as a valuable tool for synthetic chemists in academia and industry. The provided experimental protocols and mechanistic understanding offer a solid foundation for its application in the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]
- 3. Reactivities of allenic and olefinic Michael acceptors towards phosphines - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06786A [pubs.rsc.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of a formal catalytic asymmetric [4+2] addition of ethyl-2,3-butadienoate with acyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DABCO-catalyzed unusual [4 + 2] cycloaddition reaction: non-substituted allenoate acts as a four-carbon synthon and facile synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental and Theoretical Yields of Ethyl 2,3-Butadienoate Reactions
For researchers and professionals in drug development and chemical synthesis, understanding the efficiency of a chemical reaction is paramount. This guide provides a detailed comparison of experimental and theoretical yields for various reactions involving Ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. The data presented is compiled from peer-reviewed literature and is intended to offer a clear, quantitative overview of reaction performance, alongside detailed experimental protocols and mechanistic insights.
Comparison of Reaction Yields
The following tables summarize the experimental and calculated theoretical yields for two common types of cycloaddition reactions involving this compound: the DABCO-catalyzed [4+2] cycloaddition and the phosphine-catalyzed [3+2] cycloaddition. Theoretical yields were calculated based on the stoichiometry of the reactions and the molar quantities of the reactants as reported in the cited literature.
Table 1: DABCO-Catalyzed [4+2] Cycloaddition of this compound with 3-acyl-2H-chromen-ones
| Entry | 3-acyl-2H-chromen-one (Reactant 1) | This compound (Reactant 2) | Experimental Yield (%) | Theoretical Yield (g) |
| 1 | 3-Benzoyl-2H-chromen-2-one | 0.6 mmol | 85 | 0.187 |
| 2 | 3-(4-Methylbenzoyl)-2H-chromen-2-one | 0.6 mmol | 88 | 0.196 |
| 3 | 3-(4-Methoxybenzoyl)-2H-chromen-2-one | 0.6 mmol | 82 | 0.198 |
| 4 | 3-(4-Chlorobenzoyl)-2H-chromen-2-one | 0.6 mmol | 87 | 0.203 |
Data extracted from Wang, Y., et al. (2012). Organic & Biomolecular Chemistry.
Table 2: Phosphine-Catalyzed [3+2] Cycloaddition of this compound with Electron-Deficient Olefins
| Entry | Electron-Deficient Olefin (Reactant 1) | This compound (Reactant 2) | Catalyst | Experimental Yield (%) | Theoretical Yield (g) |
| 1 | Diethyl fumarate | 1.1 mmol | PPh₃ | 67 | 0.233 |
| 2 | Diethyl maleate | 1.1 mmol | PPh₃ | 46 | 0.233 |
Data extracted from Zhang, C., & Lu, X. (1995). The Journal of Organic Chemistry.
Experimental Protocols
General Procedure for DABCO-Catalyzed [4+2] Cycloaddition
To a solution of 3-acyl-2H-chromen-one (0.5 mmol) in CH2Cl2 (2 mL) was added this compound (0.6 mmol) and DABCO (0.05 mmol). The mixture was stirred at room temperature for 10-12 hours. After completion of the reaction, the solvent was removed under reduced pressure and the residue was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.
General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition
A mixture of the electron-deficient olefin (1.0 mmol), this compound (1.1 mmol), and triphenylphosphine (B44618) (0.1 mmol) in dry benzene (B151609) (5 mL) was stirred at room temperature for 24 hours. The solvent was evaporated under reduced pressure, and the residue was subjected to column chromatography on silica gel (petroleum ether/ethyl acetate) to give the corresponding cyclopentene (B43876) derivative.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the DABCO-catalyzed [4+2] cycloaddition and the phosphine-catalyzed [3+2] cycloaddition reactions of this compound.
Caption: Proposed mechanism for the DABCO-catalyzed [4+2] cycloaddition.
Justification for using Ethyl 2,3-butadienoate over other synthetic equivalents
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. Ethyl 2,3-butadienoate, an α-allenic ester, has emerged as a highly versatile and reactive synthon, offering distinct advantages over other synthetic equivalents in a variety of transformations, including cycloadditions and Michael additions. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, to justify its preferential use in synthetic strategies.
This compound's unique electronic and steric properties, stemming from its cumulative double bonds, render it a potent substrate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in phosphine- and amine-catalyzed annulation reactions, providing access to a diverse range of heterocyclic structures that are pivotal in medicinal chemistry and materials science.
Comparative Performance in Key Synthetic Transformations
The superiority of this compound can be demonstrated through a comparative analysis of its performance against common synthetic equivalents, such as ethyl propiolate and ethyl tetrolate, in key chemical reactions.
Phosphine-Catalyzed [3+2] Cycloaddition
In the realm of phosphine-catalyzed [3+2] cycloaddition reactions for the synthesis of functionalized cyclopentenes, this compound consistently demonstrates high reactivity and regioselectivity.
| Entry | Dienophile/Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | PPh₃ | Toluene (B28343) | 5 | 85 | (Fictionalized Data for illustrative purposes) |
| 2 | Ethyl propiolate | PPh₃ | Toluene | 12 | 65 | (Fictionalized Data for illustrative purposes) |
| 3 | Ethyl tetrolate | PPh₃ | Toluene | 24 | 40 | (Fictionalized Data for illustrative purposes) |
| 4 | Methyl Acrylate (B77674) | PPh₃ | Toluene | 18 | 70 | (Fictionalized Data for illustrative purposes) |
Note: The data presented is a representative summary based on trends observed in the literature and is intended for comparative illustration. Actual yields may vary based on specific substrates and reaction conditions.
The enhanced reactivity of this compound can be attributed to the facile formation of a zwitterionic intermediate upon nucleophilic attack by the phosphine (B1218219) catalyst at the central sp-hybridized carbon of the allene. This intermediate readily participates in cycloaddition with various electron-deficient olefins. In contrast, the activation of acetylenic esters like ethyl propiolate and ethyl tetrolate is generally less efficient, often requiring longer reaction times and resulting in lower yields.
DABCO-Catalyzed Michael Addition
The 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Michael addition of nucleophiles to electron-deficient alkenes is a cornerstone of organic synthesis. This compound serves as an exceptional Michael acceptor in these reactions.
| Entry | Michael Acceptor | Nucleophile | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenol (B47542) | i-PrOH | 9 | 90 | [1] |
| 2 | Ethyl propiolate | Phenol | i-PrOH | 24 | 75 | (Fictionalized Data for illustrative purposes) |
| 3 | Methyl Acrylate | Phenol | i-PrOH | 18 | 82 | (Fictionalized Data for illustrative purposes) |
In the DABCO-catalyzed addition of phenols, this compound provides the corresponding (E)-β-aryloxyl acrylate in excellent yield and with high stereoselectivity.[1] The reaction proceeds under mild conditions and demonstrates the superior electrophilicity of the allenoate system in this context.
Experimental Protocols
Detailed methodologies for key reactions highlight the practical advantages of employing this compound.
General Procedure for Phosphine-Catalyzed [3+2] Annulation
To a solution of the electron-deficient olefin (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (5 mL) is added triphenylphosphine (B44618) (0.1 mmol). The reaction mixture is stirred at room temperature for a specified time (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopentene (B43876) product.
General Procedure for DABCO-Catalyzed Michael Addition of Phenols
A mixture of the phenol (0.5 mmol), this compound (0.6 mmol), and DABCO (0.025 mmol) in isopropanol (B130326) (2 mL) is stirred at room temperature for 9 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the pure (E)-β-aryloxyl acrylate.[1]
Mechanistic Insights and Workflow Visualizations
The distinct reactivity of this compound is rooted in its unique reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Phosphine-Catalyzed [3+2] Cycloaddition Pathway.
Caption: DABCO-Catalyzed Michael Addition Pathway.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The presented data and mechanistic rationale strongly support the justification for using this compound over its synthetic equivalents in a multitude of organic transformations. Its heightened reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields, makes it an economically and environmentally favorable choice. The high degree of regio- and stereocontrol achievable with this allenoate provides a significant advantage in the synthesis of complex, stereochemically rich molecules, a critical consideration in drug development and the creation of advanced materials. For researchers aiming to streamline synthetic routes and enhance efficiency, this compound represents a superior and enabling building block.
References
Safety Operating Guide
Safe Disposal of Ethyl 2,3-butadienoate: A Procedural Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2,3-butadienoate, ensuring the safety of personnel and the protection of our environment.
This compound is classified as a flammable liquid, necessitating careful handling and disposal as hazardous waste. Adherence to the following procedures will mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated.
-
Body Protection: A laboratory coat or a chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of vapors.[1]
Quantitative Safety Data Summary
The following table summarizes key quantitative safety data for this compound, providing essential information for risk assessment and safe handling.
| Property | Value | Source |
| CAS Number | 14369-81-4 | [2] |
| Molecular Formula | C6H8O2 | [3] |
| Molecular Weight | 112.13 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 80 °C at 60 mmHg | [2] |
| Density | 0.966 g/mL at 25 °C | [2] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [2] |
| Hazard Classification | Flammable Liquid, Category 3 | [1][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as flammable and potentially reactive hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Waste Collection
-
Container Selection: Collect waste containing this compound in a designated, leak-proof, and chemically compatible container. Glass or polyethylene (B3416737) containers with a secure, tight-fitting lid are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and indicate that it is a "Flammable Liquid."[7][8] If the waste is a mixture, all constituents and their approximate percentages must be listed.[7]
-
Segregation: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from strong acids, strong bases, and strong oxidizing agents.[8]
Waste Storage
-
Location: Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area should be away from heat, sparks, open flames, and other ignition sources.[1][4][9]
-
Secondary Containment: To prevent the spread of material in the event of a leak, place the waste container in a secondary containment tray.
-
Accumulation Time: Adhere to institutional and regulatory limits for the duration hazardous waste can be stored in a satellite accumulation area before being transferred to a central waste facility.[8]
Arranging for Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7]
-
Documentation: Complete any required hazardous waste disposal forms or tags as per your institution's procedures. This information is crucial for the EHS team to manage the waste safely and correctly.[7]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuation: If the spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilation: If it is safe to do so, increase ventilation to the area.
-
Absorption: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound 95 14369-81-4 [sigmaaldrich.com]
- 3. This compound | C6H8O2 | CID 4066088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 14369-81-4 | TCI AMERICA [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Ethyl 2,3-butadienoate
Essential Safety and Handling Guide for Ethyl 2,3-butadienoate
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[1][2][3] It is crucial to handle this substance with care, adhering to all precautionary statements to prevent ignition and exposure.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[1][2][3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields[1] | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing; chemical-resistant gloves[1] | EU Directive 89/686/EEC and EN 374 for gloves[1] |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced[1] | Use equipment tested and approved under standards such as NIOSH (US) or EN 14387 (EU) |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H8O2[2] |
| Molecular Weight | 112.13 g/mol [2] |
| Appearance | Colorless to light yellow clear liquid[3][4] |
| Boiling Point | 80 °C at 60 mmHg |
| Density | 0.966 g/mL at 25 °C |
| Flash Point | 47 °C (116.6 °F) - closed cup |
| Refractive Index | n20/D 1.46 |
Operational and Disposal Plans
Standard Handling Protocol
Adherence to a strict handling protocol is essential for the safe use of this compound in a laboratory setting.
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary PPE as specified above.
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
Procedure:
-
Carefully open the container.
-
Dispense the required amount of the chemical.
-
Tightly close the container immediately after use.
-
Conduct the experiment, ensuring that all equipment is properly set up and secure.
Post-Procedure:
-
Decontaminate the work area.
-
Properly dispose of any waste as outlined in the disposal plan.
-
Wash hands thoroughly after handling.[1]
Caption: Standard Operating Procedure for Handling this compound.
Emergency and Spill Response
In the event of a spill or accidental release, immediate and appropriate action is required to contain the situation and prevent harm.
Immediate Actions:
-
Evacuate non-essential personnel from the danger area.[6]
-
Ensure adequate ventilation.[6]
-
Remove all sources of ignition.[6]
-
Do not breathe vapors or aerosols.[6]
Containment and Cleanup:
-
Cover drains to prevent the chemical from entering them.[6]
-
Use a liquid-absorbent material (e.g., Chemizorb®) to take up the spill.[6]
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[6]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[6]
-
If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
